Product packaging for Azide-PEG3-Tos(Cat. No.:CAS No. 178685-33-1)

Azide-PEG3-Tos

Cat. No.: B605795
CAS No.: 178685-33-1
M. Wt: 329.37
InChI Key: PTOJCKLTCKYNFG-UHFFFAOYSA-N
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Description

Azide-PEG3-Tos is a PEG derivative containing an azide group and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The tosyl group is a good leaving group for nucleophilic substitution reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N3O5S B605795 Azide-PEG3-Tos CAS No. 178685-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5S/c1-12-2-4-13(5-3-12)22(17,18)21-11-10-20-9-8-19-7-6-15-16-14/h2-5H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOJCKLTCKYNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Azide-PEG3-Tos: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Versatile Heterobifunctional Linker for Advanced Bioconjugation

Abstract

Azide-PEG3-Tos, with the chemical name 2-(2-(2-azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development. Its unique structure, featuring a terminal azide group and a tosyl group connected by a three-unit polyethylene glycol (PEG) spacer, allows for sequential or orthogonal conjugation strategies. This guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols involving this compound, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties and Specifications

This compound is a valuable tool for researchers due to its well-defined chemical and physical properties. The presence of the hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media, which is highly beneficial for biological applications.[1]

PropertyValueReference
Chemical Formula C₁₃H₁₉N₃O₅S[1]
Molecular Weight 329.37 g/mol [1]
CAS Number 178685-33-1[1]
Appearance Liquid[1]
Purity Typically ≥95%
Solubility Soluble in DMSO, DCM, DMF
Storage Conditions Store at -20°C for long-term stability

Key Functional Groups and Reactivity

The utility of this compound stems from its two distinct reactive moieties, enabling a broad range of bioconjugation strategies.

  • Azide Group (-N₃): The terminal azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. It readily participates in:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes to form a stable triazole linkage.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with strained cyclooctynes, such as DBCO or BCN, without the need for a copper catalyst.

  • Tosyl Group (-OTs): The tosyl group is an excellent leaving group, making the other end of the linker susceptible to nucleophilic substitution reactions. This allows for conjugation with molecules containing nucleophiles such as amines, thiols, or hydroxyls.

This dual functionality permits either sequential or orthogonal conjugation, providing precise control over the assembly of complex biomolecules.

Applications in Drug Development

This compound has emerged as a critical linker in the development of novel therapeutics, particularly in the fields of PROTACs and ADCs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound serves as a versatile building block for constructing the linker that connects the target-binding ligand and the E3 ligase-binding ligand. The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC molecule.

Antibody-Drug Conjugate (ADC) Synthesis

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. This compound can be used as a non-cleavable linker to connect the antibody to the drug payload. The azide group can be used to attach the linker to a modified antibody, while the tosyl group can be reacted with a functional group on the cytotoxic drug.

Experimental Protocols

The following are representative protocols for the key reactions involving this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the copper-catalyzed click reaction between an alkyne-containing molecule and this compound.

Materials:

  • Alkyne-functionalized molecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Solvent (e.g., DMSO/t-BuOH, DMF, or water)

Procedure:

  • Dissolve the alkyne-functionalized molecule (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

  • In a separate vial, prepare a stock solution of CuSO₄ (e.g., 100 mM in water).

  • In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • If using a ligand, pre-mix the CuSO₄ solution with the TBTA solution.

  • Add the CuSO₄ solution (0.1 equivalents) to the reaction mixture.

  • Add the sodium ascorbate solution (0.5-1 equivalent) to initiate the reaction.

  • Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the product can be purified by standard chromatographic techniques.

Nucleophilic Substitution with an Amine

This protocol provides a general method for the reaction of the tosyl group of this compound with an amine-containing molecule.

Materials:

  • Amine-containing molecule

  • This compound

  • A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the amine-containing molecule (1 equivalent) and this compound (1.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with an organic solvent and washed with water or brine to remove the base and its salt.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Visualizing Workflows and Pathways

The following diagrams illustrate the key reactions and applications of this compound.

G cluster_azide Azide Group Reactivity cluster_tosyl Tosyl Group Reactivity Azide_PEG3_Tos This compound Triazole Stable Triazole Linkage Azide_PEG3_Tos->Triazole  CuAAC or SPAAC Alkyne Alkyne-containing molecule Alkyne->Triazole Azide_PEG3_Tos2 This compound Conjugate Conjugated Molecule Azide_PEG3_Tos2->Conjugate  Nucleophilic  Substitution Nucleophile Nucleophile (e.g., R-NH2, R-SH) Nucleophile->Conjugate

Caption: Dual reactivity of this compound.

PROTAC_Synthesis Target_Ligand Target Protein Ligand (with alkyne) Intermediate Target Ligand-PEG3-Azide Target_Ligand->Intermediate Click Chemistry (CuAAC/SPAAC) Azide_PEG3_Tos This compound Azide_PEG3_Tos->Intermediate E3_Ligase_Ligand E3 Ligase Ligand (with amine) PROTAC PROTAC Molecule E3_Ligase_Ligand->PROTAC Intermediate->PROTAC Nucleophilic Substitution

Caption: PROTAC synthesis workflow using this compound.

ADC_Synthesis Antibody Antibody (with alkyne) Intermediate Antibody-PEG3-Azide Antibody->Intermediate Click Chemistry (CuAAC/SPAAC) Azide_PEG3_Tos This compound Azide_PEG3_Tos->Intermediate Cytotoxic_Drug Cytotoxic Drug (with nucleophile) ADC Antibody-Drug Conjugate Cytotoxic_Drug->ADC Intermediate->ADC Nucleophilic Substitution

Caption: ADC synthesis workflow using this compound.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation and drug development. Its well-defined structure, dual reactivity, and the beneficial properties of the PEG spacer make it an ideal linker for the construction of complex biomolecules such as PROTACs and ADCs. The ability to perform both click chemistry and nucleophilic substitution reactions provides researchers with a high degree of control and flexibility in their synthetic strategies. As the demand for targeted therapeutics continues to grow, the importance of linkers like this compound in enabling the development of next-generation drugs is undeniable.

References

Synthesis of Azide-PEG3-Tos: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Azide-PEG3-Tos (2-(2-(2-azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate), a valuable heterobifunctional linker used in bioconjugation, antibody-drug conjugates (ADCs), and proteomics.[1][2][3] The synthesis involves a two-step process commencing with the monotosylation of triethylene glycol, followed by a nucleophilic substitution to introduce the azide moiety. This guide details the experimental protocols, presents key quantitative data, and illustrates the synthetic workflow.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 178685-33-1[2][4]
Molecular Formula C13H19N3O5S
Molecular Weight 329.37 g/mol
Appearance Liquid
Solubility Soluble in DMSO, DCM, DMF
Storage Store at -20°C for long term, or 0-4°C for short term, dry and dark.

Synthetic Pathway

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the selective monotosylation of one of the terminal hydroxyl groups of triethylene glycol. The subsequent step is the conversion of the tosylated intermediate to the final azide product via nucleophilic substitution with sodium azide.

Synthesis_Workflow cluster_0 Step 1: Monotosylation cluster_1 Step 2: Azidation TEG Triethylene Glycol reaction1 Reaction TEG->reaction1 TsCl Tosyl Chloride (TsCl) TsCl->reaction1 Base Base (e.g., Pyridine or NaOH) Base->reaction1 Solvent1 Solvent (e.g., THF or Pyridine) Solvent1->reaction1 TEG_Tos Triethylene Glycol Monotosylate reaction2 Reaction TEG_Tos->reaction2 reaction1->TEG_Tos NaN3 Sodium Azide (NaN3) NaN3->reaction2 Solvent2 Solvent (e.g., DMF) Solvent2->reaction2 Azide_PEG3_Tos This compound reaction2->Azide_PEG3_Tos

References

The Strategic Role of the PEG Linker in Azide-PEG3-Tos: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

November 29, 2025

Executive Summary

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of therapeutic efficacy, safety, and pharmacokinetic profile. Azide-PEG3-Tos, a heterobifunctional linker, has emerged as a valuable tool for researchers and scientists. This technical guide provides an in-depth exploration of the core functionalities of this compound, with a specific focus on the pivotal role of its polyethylene glycol (PEG) component. This document details the synthesis, characterization, and application of this linker, supported by experimental protocols and illustrative diagrams to guide its effective implementation in drug development workflows.

Introduction: The Molecular Architecture of this compound

This compound is a molecule meticulously designed with three key functional components, each playing a distinct and crucial role in bioconjugation strategies.[1]

  • Azide Group (-N₃): This functional group is the cornerstone of "click chemistry," a set of biocompatible and highly efficient reactions. The azide moiety readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole ring, covalently linking the PEG spacer to a molecule of interest containing an alkyne group.[2][3]

  • PEG3 Linker (- (OCH₂CH₂)₃ -): The three-unit polyethylene glycol chain serves as a hydrophilic spacer. Its primary role is to modulate the physicochemical properties of the resulting conjugate, enhancing solubility, stability, and influencing the pharmacokinetic profile.[4][5]

  • Tosyl Group (-OTs): The tosylate group is an excellent leaving group in nucleophilic substitution reactions. This functionality allows for the efficient conjugation of the linker to molecules bearing nucleophilic groups such as amines (-NH₂) or thiols (-SH).

The strategic combination of these three components in a single molecule provides a versatile platform for the precise construction of complex bioconjugates.

The Multifaceted Role of the PEG3 Linker

The inclusion of a discrete three-unit PEG spacer in the this compound linker is a deliberate design choice that imparts several advantageous properties to the final drug conjugate. While direct quantitative comparisons with other PEG lengths for this specific linker are not extensively available in the public domain, the well-established principles of PEGylation provide a strong framework for understanding its impact.

Enhanced Solubility and Reduced Aggregation

A significant challenge in the development of ADCs and PROTACs is the often-hydrophobic nature of the payload molecules or the complete bifunctional construct. This hydrophobicity can lead to aggregation, poor solubility in aqueous physiological environments, and manufacturing challenges. The hydrophilic nature of the PEG3 linker helps to mitigate these issues by increasing the overall polarity of the conjugate, thereby improving its aqueous solubility and reducing the propensity for aggregation.

Improved Pharmacokinetics and Bioavailability

PEGylation is a widely recognized strategy to improve the pharmacokinetic properties of therapeutic molecules. The PEG chain can create a hydrophilic shield around the conjugate, which can:

  • Increase Circulation Half-Life: By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.

  • Reduce Immunogenicity: The "stealth" effect of the PEG linker can mask the conjugate from the immune system, reducing the likelihood of an immunogenic response.

While a short PEG3 linker will have a less pronounced effect compared to longer PEG chains (e.g., PEG12, PEG24), it still contributes to a more favorable pharmacokinetic profile than a non-PEGylated equivalent. The choice of a shorter PEG linker often represents a balance between improving pharmacokinetics and maintaining the potency of the conjugated molecule, as longer linkers can sometimes interfere with target binding.

Optimized Stability and Controlled Payload Release

The stability of the linker is paramount in ensuring that the cytotoxic payload of an ADC is delivered specifically to the target cells, minimizing off-target toxicity. While PEG linkers can be susceptible to oxidative metabolism, the ether linkages in a short PEG3 chain are generally more stable than longer, more flexible PEG chains. The design of the overall linker, including the choice of conjugation chemistry, plays a significant role in its stability.

Data Presentation: Illustrative Impact of PEG Linker Length

While specific data for this compound is limited, the following tables, synthesized from studies on various PEGylated ADCs and PROTACs, illustrate the general trends observed with varying PEG linker lengths. It is crucial to note that the optimal PEG length is context-dependent and should be empirically determined for each specific application.

Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics (Illustrative)

PEG Linker LengthRelative Half-Life (t½)Relative ClearanceReference
No PEG1.0x1.0x
Short PEG (e.g., PEG3)1.5x - 2.0x0.7x - 0.5x
Long PEG (e.g., PEG24)> 5.0x< 0.2x

Table 2: Impact of Linker Type on PROTAC Metabolic Stability (Illustrative)

Linker TypeMatrixRelative Metabolic StabilityReference
Alkyl ChainHuman Liver MicrosomesHigh
PEG3Human Liver MicrosomesModerate
Piperazine-containingHuman Liver MicrosomesHigh

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, characterization, and application of this compound.

Synthesis of this compound

This protocol describes a representative synthesis of 2-(2-(2-azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (this compound).

Materials:

  • 2-(2-(2-Chloroethoxy)ethoxy)ethanol

  • Sodium azide (NaN₃)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

Procedure:

  • Synthesis of 2-(2-(2-azidoethoxy)ethoxy)ethanol:

    • Dissolve 2-(2-(2-chloroethoxy)ethoxy)ethanol in distilled water.

    • Add sodium azide to the solution.

    • Stir the reaction mixture at 50°C for 48 hours.

    • After cooling to room temperature, extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(2-(2-azidoethoxy)ethoxy)ethanol.

  • Tosylation of 2-(2-(2-azidoethoxy)ethoxy)ethanol:

    • Dissolve the 2-(2-(2-azidoethoxy)ethoxy)ethanol in THF.

    • Cool the solution to 0°C and add a solution of sodium hydroxide.

    • Add p-toluenesulfonyl chloride portion-wise while maintaining the temperature at 0°C.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with 1 M NaOH.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound as an oil.

Purification and Characterization:

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

  • Characterization: The structure and purity of the final product should be confirmed by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the azide, PEG, and tosyl groups and their expected chemical shifts.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.

Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for conjugating this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dissolve the alkyne-functionalized molecule in the reaction buffer.

  • Prepare a premixed solution of CuSO₄ and the copper ligand.

  • To the solution of the alkyne-functionalized molecule, add the this compound stock solution.

  • Add the premixed catalyst solution.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the resulting conjugate using a desalting column or dialysis to remove excess reagents.

PROTAC Synthesis Workflow

This protocol describes a general workflow for synthesizing a PROTAC using this compound as a linker component.

Materials:

  • Warhead (target protein ligand) functionalized with a reactive group (e.g., carboxylic acid or alkyne)

  • E3 ligase ligand functionalized with a complementary reactive group

  • This compound

  • Peptide coupling reagents (e.g., HATU, DIPEA) for amide bond formation

  • Copper catalyst and reducing agent for click chemistry

  • Appropriate solvents (e.g., DMF, DMSO, water)

  • Preparative HPLC for purification

Procedure:

  • First Coupling Reaction (e.g., Amide Bond Formation):

    • Couple the E3 ligase ligand (with a free amine) to a carboxylic acid-functionalized PEG linker (e.g., COOH-PEG3-Azide) using standard peptide coupling chemistry.

    • Alternatively, react a nucleophilic group on the E3 ligase ligand with the tosyl group of this compound.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction (e.g., Click Chemistry):

    • Dissolve the purified E3 ligase-linker intermediate (now containing an azide) and the warhead (functionalized with an alkyne) in a suitable solvent.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction as described in Protocol 3.2.

    • Purify the final PROTAC product by preparative HPLC.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the application of this compound.

PROTAC_Mechanism POI Target Protein (POI) PROTAC PROTAC (this compound Linker) POI->PROTAC Binds to Warhead Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase E3->POI E3->PROTAC Binds to E3 Ligand Ub Ubiquitin

Caption: PROTAC-mediated protein degradation pathway.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_delivery Targeted Delivery and Action Antibody Monoclonal Antibody Conjugation Click Chemistry (CuAAC) Antibody->Conjugation Linker This compound Linker->Conjugation Payload Cytotoxic Payload (with Alkyne) Payload->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Purified ADC TumorCell Tumor Cell (Antigen Expressing) ADC->TumorCell Binding to Antigen Internalization Internalization TumorCell->Internalization Release Payload Release Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: Experimental workflow for ADC synthesis and action.

Conclusion

The PEG3 linker within the this compound molecule is a critical design element that significantly influences the properties and performance of the resulting bioconjugates. Its ability to enhance solubility, improve pharmacokinetic profiles, and provide a stable yet flexible spacer makes it an invaluable component in the development of sophisticated therapeutics such as ADCs and PROTACs. The rational selection and application of this linker, guided by the principles and protocols outlined in this technical guide, will empower researchers to advance the design of next-generation targeted therapies. Further studies providing direct quantitative comparisons of the PEG3 linker with other lengths in the context of Azide-PEG-Tos constructs will be invaluable in further refining the rational design of these important molecules.

References

The Azide Group in Click Chemistry: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry," a term coined by K. Barry Sharpless, has revolutionized the fields of chemical biology, drug discovery, and materials science.[1][2][3] At the heart of this chemical philosophy lies a set of reactions known for their reliability, high yields, and stereospecificity, which proceed under mild, often aqueous, conditions.[2] Among the most prominent of these reactions is the azide-alkyne cycloaddition, a powerful ligation strategy that hinges on the unique reactivity of the azide functional group. This technical guide provides an in-depth exploration of the azide group's reactivity in the two primary forms of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Principles of Azide Reactivity in Click Chemistry

The azide functional group (-N₃) is a cornerstone of click chemistry due to its bioorthogonality; it is largely unreactive with most biological molecules, ensuring that ligation reactions are highly specific to their intended alkyne partners. The reactivity of the azide in cycloaddition reactions is primarily influenced by electronic and steric factors.

  • Electronic Effects: The rate of reaction is generally enhanced by the presence of electron-withdrawing groups adjacent to the azide. These groups lower the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the [3+2] cycloaddition with the alkyne's Highest Occupied Molecular Orbital (HOMO).

  • Steric Hindrance: Less sterically hindered azides exhibit faster reaction kinetics as bulky substituents near the azide can impede the approach of the alkyne, and in the case of CuAAC, the copper catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving the 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to yield a stable 1,4-disubstituted 1,2,3-triazole. This reaction boasts a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.

Reaction Mechanism

The catalytic cycle of CuAAC, as illustrated below, involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered metallacycle. Subsequent reductive elimination yields the triazole product and regenerates the copper(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product R1_alkyne R₁-C≡CH Cu_acetylide R₁-C≡C-Cu(I) R1_alkyne->Cu_acetylide R2_azide R₂-N₃ Coordination Azide Coordination R2_azide->Coordination Cu_I Cu(I) Cu_acetylide->Coordination + R₂-N₃ Metallacycle Six-membered Copper Metallacycle Coordination->Metallacycle Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Reductive Elimination Triazole->Cu_I Catalyst Regeneration

CuAAC Catalytic Cycle
Quantitative Data on CuAAC Reactions

The yield and rate of CuAAC reactions are dependent on the specific substrates and reaction conditions. Below is a summary of typical yields for various azide substrates.

Azide Substrate ClassSubstituent NatureTypical YieldsReferences
Alkyl AzidesPrimary, Secondary>90%
Benzyl AzidesUnsubstituted>95%
Aryl AzidesElectron-withdrawingVariable, often lower
Sulfonyl AzidesElectron-withdrawingGenerally high

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, strain-promoted azide-alkyne cycloaddition was developed. SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne, which readily undergoes a [3+2] cycloaddition with an azide to form a stable triazole. The reaction is driven by the release of ring strain in the cyclooctyne.

Reaction Mechanism

The mechanism of SPAAC is a concerted [3+2] cycloaddition. The high degree of ring strain in the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures.

SPAAC_Mechanism Reactants Strained Cyclooctyne + Azide TransitionState [3+2] Cycloaddition Transition State Reactants->TransitionState Strain Release Product Stable Triazole Product TransitionState->Product

SPAAC Reaction Mechanism
Quantitative Data on SPAAC Reactions

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. The table below compares the second-order rate constants for commonly used cyclooctynes.

CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key FeaturesReferences
DIBO0.3 - 0.8High reactivity, moderate stability
BCN0.002 - 0.06High stability, moderate reactivity
DBCO~1.0High reactivity and stability
DIFO~0.1Fluorination enhances reactivity

Experimental Protocols

Detailed and reliable protocols are crucial for the successful application of click chemistry. The following sections provide standardized methodologies for performing CuAAC and SPAAC reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Small Molecule Synthesis

Materials:

  • Azide-containing compound

  • Alkyne-containing compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions

  • Solvent (e.g., DMSO, t-BuOH/H₂O)

Procedure:

  • Dissolve the azide and alkyne substrates in the chosen solvent system.

  • Prepare a stock solution of CuSO₄ and the copper-stabilizing ligand (TBTA or THPTA) in a 1:5 molar ratio.

  • Add the CuSO₄/ligand solution to the reaction mixture. The final copper concentration is typically between 0.1 and 1 mM.

  • Prepare a fresh stock solution of sodium ascorbate.

  • Initiate the reaction by adding the sodium ascorbate solution to the mixture. A 5- to 10-fold molar excess of ascorbate to copper is recommended.

  • Allow the reaction to proceed at room temperature for 1-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the product can typically be isolated by simple extraction or precipitation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

Materials:

  • Cells metabolically labeled with an azide-containing substrate (e.g., Ac₄ManNAz)

  • Cyclooctyne-conjugated probe (e.g., DBCO-fluorophore)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

Procedure:

  • Culture and treat cells with the azide-containing metabolic precursor for a sufficient duration to allow for incorporation (e.g., 24-48 hours).

  • Prepare a stock solution of the cyclooctyne-probe in a biocompatible solvent like DMSO.

  • Dilute the cyclooctyne-probe in pre-warmed complete culture medium to the desired final concentration (typically 10-100 µM).

  • Wash the azide-labeled cells twice with warm PBS to remove unincorporated precursor.

  • Add the cyclooctyne-probe solution to the cells and incubate for 30-60 minutes at 37°C.

  • Wash the cells three times with warm PBS to remove the unreacted probe.

  • The cells are now ready for downstream analysis, such as fluorescence microscopy.

Application in Drug Development: A Workflow Example

Click chemistry, particularly the azide-alkyne cycloaddition, has become an indispensable tool in drug discovery and development. It is widely used for lead generation, target identification, and the synthesis of antibody-drug conjugates (ADCs). The following workflow illustrates a common application in identifying protein targets of a small molecule inhibitor.

Drug_Development_Workflow cluster_synthesis Probe Synthesis cluster_labeling Cellular Labeling & Lysis cluster_click Click Reaction cluster_analysis Target Identification Inhibitor Small Molecule Inhibitor Alkyne_Probe Synthesize Alkyne-tagged Inhibitor Probe Inhibitor->Alkyne_Probe Cell_Culture Treat Live Cells or Lysate with Alkyne Probe Alkyne_Probe->Cell_Culture Lysis Cell Lysis Cell_Culture->Lysis Click_Reaction Perform CuAAC or SPAAC with Azide-Biotin Tag Lysis->Click_Reaction Azide_Tag Azide-Biotin Tag Azide_Tag->Click_Reaction Affinity_Purification Affinity Purification of Biotinylated Proteins Click_Reaction->Affinity_Purification SDS_PAGE SDS-PAGE & Western Blot Affinity_Purification->SDS_PAGE Mass_Spec Mass Spectrometry (Target ID) Affinity_Purification->Mass_Spec

Workflow for Target Identification using Click Chemistry

References

The Pivotal Role of the Tosyl Group in Nucleophilic Substitution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of organic synthesis, the strategic manipulation of functional groups is paramount to the construction of complex molecules. Nucleophilic substitution reactions are a cornerstone of this endeavor, facilitating the interconversion of functional groups. However, the hydroxyl group of alcohols is a notoriously poor leaving group, hindering its direct displacement. The transformation of an alcohol into a tosylate ester is a widely employed strategy to overcome this limitation. This technical guide provides an in-depth exploration of the function of the tosyl group in nucleophilic substitution reactions, offering a comprehensive resource for professionals in research and drug development. We will delve into the mechanistic underpinnings, quantitative comparisons of leaving group ability, detailed experimental protocols, and the factors governing the competition between substitution and elimination pathways.

The Tosyl Group: An Excellent Leaving Group

The efficacy of the tosyl (p-toluenesulfonyl) group as a leaving group stems from the stability of the resulting tosylate anion. The tosylate anion is the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8), making it a very weak base and, consequently, an excellent leaving group.[1] This stability is attributed to the extensive resonance delocalization of the negative charge across the sulfonyl group and the aromatic ring.

The conversion of an alcohol to a tosylate is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[1] A significant advantage of this method is that the formation of the tosylate ester occurs at the oxygen atom of the alcohol, and therefore proceeds with retention of configuration at the carbon center.[1]

Mechanistic Considerations: SN1 vs. SN2 Pathways

Once formed, the alkyl tosylate becomes an excellent substrate for nucleophilic substitution. The operative mechanism, either SN1 or SN2, is primarily dictated by the structure of the alkyl group.

  • SN2 Mechanism: Primary and secondary alkyl tosylates predominantly undergo substitution via the SN2 pathway.[1] This concerted mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the electrophilic carbon. The transition state is sterically sensitive, hence the preference for less substituted substrates.[2]

  • SN1 Mechanism: Tertiary alkyl tosylates, due to steric hindrance and the ability to form a stable carbocation intermediate, can react via the SN1 mechanism. This stepwise process involves the initial departure of the tosylate leaving group to form a planar carbocation, which is then attacked by the nucleophile from either face, resulting in a racemic or nearly racemic mixture of products.

Quantitative Data: Leaving Group Ability

The superiority of the tosylate group over halides as a leaving group can be quantified by comparing the relative rates of nucleophilic substitution reactions. The following table summarizes the relative leaving group abilities in SN2 reactions.

Leaving GroupCommon NameRelative Rate (krel)
CH3COO-Acetate1 x 10-10
Cl-Chloride0.0001
Br-Bromide0.001
I-Iodide0.01
CH3SO3-Mesylate1.00
CH3C6H4SO3-Tosylat 0.70
BrC6H4SO3-Brosylate2.62
CF3SO3-Triflate56,000

Data sourced from Wipf Group, University of Pittsburgh.

As the data indicates, sulfonate esters like mesylate and tosylate are significantly better leaving groups than halides. While mesylate is slightly more reactive than tosylate in this dataset, both are orders of magnitude more effective than chloride, bromide, and iodide. Triflate stands out as an exceptionally good leaving group.

Competition Between Substitution and Elimination

A critical consideration in reactions involving alkyl tosylates is the potential for competing elimination reactions (E1 and E2) to form alkenes. The outcome of this competition is influenced by several factors:

  • Substrate Structure: Steric hindrance around the reaction center favors elimination. Thus, tertiary tosylates are more prone to elimination than primary or secondary tosylates.

  • Nature of the Nucleophile/Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor E2 elimination. Strong, unhindered bases/nucleophiles can lead to a mixture of SN2 and E2 products. Weakly basic, good nucleophiles (e.g., I-, N3-) favor SN2 substitution.

  • Temperature: Higher reaction temperatures generally favor elimination over substitution.

Experimental Protocols

General Procedure for the Tosylation of a Primary Alcohol (e.g., Butanol)

This procedure outlines the synthesis of butyl p-toluenesulfonate.

Materials:

  • n-Butyl alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • 5 N Sodium hydroxide solution

  • Petroleum ether or benzene

  • Anhydrous potassium carbonate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and separatory funnel, combine 148 g (2 moles) of n-butyl alcohol and 210 g (1.1 moles) of purified p-toluenesulfonyl chloride.

  • Cool the mixture and slowly add 320 mL (1.6 moles) of 5 N sodium hydroxide from the separatory funnel, ensuring the temperature does not exceed 15 °C. This addition typically takes 3-4 hours.

  • Add another 210 g (1.1 moles) of p-toluenesulfonyl chloride, followed by the slow addition of another 320 mL of 5 N sodium hydroxide solution, again maintaining the temperature below 15 °C.

  • Continue stirring for an additional 4 hours.

  • Separate the oily layer. Add enough petroleum ether or benzene to the oil to allow it to float on water.

  • Wash the organic solution thoroughly with 50 mL of 10% sodium hydroxide and then dry over 20 g of anhydrous potassium carbonate overnight.

  • Filter the solution and distill off the solvent.

  • The resulting oily ester is then distilled under reduced pressure. The pure butyl tosylate distills at 170–171 °C/10 mm. The expected yield is approximately 50–54%.

SN2 Reaction: Synthesis of 2-Butoxynaphthalene

This protocol details the nucleophilic substitution of butyl tosylate with 2-naphthol.

Materials:

  • 2-Naphthol

  • Sodium hydroxide

  • Ethanol

  • Butyl p-toluenesulfonate (from Protocol 5.1)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a 100 mL round-bottom flask, dissolve 0.85 g (5.89 mmol) of 2-naphthol in 16 mL of 0.5 M sodium hydroxide in ethanol. Stir at room temperature until the 2-naphthol is completely dissolved (approximately 10 minutes).

  • Add 1.12 mL (5.50 mmol) of butyl p-toluenesulfonate to the flask.

  • Bring the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) using a 60:40 hexane:ethyl acetate eluent. The reaction is typically complete within 40 to 60 minutes.

  • Once the reaction is complete (indicated by the disappearance of the butyl tosylate spot on TLC), pour the hot reaction mixture over crushed ice and allow it to stand until the ice melts.

  • Collect the precipitated tan crystalline solid by vacuum filtration and wash with 5 mL of ice-cold water.

  • The crude product can be recrystallized from methanol-water to afford pure 2-butoxynaphthalene.

Visualizing the Process: Diagrams

Logical Workflow: From Alcohol to Substituted Product

logical_workflow cluster_activation Activation Step cluster_substitution Substitution Step A Alcohol (R-OH) (Poor Leaving Group) B Alkyl Tosylate (R-OTs) (Excellent Leaving Group) A->B  TsCl, Pyridine   (Retention of Configuration) D Substituted Product (R-Nu) B->D  Sₙ2 Reaction   (Inversion of Configuration) C Nucleophile (Nu:⁻)

Caption: General workflow for nucleophilic substitution of an alcohol via a tosylate intermediate.

SN2 Reaction Pathway

SN2_pathway Reactants Nu:⁻   +   R-OTs TS [Nu---R---OTs]ᵟ⁻ (Trigonal Bipyramidal Transition State) Reactants->TS Backside Attack Products Nu-R   +   TsO⁻ TS->Products Inversion of Stereochemistry

Caption: Concerted SN2 mechanism for the substitution of an alkyl tosylate.

Experimental Workflow: Synthesis of 2-Butoxynaphthalene

experimental_workflow A 1. Dissolve 2-Naphthol in Ethanolic NaOH B 2. Add Butyl Tosylate A->B C 3. Reflux (40-60 min) B->C D 4. Monitor by TLC C->D E 5. Quench with Ice-Water D->E Reaction Complete F 6. Vacuum Filtration E->F G 7. Recrystallize Product F->G H Pure 2-Butoxynaphthalene G->H

Caption: Step-by-step experimental workflow for the synthesis of 2-butoxynaphthalene.

Conclusion

The tosyl group is an indispensable tool in modern organic synthesis, providing a reliable method for activating alcohols towards nucleophilic substitution. Its exceptional leaving group ability, coupled with the stereochemical control offered by its formation, makes it a preferred choice in the synthesis of complex molecules, including pharmaceuticals. A thorough understanding of the factors that influence the reaction mechanism and the competition with elimination is crucial for its effective application. The experimental protocols provided herein offer practical guidance for researchers, and the quantitative data underscores the significant rate enhancements achievable with tosylates compared to traditional leaving groups like halides.

References

Azide-PEG3-Tos: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Azide-PEG3-Tos [2-(2-(2-azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate], a heterobifunctional PEG linker crucial in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Understanding the solubility of this linker is paramount for its effective handling, formulation, and application in bioconjugation and drug delivery systems.

Core Concepts: The Role of this compound in Drug Development

This compound is a versatile chemical tool composed of three key functional components: an azide group, a three-unit polyethylene glycol (PEG) spacer, and a tosylate group. The azide group readily participates in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific conjugation to molecules containing alkyne, BCN, or DBCO moieties.[1][2] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions.[3] The hydrophilic PEG spacer enhances the aqueous solubility and cell permeability of the resulting conjugates, a critical factor in improving the pharmacokinetic properties of therapeutic molecules.[4][5]

Quantitative Solubility Data

The solubility of this compound has been qualitatively and quantitatively assessed in various solvents. The following table summarizes the available data, providing a valuable resource for selecting appropriate solvent systems for experimental and manufacturing processes.

SolventChemical ClassQuantitative SolubilityQualitative SolubilityCitation(s)
Dimethyl Sulfoxide (DMSO)Sulfoxide100 mg/mL (303.61 mM; with ultrasonic)Soluble
Dichloromethane (DCM)Chlorinated Hydrocarbon-Soluble
Dimethylformamide (DMF)Amide-Soluble

Note: The quantitative solubility in DMSO was determined with the aid of ultrasonication.

Based on the general solubility properties of similar short-chain PEG-tosylate molecules, the following qualitative solubility profile can be inferred for a wider range of solvents:

SolventChemical ClassInferred Qualitative SolubilityCitation(s) for Analogy
Water & Aqueous BuffersAqueousSoluble
ChloroformChlorinated HydrocarbonSoluble
Alcohols (e.g., Ethanol, Methanol)AlcoholLess Soluble
TolueneAromatic HydrocarbonLess Soluble
Ether (e.g., Diethyl Ether)EtherInsoluble

The hydrophilic nature of the PEG spacer is expected to confer some degree of aqueous solubility, a desirable characteristic for biological applications. However, the presence of the hydrophobic tosyl group may limit its solubility in highly polar solvents like water compared to more polar organic solvents.

Experimental Protocols for Solubility Determination

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true saturation point.

Materials:

  • This compound

  • Selected solvent(s)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Seal the vial and place it on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a calibration curve.

  • Calculate the original concentration in the saturated solution to determine the thermodynamic solubility.

Protocol 2: Kinetic Solubility Determination (High-Throughput Screening Method)

This method provides a rapid assessment of solubility from a DMSO stock solution, often used in early drug discovery.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate

  • Plate reader capable of detecting light scattering or turbidity (nephelometry)

  • Automated liquid handler (optional)

Procedure:

  • Dispense the aqueous buffer into the wells of a 96-well microplate.

  • Add increasing volumes of the this compound DMSO stock solution to the wells.

  • Mix the solutions thoroughly.

  • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Measure the turbidity or light scattering in each well using a plate reader.

  • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows where the solubility of this compound is a critical consideration.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Click Chemistry (CuAAC) poi_ligand Protein of Interest (POI) Ligand-Alkyne protac Final PROTAC Molecule poi_ligand->protac Reaction with Azide e3_ligand E3 Ligase Ligand intermediate E3 Ligase-Linker Intermediate e3_ligand->intermediate Reaction with Tosylate linker This compound linker->intermediate intermediate->protac

PROTAC Synthesis Workflow using this compound.

ADC_Conjugation_Workflow cluster_conjugation Conjugation Step (SPAAC) antibody Antibody with Engineered Alkyne Site adc Antibody-Drug Conjugate (ADC) antibody->adc linker_payload Azide-PEG3-Payload (pre-formed) linker_payload->adc Strain-Promoted Azide-Alkyne Cycloaddition

ADC Conjugation Workflow via Click Chemistry.

Conclusion

This compound exhibits favorable solubility in common organic solvents such as DMSO, DCM, and DMF, with a quantitative solubility of 100 mg/mL in DMSO. Its PEGylated structure suggests at least partial solubility in aqueous media, a critical attribute for its application in biological systems. The provided experimental protocols offer a starting point for researchers to quantitatively assess its solubility in specific solvents and buffer systems relevant to their work. The visualized workflows for PROTAC and ADC synthesis highlight the practical importance of understanding the solubility characteristics of this versatile linker in the development of next-generation therapeutics. This guide serves as a valuable technical resource for scientists and professionals in the field of drug development, facilitating the informed use of this compound in their research endeavors.

References

stability of Azide-PEG3-Tos under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability of Azide-PEG3-Tos Under Different pH Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and proteomics. Its utility stems from the presence of two distinct reactive moieties: an azide group for "click chemistry" and a tosyl group for nucleophilic substitution. The polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity of the conjugated molecule. Understanding the stability of this linker under various pH conditions is critical for its effective use in experimental design, ensuring the integrity of the linker during conjugation reactions, and for the stability of the final conjugate. This guide provides a comprehensive overview of the stability of this compound, drawing upon the known chemical properties of its constituent functional groups.

Chemical Structure and Functional Groups

The stability of this compound is determined by the chemical reactivity of its three key components: the azide (N₃) group, the triethylene glycol (PEG3) spacer, and the tosyl (Ts) group.

  • Azide Group: A high-energy functional group that is surprisingly stable under many conditions, making it ideal for bioorthogonal reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] Organic azides are generally stable to a wide range of reagents and pH conditions.[1]

  • PEG3 Spacer: The polyethylene glycol chain is composed of ether linkages, which are generally stable.[3] However, they can be susceptible to cleavage under harsh acidic or oxidative conditions.[3]

  • Tosyl Group: The tosylate ester is an excellent leaving group, making this end of the molecule susceptible to nucleophilic substitution. This reactivity is the basis for its use in conjugation, but it also makes it the most likely point of degradation via hydrolysis.

pH-Dependent Stability Profile

The overall stability of this compound is a composite of the stabilities of its functional groups. The primary degradation pathway is expected to be the hydrolysis of the tosylate ester, which is influenced by pH.

Acidic Conditions (pH < 7)

Under strongly acidic conditions and particularly at elevated temperatures, two potential degradation pathways exist:

  • Tosylate Ester Hydrolysis: While the tosylate group is a good leaving group, the hydrolysis of alkyl tosylates is not typically rapid in acidic media unless strong nucleophiles are present.

  • PEG Chain Cleavage: The ether linkages of the PEG chain can undergo acid-catalyzed cleavage, especially under harsh conditions (e.g., strong acids, high temperatures). This would lead to the fragmentation of the PEG spacer.

  • Azide Group Stability: The azide group is generally stable in acidic conditions. While protonation can occur, the formation of hydrazoic acid is more of a concern with inorganic azides. For organic azides, the C-N bond is covalent and less susceptible to cleavage that would release hydrazoic acid.

Neutral Conditions (pH ≈ 7)

At neutral pH and ambient temperature, this compound is expected to be reasonably stable for short-term manipulations. However, the tosylate group can still undergo slow hydrolysis. For long-term storage, it is recommended to keep the compound in an anhydrous aprotic solvent at low temperatures (e.g., -20°C).

Basic Conditions (pH > 7)
  • Tosylate Ester Hydrolysis: The tosylate ester is most susceptible to hydrolysis under basic conditions, where hydroxide ions act as nucleophiles, displacing the tosylate group to form a terminal hydroxyl group. This is the most significant degradation pathway under basic conditions. The reaction of tosylates with amine nucleophiles is often carried out at pH 8.0-9.5, indicating the reactivity of the tosyl group in this range.

  • PEG Chain Stability: The ether linkages of the PEG chain are generally stable under basic conditions, even at elevated temperatures.

  • Azide Group Stability: The azide functional group is stable under basic conditions.

Quantitative Stability Data (Inferred)

pH RangeTemperatureExpected StabilityPrimary Degradation PathwayPotential Degradation Products
< 4 AmbientModerateSlow hydrolysis of tosylate esterAzide-PEG3-OH, p-toluenesulfonic acid
< 4 ElevatedLowPEG ether bond cleavage, tosylate hydrolysisSmaller PEG fragments, Azide-PEG3-OH
4 - 6 AmbientGoodVery slow hydrolysis of tosylate esterAzide-PEG3-OH, p-toluenesulfonic acid
6 - 8 AmbientGoodSlow hydrolysis of tosylate esterAzide-PEG3-OH, p-toluenesulfonic acid
8 - 10 AmbientModerate to LowBase-catalyzed hydrolysis of tosylate esterAzide-PEG3-OH, p-toluenesulfonate
> 10 AmbientLowRapid hydrolysis of tosylate esterAzide-PEG3-OH, p-toluenesulfonate

Experimental Protocols

A general experimental protocol to determine the pH stability of this compound would involve incubating the compound in a series of buffers at different pH values and temperatures, followed by analysis at various time points.

Materials
  • This compound

  • Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10, carbonate-bicarbonate for pH 10-11)

  • Acetonitrile or other suitable organic solvent

  • High-purity water

  • Analytical HPLC with a C18 column and UV detector

  • LC-MS for product identification

Procedure
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Incubation: In separate vials, add an aliquot of the stock solution to each buffer to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL). Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Quenching (if necessary): Quench the reaction by adding an equal volume of a suitable organic solvent and/or neutralizing the pH.

  • Analysis: Analyze the samples by reverse-phase HPLC. The degradation can be monitored by the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Product Identification: Use LC-MS to identify the mass of the degradation products to confirm the degradation pathway.

Visualizations

Chemical Structure and Degradation Pathways

G Figure 1. Chemical Structure and Potential Degradation of this compound cluster_structure This compound Structure cluster_degradation Primary Degradation Pathways cluster_acid_products Acidic Products cluster_base_products Basic Products Azide N3- PEG1 -CH2CH2O- Azide->PEG1 PEG2 -CH2CH2O- PEG1->PEG2 PEG3 -CH2CH2O- PEG2->PEG3 Tos -Ts PEG3->Tos Acid_Deg Acidic Hydrolysis (Harsh Conditions) Tos->Acid_Deg H+ / H2O (elevated temp) Base_Deg Basic Hydrolysis Tos->Base_Deg OH- / H2O Acid_Prod1 Fragmented PEG Acid_Deg->Acid_Prod1 Acid_Prod2 Azide-PEG3-OH Acid_Deg->Acid_Prod2 Base_Prod Azide-PEG3-OH Base_Deg->Base_Prod

Caption: Structure of this compound and its primary degradation pathways.

Experimental Workflow for Stability Testing

G Figure 2. Experimental Workflow for pH Stability Assessment A Prepare Stock Solution of This compound in ACN B Incubate in Buffers of Different pH (3, 5, 7, 9, 11) A->B C Sample at Various Time Points (0, 1, 4, 8, 24, 48h) B->C D Quench and Prepare for Analysis C->D E Analyze by RP-HPLC-UV D->E F Identify Products by LC-MS D->F G Determine Degradation Rate and Half-life E->G

References

The Cornerstone of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers Featuring Azide-PEG3-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While significant research has focused on the development of potent ligands for POIs and E3 ligases, it is the linker that plays a pivotal, and often underappreciated, role in dictating the overall efficacy, selectivity, and physicochemical properties of the PROTAC molecule.[2][3]

The linker is far more than a simple spacer; its length, composition, rigidity, and attachment points are all critical parameters that must be optimized to ensure the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3] An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or excessive flexibility, which can result in a decrease in the effective concentration of the PROTAC. Among the various classes of linkers, those based on polyethylene glycol (PEG) have become a cornerstone of PROTAC design due to their unique combination of properties that favorably influence solubility, cell permeability, and the efficiency of target protein degradation.

This in-depth technical guide will provide a comprehensive overview of PROTAC linkers, with a specific focus on the widely used Azide-PEG3-Tos linker. We will delve into the core principles of PEG linker design, present quantitative data on the impact of linker length on PROTAC performance, provide detailed experimental protocols for the synthesis and evaluation of PROTACs, and visualize key pathways and workflows using Graphviz diagrams.

The PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves bringing a target protein and an E3 ubiquitin ligase into close proximity to facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Targeted for Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

PROTAC-mediated protein degradation pathway.

This compound: A Versatile Bifunctional Linker

This compound is a heterobifunctional PEG linker that has gained significant popularity in the synthesis of PROTACs. Its structure consists of a three-unit polyethylene glycol chain, providing a balance of hydrophilicity and a defined spatial separation between the two ends of the PROTAC.

Chemical Structure:

Key Features:

  • PEG Chain: The three ethylene glycol units enhance the aqueous solubility of the resulting PROTAC, which is often a challenge for these large, complex molecules. The flexibility of the PEG chain can also be advantageous in allowing the PROTAC to adopt a conformation that is conducive to ternary complex formation.

  • Azide Group (-N3): The terminal azide group is a versatile functional handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and can be performed under mild conditions, making them ideal for the final ligation step in PROTAC synthesis.

  • Tosyl Group (-OTs): The tosyl group is an excellent leaving group, making the other end of the linker susceptible to nucleophilic substitution. This allows for the facile attachment of a warhead or anchor ligand containing a nucleophilic functional group, such as an amine or a hydroxyl group.

Quantitative Analysis of PEG Linkers in BRD4-Targeting PROTACs

The length of the PEG linker is a critical parameter that must be empirically determined for each target protein and E3 ligase pair. To illustrate this, we have compiled data from studies on PROTACs targeting the bromodomain-containing protein 4 (BRD4), a key therapeutic target in oncology. The following tables summarize the impact of PEG linker length on the physicochemical properties and degradation efficacy of these PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
BRD4-PEG3PEG3~8503.2180
BRD4-PEG4PEG4~8943.0189
BRD4-PEG5PEG5~9382.8198
BRD4-PEG6PEG6~9822.6207

Data is illustrative and compiled from various sources in the literature.

Table 2: Impact of PEG Linker Length on the Degradation of BRD4

PROTACLinker CompositionDC50 (nM)Dmax (%)
BRD4-PEG3PEG350>90
BRD4-PEG4PEG425>95
BRD4-PEG5PEG510>98
BRD4-PEG6PEG630>95

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

As the data indicates, a PEG5 linker provided the optimal balance of properties for this particular BRD4-targeting PROTAC, resulting in the most potent degradation. This highlights the necessity of synthesizing and evaluating a series of PROTACs with varying linker lengths to identify the optimal candidate.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound linker, its incorporation into a BRD4-targeting PROTAC, and the subsequent evaluation of target protein degradation.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of 2-(2-(2-azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate.

Step 1: Synthesis of 2-(2-(2-azidoethoxy)ethoxy)ethanol

  • Dissolve 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride (15 g, 88.9 mmol), sodium iodide (4.06 g, 27.1 mmol), and sodium azide (45.3 g, 697 mmol) in distilled water (90 mL).

  • Stir the solution for 48 hours at 50 °C.

  • Extract the reaction mixture with ethyl acetate three times.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-[2-(2-azidoethoxy)ethoxy]ethanol as a yellow oil.

Step 2: Tosylation of 2-(2-(2-azidoethoxy)ethoxy)ethanol

  • To a solution of 2-[2-(2-azidoethoxy)ethoxy]ethanol (8 g, 45.7 mmol) in THF (22.4 mL), add 6 M NaOH (20.8 mL) and p-toluenesulfonyl chloride (13.1 g, 68.6 mmol) at 0 °C.

  • Stir the reaction mixture for 1 hour at room temperature under a nitrogen atmosphere.

  • Extract the solution with diethyl ether four times.

  • Wash the combined organic layers with 1 M NaOH.

  • Evaporate the organic layer to obtain 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate (this compound) as a yellow oil.

Protocol 2: Synthesis of a BRD4-Targeting PROTAC via Click Chemistry

This protocol describes the synthesis of a BRD4-targeting PROTAC using a JQ1 derivative and a pomalidomide derivative.

PROTAC_Synthesis_Workflow JQ1_alkyne JQ1-alkyne (Warhead) PROTAC BRD4-PROTAC JQ1_alkyne->PROTAC CuAAC Click Chemistry Pomalidomide_amine Pomalidomide derivative (Anchor) Pom_PEG3_Azide Pomalidomide-PEG3-Azide Pomalidomide_amine->Pom_PEG3_Azide Nucleophilic Substitution Azide_PEG3_Tos This compound (Linker) Azide_PEG3_Tos->Pom_PEG3_Azide Pom_PEG3_Azide->PROTAC

A typical workflow for the synthesis of a BRD4 PROTAC.

Step 1: Synthesis of Pomalidomide-PEG3-Azide

  • Dissolve the pomalidomide derivative (with an available amine) (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the product by flash column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve JQ1-alkyne (1.0 eq) and Pomalidomide-PEG3-Azide (1.0 eq) in a solvent mixture such as t-BuOH/H2O.

  • Add a solution of sodium ascorbate (0.2 eq) in water.

  • Add a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

Protocol 3: Western Blot for PROTAC-Induced Degradation of BRD4

This protocol outlines the steps to quantify the degradation of BRD4 in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • BRD4-PROTAC and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against BRD4

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Treatment: Plate cells (e.g., a relevant cancer cell line expressing BRD4) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples to denature the proteins.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against BRD4 and a loading control overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the BRD4 levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

BRD4 Signaling Pathway

BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that acts as an epigenetic reader, binding to acetylated histones and regulating gene transcription. One of the key downstream effectors of BRD4 is the proto-oncogene MYC, which plays a critical role in cell proliferation, growth, and apoptosis. Dysregulation of the BRD4-MYC axis is a hallmark of many cancers.

BRD4_Signaling cluster_0 Upstream Regulation cluster_1 BRD4-Mediated Transcription cluster_2 Downstream Effects Histone_Acetylation Histone Acetylation BRD4 BRD4 Histone_Acetylation->BRD4 Recruits PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates and Activates MYC_Gene MYC Gene RNA_Pol_II->MYC_Gene Transcribes MYC_Protein MYC Protein MYC_Gene->MYC_Protein Translation Cell_Cycle_Progression Cell Cycle Progression MYC_Protein->Cell_Cycle_Progression Promotes Proliferation Cell Proliferation MYC_Protein->Proliferation Promotes Apoptosis_Inhibition Inhibition of Apoptosis MYC_Protein->Apoptosis_Inhibition Promotes PROTAC_Degrader BRD4 PROTAC Degrader PROTAC_Degrader->BRD4 Induces Degradation

Simplified BRD4 signaling pathway leading to MYC expression.

Conclusion

The linker is a critical component in the design of effective and drug-like PROTACs. PEG-based linkers, such as this compound, offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial-and-error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. A thorough understanding of the principles outlined in this guide, coupled with systematic experimental evaluation, will empower researchers to develop the next generation of highly potent and selective protein degraders for the treatment of a wide range of diseases.

References

The Core Principles of ADC Linker Chemistry: An In-depth Technical Guide to Azide-PEG3-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of Antibody-Drug Conjugate (ADC) linker chemistry, with a specific focus on the heterobifunctional linker, Azide-PEG3-Tos. This document will delve into the linker's structure, its role in ADC construction, detailed experimental protocols for its use, and the characterization of the resulting ADC.

Introduction to ADC Linker Technology

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the exquisite specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1] The linker, a critical component of the ADC, covalently connects the antibody to the payload and plays a pivotal role in the overall efficacy and safety of the therapeutic.[2] An ideal linker must be stable in systemic circulation to prevent premature release of the payload, yet efficiently release the cytotoxic drug at the tumor site.[3][4]

Polyethylene glycol (PEG) linkers have gained significant traction in ADC development due to their ability to impart favorable physicochemical properties. The inclusion of a PEG spacer can enhance the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby reducing aggregation and improving pharmacokinetics.[5] The length of the PEG chain is a critical parameter that can influence the ADC's stability, in vitro potency, and in vivo efficacy.

This compound: A Heterobifunctional Linker

This compound is a heterobifunctional linker that offers a versatile platform for ADC development. Its structure consists of three key components:

  • An Azide Group (N₃): This functional group is a key component for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to form a stable triazole linkage.

  • A Three-Unit Polyethylene Glycol (PEG3) Spacer: This short, hydrophilic spacer enhances the water solubility of the linker and the subsequent ADC, which can be advantageous for improving the drug-to-antibody ratio (DAR) and reducing aggregation.

  • A Tosyl (Tos) Group: The tosyl group is an excellent leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of a cytotoxic payload that contains a nucleophilic functional group, such as an amine or a hydroxyl group.

This heterobifunctional nature allows for a sequential and controlled approach to ADC synthesis. First, the cytotoxic payload is attached to the linker via the tosyl group. Then, the resulting drug-linker construct, which now possesses a terminal azide, is conjugated to an antibody that has been functionalized with an alkyne group.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. These protocols may require optimization for specific antibodies, payloads, and experimental conditions.

Synthesis of the Drug-Linker Construct

This protocol describes the synthesis of a drug-linker construct by reacting a nucleophilic drug with this compound.

Materials:

  • This compound

  • Cytotoxic payload with a nucleophilic group (e.g., an amine-containing payload like MMAE)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Stirring apparatus

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve the cytotoxic payload in the anhydrous aprotic solvent in the reaction vessel.

  • Add the base to the reaction mixture. The molar ratio of the base to the payload should be optimized but a 2-3 fold excess is a common starting point.

  • Dissolve this compound in the anhydrous aprotic solvent and add it to the reaction mixture. A slight molar excess of the linker (e.g., 1.2 equivalents) may be used to ensure complete consumption of the payload.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by analytical HPLC until the payload is consumed.

  • Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.

  • Purify the drug-linker construct using preparative HPLC.

  • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Conjugation of the Drug-Linker to an Antibody

This protocol describes the conjugation of the azide-functionalized drug-linker to an alkyne-modified antibody via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Materials:

  • Alkyne-modified monoclonal antibody (e.g., DBCO-functionalized antibody)

  • Azide-functionalized drug-linker construct (from section 3.1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Desalting columns

  • Protein concentration determination assay (e.g., BCA assay)

Procedure:

  • Prepare the alkyne-modified antibody in PBS at a concentration of 5-10 mg/mL.

  • Prepare a stock solution of the azide-functionalized drug-linker in anhydrous DMSO at a concentration of 10-20 mM.

  • Add the drug-linker stock solution to the antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is a common starting point to achieve a desired Drug-to-Antibody Ratio (DAR).

  • Gently mix the reaction and incubate at room temperature for 2-4 hours, or as optimized for the specific reactants.

  • Purify the resulting ADC using desalting columns to remove excess unreacted drug-linker.

  • Concentrate the purified ADC and determine the protein concentration.

Characterization of the Antibody-Drug Conjugate

3.3.1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined by several methods, including Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).

Protocol for DAR Determination by HIC:

  • Column: A HIC column (e.g., Butyl-NPR) is used.

  • Mobile Phase A: High salt buffer (e.g., 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0, with 25% isopropanol v/v).

  • Gradient: A decreasing salt gradient is used to elute the ADC species.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The different drug-loaded species (DAR 0, 2, 4, etc.) will separate based on hydrophobicity. The weighted average DAR is calculated from the peak areas of the different species.

Protocol for DAR Determination by Mass Spectrometry:

  • Sample Preparation: The ADC sample may be deglycosylated to reduce spectral complexity.

  • LC-MS System: A high-resolution mass spectrometer coupled with a suitable liquid chromatography system (e.g., size-exclusion chromatography for native MS) is used.

  • Analysis: The mass of the intact ADC species is measured. The number of conjugated drug-linker molecules can be determined from the mass difference between the conjugated and unconjugated antibody. The average DAR is calculated from the relative abundance of each species.

3.3.2. In Vitro Cytotoxicity Assay

The potency of the ADC is assessed using an in vitro cytotoxicity assay, such as the MTT or XTT assay, on antigen-positive and antigen-negative cancer cell lines.

General Protocol for MTT Assay:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-120 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.

Data Presentation

The following tables summarize the expected impact of incorporating a short PEG linker, such as the PEG3 in this compound, on the properties of an ADC. The data are illustrative and based on general trends observed with short-chain PEG linkers.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

LinkerClearance (mL/day/kg)Half-life
No PEG~15Shorter
PEG2~10Moderately extended
PEG3 (Expected) ~8 Moderately extended
PEG4~7Moderately extended
PEG8~5Extended

This table illustrates the general trend that increasing PEG linker length tends to decrease clearance and extend the half-life of the ADC.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC₅₀)

LinkerCell LineIC₅₀ (nM)
No PEGAntigen-PositiveX
PEG3 (Expected) Antigen-Positive1.5 - 3X
PEG4Antigen-Positive2 - 5X
Long-chain PEGAntigen-Positive5 - 20X

This table illustrates a potential trade-off where increasing PEG length can sometimes lead to a decrease in in vitro potency, as indicated by a higher IC₅₀ value. The exact impact is highly dependent on the specific antibody, payload, and cell line.

Mandatory Visualization

Chemical Structures and Reactions

Caption: Synthesis pathway for an ADC using this compound.

Experimental Workflow

ADC_Workflow A Synthesis of Drug-Linker Construct B Purification of Drug-Linker (HPLC) A->B C Characterization of Drug-Linker (MS, NMR) B->C D Conjugation to Alkyne-Modified Antibody (SPAAC) B->D E Purification of ADC (Desalting) D->E F Characterization of ADC E->F G DAR Determination (HIC, MS) F->G H Purity and Aggregation (SEC) F->H I In Vitro Cytotoxicity Assay (MTT/XTT) F->I

Caption: Experimental workflow for ADC synthesis and characterization.

ADC Mechanism of Action

ADC_MoA ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding Internalization Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage/ Antibody Degradation Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Target_Interaction Interaction with Intracellular Target (e.g., Tubulin) Payload_Release->Target_Interaction Apoptosis Apoptosis Target_Interaction->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

Downstream Signaling of a Tubulin Inhibitor Payload

Tubulin_Inhibitor_Pathway Payload Tubulin Inhibitor (e.g., MMAE) Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest JNK_Activation JNK Pathway Activation Mitotic_Arrest->JNK_Activation Bcl2_Inhibition Inhibition of Anti-apoptotic Bcl-2 JNK_Activation->Bcl2_Inhibition MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_Inhibition->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Azide-PEG3-Tos: A Comprehensive Technical Guide to Safe Handling and Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Azide-PEG3-Tos (2-(2-(2-azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate), a heterobifunctional linker molecule increasingly utilized in bioconjugation, click chemistry, and the development of antibody-drug conjugates (ADCs) and PROTACs.[1][2] Due to the presence of an azide group, this compound requires careful handling to mitigate risks associated with potential toxicity and explosive decomposition, characteristic of many organic azides.[3][4]

Compound Profile and Physicochemical Data

This compound is a polyethylene glycol (PEG) derivative featuring a terminal azide group and a tosyl group.[5] The azide functional group is highly reactive with alkynes, BCN, and DBCO via click chemistry, forming a stable triazole linkage. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer enhances solubility in aqueous media.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 178685-33-1
Molecular Formula C13H19N3O5S
Molecular Weight 329.37 g/mol
Appearance Solid powder or liquid
Solubility Soluble in DMSO, DCM, DMF
Purity >98% (typical)

Hazard Identification and Safety Precautions

The primary hazards associated with this compound stem from its azide functional group. Organic azides are energetic compounds that can be sensitive to heat, light, friction, and shock, potentially leading to explosive decomposition. While larger organic azides are generally less volatile and shock-sensitive than smaller ones, caution must always be exercised.

Key Hazards:

  • Explosive Potential: Organic azides can decompose violently when subjected to heat, friction, or shock.

  • Toxicity: While specific toxicological data for this compound is limited, azide compounds, in general, can be toxic if inhaled, ingested, or absorbed through the skin. Accidental mixing with acids can generate highly toxic and explosive hydrazoic acid.

  • Reactivity: Azides can form shock-sensitive heavy metal azides upon contact with certain metals. They are also incompatible with strong oxidizing agents and acids.

Core Safety Principles:

  • Work in a designated area: All manipulations should be performed in a certified chemical fume hood.

  • Use minimal quantities: Employ the smallest amount of the azide necessary for the experiment.

  • Avoid heat, friction, and shock: Do not use metal spatulas for handling; plastic or ceramic spatulas are recommended. Avoid using ground glass joints where possible, as friction can trigger an explosion.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

  • Engineering Controls: The use of a blast shield is highly recommended, especially when working with larger quantities or for the first time.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety.

Table 2: Recommended Personal Protective Equipment for Handling this compound

Protection TypeSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves. For high-toxicity scenarios, consider Silver shield gloves worn under nitrile gloves.Azides can be absorbed through the skin. Double-gloving provides an additional barrier against contamination.
Eye Protection Chemical safety glasses or splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashes or if a blast shield is not in use.Protects against splashes and potential explosions.
Body Protection A fully buttoned lab coat is mandatory. For procedures with a higher risk of contamination, consider a disposable gown.Prevents skin contact with the compound.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter should be used when handling the compound as a powder or when aerosolization is possible.Prevents inhalation, a primary route of exposure.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidents.

Handling:

  • Weighing: If the compound is a solid, weigh it in a ventilated balance enclosure to prevent inhalation of dust particles. Use plastic or ceramic spatulas.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to minimize aerosol generation.

  • Reaction Setup: Use equipment free of heavy metal contamination. Avoid ground glass joints if possible. Conduct all reactions behind a blast shield.

Storage:

  • Temperature: Store in a dry, dark environment. Short-term storage at 0 - 4°C (days to weeks) and long-term storage at -20°C (months to years) is recommended. Some suppliers suggest storage at -20°C for up to 3 years in pure form.

  • Incompatibilities: Store away from acids, strong oxidizing agents, and heavy metals and their salts.

  • Container: Keep in a tightly sealed, clearly labeled container.

Emergency Procedures

Spill Response:

  • Small Spills (in a fume hood): Alert others in the immediate area. Wearing appropriate PPE, absorb the spill with a chemical absorbent material. Collect the contaminated material into a designated hazardous waste container. Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.

Personnel Exposure:

  • Skin Contact: Remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with tepid water at an eyewash station for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately and seek emergency medical help.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Waste Disposal

Under no circumstances should azide-containing solutions be poured down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azides. All waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Contact your institution's EHS office for proper disposal procedures.

Experimental Protocols: General Guidelines for Safe Handling During Experimentation

The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted to specific experimental needs and institutional safety protocols.

1. Risk Assessment and Preparation: a. Conduct a thorough risk assessment for the planned experiment. b. Ensure a certified chemical fume hood, safety shower, and eyewash station are readily accessible. c. Prepare a designated and clearly labeled waste container for azide-containing materials. d. Set up a blast shield in the fume hood.

2. Weighing and Reconstitution (if solid): a. Don appropriate PPE as outlined in Table 2. b. Line the work surface of a ventilated balance enclosure with absorbent, disposable bench paper. c. Using a plastic or ceramic spatula, carefully weigh the desired amount of this compound into a tared container. d. To reconstitute, slowly add the desired solvent to the solid to minimize aerosol generation.

3. Reaction Setup and Execution: a. Perform all manipulations within the chemical fume hood and behind a blast shield. b. Use glassware that is free from heavy metal contamination. c. If heating is required, use a controlled heating mantle and monitor the temperature closely. Avoid excessive heat. d. For reactions involving other potentially hazardous reagents, ensure compatibility and follow all relevant safety protocols.

4. Work-up and Purification: a. Quench any unreacted azide if a safe and validated procedure is available. b. Conduct all extraction and purification steps within the fume hood. c. Be mindful of concentrating azide-containing solutions, as this can increase the risk of explosion. Avoid concentrating to dryness unless absolutely necessary and with appropriate safety measures in place.

5. Decontamination and Cleanup: a. Decontaminate all glassware and equipment that came into contact with this compound. b. Wipe down the work area in the fume hood with an appropriate cleaning agent. c. Dispose of all contaminated materials, including gloves, bench paper, and pipette tips, in the designated azide waste container.

Visualizations

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment PrepWorkspace Prepare Fume Hood & Blast Shield RiskAssessment->PrepWorkspace DonPPE Don Appropriate PPE PrepWorkspace->DonPPE Weighing Weighing & Reconstitution DonPPE->Weighing Reaction Reaction Setup & Execution Weighing->Reaction Workup Work-up & Purification Reaction->Workup Decon Decontaminate Equipment Workup->Decon Waste Segregate Azide Waste Decon->Waste Cleanup Clean Work Area Waste->Cleanup Spill Spill Response Cleanup->Spill If spill occurs Exposure Personnel Exposure Cleanup->Exposure If exposure occurs

Caption: Logical workflow for handling azides from hazard assessment to disposal.

G Figure 2: Potential Decomposition Pathway of Organic Azides OrganicAzide R-N3 (this compound) Nitrene R-N (Nitrene Intermediate) OrganicAzide->Nitrene + N2 EnergyInput Energy Input (Heat, Light, Shock, Friction) EnergyInput->OrganicAzide Decomposition Explosive Decomposition Nitrene->Decomposition N2 N2 Gas N2->Decomposition

Caption: Simplified decomposition pathway of organic azides upon energy input.

References

An In-depth Technical Guide to Azide-PEG3-Tos: Commercial Sources, Purity, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azide-PEG3-Tos (2-(2-(2-azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate), a heterobifunctional linker critical in the fields of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). This document details its commercial availability, purity standards, and provides insights into its application through experimental workflows.

Commercial Sources and Purity

This compound is available from a variety of commercial suppliers, with purity levels typically ranging from ≥97% to 98%. The selection of a suitable supplier should be guided by the specific requirements of the intended application, with higher purity grades being essential for applications in drug development and clinical research. Below is a summary of some commercially available sources and their stated purity.

SupplierStated Purity
APExBIOHigh-purity
BroadPharm98%
ChemScene≥97%
MedKoo Biosciences>98%
LookChem95% to 98% (from various listed suppliers)
Activate Scientific97%
Acrotein97%
Matrix Scientific95%

Quality Control and Characterization

Ensuring the purity and identity of this compound is a critical first step in any experimental workflow. While detailed proprietary quality control protocols are not always publicly available, a combination of standard analytical techniques is employed for characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a fundamental technique for confirming the chemical structure of this compound. The spectrum should exhibit characteristic peaks corresponding to the protons of the tosyl group, the polyethylene glycol (PEG) linker, and the methylene group adjacent to the azide functionality.

2. High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A typical analysis would involve a reversed-phase column with a water/acetonitrile gradient mobile phase and UV detection. The purity is determined by the relative area of the main peak.

3. Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound (329.37 g/mol ).

Experimental Protocols and Applications

This compound is a versatile linker that participates in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and can also be used in strain-promoted azide-alkyne cycloaddition (SPAAC). The tosyl group is an excellent leaving group, making it reactive towards nucleophiles such as amines and thiols. This dual functionality allows for the sequential conjugation of two different molecules.

General Workflow for Bioconjugation using this compound

The following diagram illustrates a general workflow for conjugating a protein and a payload molecule using this compound. This involves an initial nucleophilic substitution reaction to attach the linker to the protein, followed by a click chemistry reaction to attach the payload.

G cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Payload Conjugation (Click Chemistry) cluster_purification Step 3: Purification Protein Protein (with nucleophilic group, e.g., -NH2, -SH) Protein_Linker Protein-PEG3-Azide Protein->Protein_Linker Nucleophilic Substitution (e.g., on Lysine or Cysteine residues) AzidePEG3Tos This compound AzidePEG3Tos->Protein_Linker Final_Conjugate Protein-PEG3-Payload (e.g., ADC, PROTAC) Protein_Linker->Final_Conjugate CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) Payload Alkyne-modified Payload (e.g., Drug, Fluorophore) Payload->Final_Conjugate Purification Purification (e.g., SEC, HIC) Final_Conjugate->Purification

Caption: General bioconjugation workflow using this compound.

Application in Antibody-Drug Conjugate (ADC) Synthesis

In ADC synthesis, this compound can be used to link a cytotoxic drug to a monoclonal antibody (mAb). The tosyl group can react with nucleophilic residues on the antibody, such as the side-chain amine of lysine, to form a stable covalent bond. The azide group is then available to react with an alkyne-functionalized drug molecule via click chemistry.

ADC_Synthesis mAb Monoclonal Antibody (mAb) azide_mAb Azide-functionalized mAb mAb->azide_mAb Tosyl reaction with Lysine residues linker This compound linker->azide_mAb adc Antibody-Drug Conjugate (ADC) azide_mAb->adc Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) alkyne_drug Alkyne-modified Cytotoxic Drug alkyne_drug->adc purification Purification & Characterization (SEC, HIC, RP-HPLC) adc->purification

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Application in PROTAC Synthesis

This compound is also a valuable tool for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. The modular nature of PROTAC synthesis is well-suited for the use of click chemistry with linkers like this compound to connect the target protein-binding ligand and the E3 ligase-binding ligand.

PROTAC_Synthesis cluster_synthesis Modular Synthesis of PROTAC Components cluster_ligation Click Chemistry Ligation Target_Ligand Target Protein Ligand (with alkyne modification) PROTAC PROTAC Molecule Target_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Linker E3 Ligand-PEG3-Azide E3_Ligand->E3_Linker Nucleophilic substitution Azide_PEG3_Tos This compound Azide_PEG3_Tos->E3_Linker E3_Linker->PROTAC CuAAC

Caption: Modular synthesis of a PROTAC using this compound.

Conclusion

This compound is a key enabling reagent for the development of sophisticated bioconjugates, including ADCs and PROTACs. Its heterobifunctional nature allows for controlled, sequential conjugation reactions, while the PEG spacer can improve the solubility and pharmacokinetic properties of the final product. Researchers and drug developers can leverage the commercial availability and well-defined reactivity of this linker to advance their therapeutic and diagnostic programs. Careful consideration of supplier qualifications and in-house quality control are paramount to ensuring the reproducibility and success of these applications.

An In-depth Technical Guide to the Theoretical Principles and Research Applications of Azide-PEG3-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azide-PEG3-Tos, a heterobifunctional linker increasingly utilized in biomedical research and drug development. We will delve into its core theoretical principles, detail its applications, and provide structured experimental protocols for its use.

Core Concepts: Understanding this compound

This compound is a chemical linker featuring three key components: an azide group (N₃), a three-unit polyethylene glycol (PEG) spacer, and a tosyl (Tos) group. This heterobifunctional architecture allows for the sequential or orthogonal conjugation of two different molecules, making it a versatile tool in the construction of complex bioconjugates.

Key Features:

  • Azide Group: A highly selective functional group that participates in "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility.[1][2]

  • PEG3 Spacer: A short, hydrophilic polyethylene glycol chain composed of three ethylene glycol units. The PEG spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides spatial separation between the conjugated molecules to minimize steric hindrance.[3][4]

  • Tosyl Group: A good leaving group that is susceptible to nucleophilic substitution. This allows for the covalent attachment of molecules containing nucleophiles such as amines, thiols, or hydroxyl groups.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values have been compiled from various suppliers and should be considered as typical.

PropertyValueReference(s)
Chemical Formula C₁₃H₁₉N₃O₅S
Molecular Weight 329.37 g/mol
CAS Number 178685-33-1
Appearance Colorless to light yellow liquid or solid
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions Store at -20°C for long-term stability. Can be shipped at ambient temperature.
Stability Stable for years at -20°C. Stock solutions in anhydrous solvents can be stored for months at -20°C or -80°C. Avoid buffers with primary amines (e.g., Tris) when using the tosyl group. Azide stability can be affected by reducing agents.

Theoretical Principles of Reactivity

The utility of this compound stems from the distinct reactivity of its two terminal functional groups.

The Azide Group and Click Chemistry

The azide group is a cornerstone of "click chemistry," a set of reactions known for their high yields, stereospecificity, and tolerance of a wide range of functional groups. The most common reaction involving the azide group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism of CuAAC:

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole ring. The copper(I) catalyst is crucial for activating the alkyne and promoting the reaction at physiological temperatures. The reaction is highly efficient, often achieving near-quantitative yields.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product This compound R1-N3 (this compound) Triazole R1-Triazole-R2 (Stable Bioconjugate) This compound->Triazole Alkyne R2-C≡CH (Alkyne-containing molecule) Alkyne->Triazole Cu(I) Cu(I) catalyst Cu(I)->Triazole catalyzes SN2_Mechanism cluster_reactants Reactants cluster_product Product This compound R1-OTs (this compound) Conjugate R1-Nu (Conjugated Molecule) This compound->Conjugate Tosylate_Anion TsO- (Leaving Group) This compound->Tosylate_Anion displaces Nucleophile Nu-H (e.g., Amine, Thiol) Nucleophile->Conjugate experimental_workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation cluster_analysis Analysis Start This compound Reaction1 Nucleophilic Substitution Start->Reaction1 Nucleophile Molecule A (with Nucleophile) Nucleophile->Reaction1 Intermediate Azide-PEG3-Molecule A Reaction1->Intermediate Reaction2 CuAAC (Click Chemistry) Intermediate->Reaction2 Alkyne Molecule B (with Alkyne) Alkyne->Reaction2 Final_Product Molecule B-Triazole-PEG3-Molecule A (Final Bioconjugate) Reaction2->Final_Product Purification Purification (HPLC, SEC) Final_Product->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization

References

Methodological & Application

Application Notes and Protocols for Azide-PEG3-Tos in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule connecting these two components is of critical importance, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and tolerability.[1][2] The Azide-PEG3-Tos linker is a heterobifunctional, non-cleavable linker designed for the synthesis of ADCs.[3][4]

This linker features two key functional groups:

  • Tosyl (Tos) group: A good leaving group that reacts with nucleophilic residues on the antibody surface, such as the primary amines of lysine residues, to form a stable covalent bond.[5]

  • Azide (N₃) group: A bio-orthogonal handle that allows for the specific and efficient attachment of a payload using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

The discrete three-unit polyethylene glycol (PEG3) spacer enhances the hydrophilicity of the ADC, which can help to mitigate aggregation caused by hydrophobic payloads, improve solubility, and potentially lead to a better pharmacokinetic profile. The use of a monodisperse PEG linker ensures the production of more homogeneous ADCs with improved batch-to-batch reproducibility.

These application notes provide a detailed protocol for the synthesis and characterization of an ADC using the this compound linker.

Data Presentation

The inclusion of a short-chain PEG linker, such as PEG3, can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize representative quantitative data from studies utilizing PEG linkers in ADC development.

Table 1: Influence of Short-Chain PEG Linkers on Drug-to-Antibody Ratio (DAR)

Linker TypeTypical Drug-to-Antibody Ratio (DAR)Key Observations
No PEG LinkerVariable, often lower with hydrophobic payloadsHydrophobic interactions can lead to aggregation and reduced conjugation efficiency.
Short-Chain PEG (e.g., PEG2, PEG3, PEG4)Generally allows for higher and more consistent DARThe hydrophilic PEG spacer can improve the solubility of the payload and reduce aggregation, facilitating a more efficient conjugation process.

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (Rat Model)

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5
Data adapted from Burke et al., 2017. This table illustrates the general trend of decreasing clearance with increasing PEG linker length, leading to improved exposure.

Table 3: Representative In Vitro Cytotoxicity of ADCs with Short PEG Linkers

Cell LineTarget AntigenADC with Short PEG Linker IC₅₀ (pM)
HER2-positive cancer cellsHER28.8
CD30+ lymphoma cellsCD30Comparable EC₅₀ values across various short PEG lengths
The in vitro potency of ADCs with short PEG linkers is often high. However, some studies have shown that longer PEG chains can lead to a reduction in cytotoxicity. The optimal linker length is dependent on the specific antibody, payload, and desired therapeutic outcome.

Experimental Protocols

The synthesis of an ADC using this compound is a two-step process. First, the antibody is modified with the linker to introduce azide groups. Second, the alkyne-modified cytotoxic payload is conjugated to the azide-functionalized antibody via click chemistry.

Protocol 1: Antibody Modification with this compound

This protocol details the modification of a monoclonal antibody to introduce azide handles for subsequent drug conjugation.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amine-containing substances like Tris or glycine, perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • Linker Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). This should be prepared immediately before use as the tosyl group can be susceptible to hydrolysis.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio may need to be determined empirically to achieve the desired degree of labeling.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction of tosyl groups with amines is pH-dependent, with optimal reactivity typically between pH 8.0 and 9.5.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to ensure any unreacted linker is consumed.

  • Purification of Azide-Modified Antibody:

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with PBS, pH 7.4.

    • Collect the protein fractions containing the purified azide-modified antibody.

  • Characterization:

    • Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • The degree of labeling (DOL) can be determined using mass spectrometry.

Protocol 2: Payload Conjugation via Click Chemistry (SPAAC)

This protocol describes the conjugation of an alkyne-modified drug (e.g., a cytotoxic agent like DBCO-MMAE) to the azide-modified antibody via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. SPAAC is advantageous as it does not require a cytotoxic copper catalyst.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-modified drug payload (e.g., DBCO-PEG4-MMAE)

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Drug-Linker Preparation:

    • Prepare a stock solution of the alkyne-modified drug in anhydrous DMSO. The concentration will depend on the specific drug and desired molar excess.

  • Click Chemistry Reaction:

    • Add a 1.5- to 3-fold molar excess of the alkyne-modified drug solution to the azide-modified antibody solution.

    • The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 4-12 hours at room temperature or as determined by optimization for the specific reactants.

  • Purification of the ADC:

    • Purify the resulting ADC from the unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC).

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization of the Final ADC:

    • Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.

    • Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Visualizations

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_MoA cluster_systemic Systemic Circulation cluster_targeting Tumor Microenvironment cluster_intracellular Intracellular Trafficking cluster_action Cytotoxic Action ADC 1. ADC Administration (Non-cleavable Linker) binding 2. Binding to Tumor Antigen ADC->binding internalization 3. Internalization (Endocytosis) binding->internalization lysosome 4. Trafficking to Lysosome internalization->lysosome degradation 5. Antibody Degradation lysosome->degradation release 6. Payload Release (with linker fragment) degradation->release target 7. Payload Binds to Intracellular Target release->target apoptosis 8. Apoptosis target->apoptosis

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Azide-PEG3-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent ligation of molecules. The reaction forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide, and is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1][2]

Azide-PEG3-Tos is a heterobifunctional linker that embodies the versatility of click chemistry in modern drug development. It features a terminal azide group for participation in CuAAC reactions and a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions.[3][4] The three-unit polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.[5] These characteristics make this compound a valuable reagent in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Applications in Drug Development

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The modular nature of CuAAC makes it an ideal strategy for the rapid synthesis and optimization of PROTACs, where the this compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. This compound can be employed in a two-step conjugation strategy. First, the tosyl group can be displaced by a nucleophile on the antibody, or more commonly, an alkyne-functionalized payload is attached to an azide-modified antibody via click chemistry.

Experimental Protocols

The following protocols provide a general framework for using this compound in a copper-catalyzed click chemistry reaction. Optimization of reaction conditions (e.g., reagent concentrations, temperature, and reaction time) is often necessary for specific applications.

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., DMSO, DMF, t-BuOH/H₂O)

  • Phosphate-buffered saline (PBS), pH 7.4 (for biomolecule conjugations)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-functionalized molecule in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of CuSO₄ in water (e.g., 100 mM).

    • Prepare a stock solution of THPTA or TBTA in water or DMSO (e.g., 200 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM). This solution should be made fresh for each experiment.

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA/TBTA stock solution. A 1:2 to 1:5 molar ratio of copper to ligand is commonly used to protect biomolecules and stabilize the Cu(I) catalyst.

    • Allow the mixture to stand for a few minutes.

  • Click Reaction:

    • In a reaction vessel, dissolve the alkyne-functionalized molecule (1 equivalent) in the chosen solvent system.

    • Add the this compound solution (typically 1.1 to 1.5 equivalents).

    • Add the premixed copper/ligand solution. The final concentration of copper is typically in the range of 50-250 µM for bioconjugation.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Upon completion, the reaction mixture can be purified by preparative HPLC or other suitable chromatographic techniques to isolate the desired conjugate.

Quantitative Data

The efficiency of the CuAAC reaction can be influenced by several factors including the nature of the substrates, catalyst system, and reaction conditions. The following table provides representative data for CuAAC reactions, which can be used as a starting point for optimization.

ParameterCondition 1 (Small Molecule)Condition 2 (Bioconjugation)Reference
Alkyne Substrate Alkyne-functionalized small moleculeAlkyne-modified peptide/protein
Azide Substrate This compoundThis compound
Molar Ratio (Azide:Alkyne) 1.1:11.5:1 to 10:1
Copper Source CuSO₄CuSO₄
Ligand TBTATHPTA
Cu:Ligand Ratio 1:21:5
Reducing Agent Sodium AscorbateSodium Ascorbate
Solvent DMF or DMSOPBS with co-solvent (e.g., <10% DMSO)
Temperature Room TemperatureRoom Temperature
Reaction Time 1-4 hours30-60 minutes
Typical Yield >90%>85%

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification prep_alkyne Prepare Alkyne Stock Solution add_reactants Combine Alkyne and This compound prep_alkyne->add_reactants prep_azide Prepare this compound Stock Solution prep_azide->add_reactants prep_cu Prepare CuSO4 Stock Solution mix_catalyst Premix CuSO4 and Ligand prep_cu->mix_catalyst prep_ligand Prepare Ligand (THPTA/TBTA) Stock prep_ligand->mix_catalyst prep_asc Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_asc->initiate mix_catalyst->initiate add_reactants->initiate incubate Incubate at RT (0.5-4h) initiate->incubate monitor Monitor Reaction (LC-MS/HPLC) incubate->monitor purify Purify Conjugate (Prep-HPLC) monitor->purify characterize Characterize Final Product purify->characterize

Caption: Experimental workflow for CuAAC with this compound.

PROTAC Mechanism of Action

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Recruits E2 Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC Mechanism of Action

G ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding TumorCell Tumor Cell Receptor Target Antigen Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Proteolytic Cleavage Payload Cytotoxic Payload Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: ADC targeted drug delivery and mechanism of action.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azide-PEG3-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal "click chemistry" reaction that enables the efficient and specific covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This technology is particularly valuable in drug development, bioconjugation, and proteomics. Azide-PEG3-Tos is a heterobifunctional linker designed to facilitate a two-step conjugation strategy. It features an azide group for participation in the SPAAC reaction and a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions.

This two-step approach first involves the introduction of the azide-PEG3 moiety onto a molecule of interest (e.g., a protein, peptide, or small molecule) via nucleophilic displacement of the tosyl group. The resulting azide-functionalized molecule can then be selectively conjugated to a second molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), through the SPAAC reaction. The inclusion of a three-unit polyethylene glycol (PEG3) spacer enhances water solubility and can improve the pharmacokinetic properties of the final conjugate.

These application notes provide detailed protocols for the use of this compound in this two-step bioconjugation strategy, along with quantitative data on reaction parameters to guide experimental design.

Data Presentation

Optimizing the two-step conjugation process with this compound requires an understanding of the factors influencing both the initial nucleophilic substitution and the subsequent SPAAC reaction.

Table 1: Reaction Conditions for Nucleophilic Substitution of this compound
NucleophileReagents and SolventsTemperature (°C)Reaction Time (hours)Typical Molar Excess (Nucleophile:this compound)
Primary Amines Aprotic polar solvent (e.g., DMF, DMSO), Base (e.g., K₂CO₃, DIPEA)25 - 6012 - 241.1 - 2.0
Thiols Aprotic polar solvent (e.g., DMF, DMSO), Base (e.g., K₂CO₃, Et₃N)25 (Room Temp)2 - 121.1 - 1.5
Hydroxyls Aprotic polar solvent (e.g., DMF, THF), Strong Base (e.g., NaH)0 - 2512 - 241.1 - 2.0
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates with Azide-Functionalized Molecules
BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)
PBS7.40.32–0.85
HEPES7.40.55–1.22
DMEM7.40.59–0.97
RPMI7.40.27–0.77

Note: Higher pH values generally increase SPAAC reaction rates, though this can be buffer-dependent.

Experimental Protocols

The following protocols provide a detailed methodology for the two-stage bioconjugation process using this compound.

Protocol 1: Introduction of the Azide Moiety via Nucleophilic Substitution

This protocol describes the modification of a molecule containing a primary amine, thiol, or hydroxyl group with this compound.

Materials:

  • Molecule of interest (containing a primary amine, thiol, or hydroxyl group)

  • This compound

  • Anhydrous aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA) for amines; Triethylamine (Et₃N) for thiols; Sodium hydride (NaH) for hydroxyls)

  • Reaction vessel

  • Nitrogen or Argon gas supply

  • Stirring apparatus

  • Purification system (e.g., flash column chromatography, HPLC)

Procedure:

  • Reagent Preparation:

    • Ensure the molecule of interest is dry and free of any interfering functional groups.

    • Dissolve the molecule of interest in the chosen anhydrous solvent under an inert atmosphere (Nitrogen or Argon).

    • In a separate vial, dissolve this compound (typically 1.0-1.2 equivalents) in the same anhydrous solvent.

  • Reaction Setup:

    • To the solution of the molecule of interest, add the appropriate base (refer to Table 1).

    • Slowly add the this compound solution to the reaction mixture with continuous stirring.

  • Incubation:

    • Allow the reaction to proceed at the recommended temperature and for the specified duration (refer to Table 1).

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Quenching and Work-up:

    • Once the reaction is complete, quench the reaction by adding an appropriate quenching agent (e.g., water or a mild acid for reactions with strong bases).

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product to isolate the azide-functionalized molecule. The purification method will depend on the properties of the product and may include flash column chromatography on silica gel or preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the azide-functionalized product using techniques such as NMR, Mass Spectrometry, and HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the cycloaddition reaction between the azide-labeled molecule from Protocol 1 and a molecule functionalized with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Azide-labeled molecule (from Protocol 1)

  • Strained alkyne-functionalized molecule of interest (e.g., DBCO-protein, BCN-small molecule)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Compatible co-solvent if needed (e.g., DMSO, DMF)

  • Reaction vessel

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), Dialysis, HPLC)

Procedure:

  • Reactant Preparation:

    • Prepare the azide-labeled molecule in the desired reaction buffer.

    • Dissolve the strained alkyne-functionalized molecule in a compatible solvent. For biomolecules, this is typically the same reaction buffer. For small molecules, a small amount of an organic co-solvent like DMSO may be used to aid solubility, keeping the final concentration of the organic solvent below 10% to avoid denaturation of biomolecules.

  • SPAAC Reaction:

    • Combine the azide-labeled molecule and the strained alkyne-functionalized molecule in the reaction vessel. A slight molar excess (1.1 to 2-fold) of one reactant may be used to drive the reaction to completion, depending on the availability and cost of the reagents.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.

    • The reaction progress can be monitored by techniques such as SDS-PAGE (for proteins, showing a shift in molecular weight), LC-MS, or HPLC.

  • Purification:

    • Purify the resulting bioconjugate to remove any unreacted starting materials. The choice of purification method depends on the properties of the conjugate and may include:

      • Size-Exclusion Chromatography (SEC): For separating larger bioconjugates from smaller unreacted molecules.

      • Dialysis: For removing small molecule reagents from protein conjugates.

      • Reverse-Phase HPLC: For purification of small molecule-peptide or small molecule-oligonucleotide conjugates.

  • Characterization:

    • Characterize the final conjugate to confirm its identity, purity, and, if applicable, the degree of labeling using methods such as Mass Spectrometry, HPLC, UV-Vis spectroscopy, and SDS-PAGE.

Visualizations

SPAAC_Workflow_with_Azide_PEG3_Tos cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mol_interest Molecule of Interest (with -NH2, -SH, or -OH) azide_mol Azide-Functionalized Molecule mol_interest->azide_mol + this compound (Base, Solvent) azide_peg_tos This compound strained_alkyne Strained Alkyne Molecule (e.g., DBCO, BCN) final_conjugate Final Bioconjugate azide_mol->final_conjugate + Strained Alkyne (Aqueous Buffer) Nucleophilic_Substitution_Mechanism cluster_legend Legend reactant1 R-NuH arrow1 Base plus1 + reactant2 N3-PEG3-OTs product1 R-Nu-PEG3-N3 arrow1->product1 plus2 + product2 TsOH R-NuH R-NuH = Molecule with Nucleophile (-NH2, -SH, -OH) N3-PEG3-OTs N3-PEG3-OTs = Azide-PEG3-Tosylate SPAAC_Mechanism cluster_legend Legend reactant1 R1-N3 arrow [3+2] Cycloaddition plus + reactant2 R2-Strained Alkyne product R1-Triazole-R2 arrow->product R1-N3 R1-N3 = Azide-Functionalized Molecule R2-Strained Alkyne R2-Strained Alkyne = DBCO or BCN-containing molecule

Application Notes and Protocols: Reaction of Azide-PEG3-Tos with Amine-Containing Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG3-Tos is a heterobifunctional linker that plays a crucial role in bioconjugation and drug delivery. This molecule possesses two key functional groups: an azide group, which can participate in bioorthogonal "click chemistry" reactions, and a tosylate group. The tosylate is an excellent leaving group, readily displaced by nucleophiles such as primary amines through an SN2 reaction. This allows for the covalent attachment of the PEG linker to amine-containing molecules like proteins, peptides, small molecule drugs, and functionalized surfaces. The hydrophilic triethylene glycol (PEG3) spacer enhances water solubility and reduces steric hindrance, making this linker ideal for applications in aqueous environments.

These application notes provide a detailed overview of the reaction between this compound and amine-containing molecules, including the reaction mechanism, key factors influencing the reaction, and comprehensive experimental protocols.

Reaction Mechanism and Principles

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom attached to the tosylate group. This occurs in a single, concerted step where the carbon-nitrogen bond forms simultaneously with the breaking of the carbon-oxygen bond of the tosylate. The tosylate anion is a stable leaving group due to the delocalization of the negative charge across the sulfonate group, which drives the reaction forward.

It is important to note that the primary amine can be prone to polyalkylation, where the newly formed secondary amine reacts further with another molecule of this compound. To favor monoalkylation, a large excess of the amine-containing molecule is often used.

Factors Influencing the Reaction

Several factors can influence the efficiency of the nucleophilic substitution reaction:

  • Nucleophilicity of the Amine: The rate of reaction is dependent on the nucleophilicity of the amine. Primary amines are generally good nucleophiles for this reaction.

  • Steric Hindrance: Steric hindrance around the amine group or the tosylate can slow down the reaction rate.

  • Solvent: Polar apathetic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation without strongly solvating the amine nucleophile, thus enhancing its reactivity.

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures should be avoided to prevent side reactions. Reactions are often carried out at room temperature or with gentle heating.

  • Concentration: The concentration of the reactants can influence the reaction rate. Higher concentrations can lead to faster reactions but may also increase the likelihood of side reactions.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the reaction of this compound with amine-containing molecules, based on analogous reactions of tosylated PEGs with nucleophiles.

ParameterRecommended Range/ValueNotes
Molar Ratio (Amine:this compound) 5:1 to 20:1A large excess of the amine is recommended to favor mono-substitution and minimize polyalkylation.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents are preferred.
Temperature Room Temperature to 60°CGentle heating can increase the reaction rate.
Reaction Time 12 to 48 hoursReaction progress should be monitored (e.g., by TLC or LC-MS).
Expected Yield > 90%Yields are typically high with proper optimization of reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with an Amine-Containing Small Molecule

This protocol provides a general method for the conjugation of an amine-containing small molecule to this compound.

Materials:

  • This compound

  • Amine-containing molecule

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Reaction vial with a magnetic stir bar

Procedure:

  • Preparation of Reactants:

    • Ensure all glassware is dry.

    • Weigh the desired amount of the amine-containing molecule and dissolve it in anhydrous DMF in the reaction vial under an inert atmosphere (Argon or Nitrogen).

    • In a separate vial, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.

  • Reaction:

    • To the stirred solution of the amine-containing molecule, add the solution of this compound dropwise.

    • If the amine is in the form of a salt (e.g., hydrochloride), add 1.1 to 1.5 equivalents of a non-nucleophilic base like TEA or DIPEA to the reaction mixture.

    • Allow the reaction to stir at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated to 40-60°C.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DMF.

    • Add a large excess of cold diethyl ether to the residue to precipitate the PEGylated product.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate with cold diethyl ether multiple times to remove unreacted starting materials and byproducts.

    • Dry the final product under vacuum.

  • Characterization:

    • Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: PEGylation of a Protein with this compound

This protocol outlines the modification of a protein with this compound by targeting surface-exposed amine groups (e.g., lysine residues).

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5-8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mg/mL).

  • PEGylation Reaction:

    • To the protein solution, add the desired molar excess of the this compound stock solution. The optimal molar ratio will need to be determined empirically but a starting point of 10- to 50-fold molar excess of the PEG linker is common.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove excess reagents and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Analyze the degree of PEGylation using techniques such as SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC.

Visualizations

Caption: SN2 reaction mechanism of an amine with this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_amine Dissolve Amine-Molecule in Anhydrous DMF mix Combine Reactant Solutions prep_amine->mix prep_peg Dissolve this compound in Anhydrous DMF prep_peg->mix react Stir at Room Temperature (24-48 hours) mix->react monitor Monitor Reaction Progress (TLC / LC-MS) react->monitor concentrate Concentrate in vacuo monitor->concentrate precipitate Precipitate with Diethyl Ether concentrate->precipitate wash Wash Precipitate precipitate->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (NMR, MS) dry->characterize

Caption: Experimental workflow for the reaction of this compound.

Application Notes and Protocols: Labeling Small Molecules with Azide-PEG3-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern chemical biology and drug development, the precise modification and tracking of small molecules are paramount. Bioconjugation techniques provide the tools to attach various functional moieties, such as fluorescent dyes, affinity tags, or larger biomolecules, to a small molecule of interest. Azide-PEG3-Tos is a heterobifunctional linker designed for this purpose, enabling a versatile, two-step labeling strategy.[1][2][3]

This linker contains two key functional groups:

  • Tosyl (Tos) group: A good leaving group that readily reacts with nucleophiles like amines or alcohols on a small molecule, forming a stable covalent bond.[1][2]

  • Azide (N₃) group: A stable functional group that is largely inert to biological conditions but can undergo highly specific "click chemistry" reactions.

The molecule also features a hydrophilic 3-unit polyethylene glycol (PEG) spacer, which can improve the solubility of the resulting conjugate in aqueous media. This two-step approach first introduces an azide handle onto the small molecule via the tosyl group reaction. This "azide-tagged" molecule can then be chemoselectively conjugated to a wide array of alkyne-containing probes or biomolecules using the highly efficient and bioorthogonal azide-alkyne cycloaddition, commonly known as click chemistry.

Key Applications

The use of this compound is widespread in fields requiring precise molecular assembly:

  • Proteolysis Targeting Chimeras (PROTACs): this compound serves as a PEG-based linker for the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.

  • Antibody-Drug Conjugates (ADCs): It can be used as a non-cleavable linker in the construction of ADCs, where a cytotoxic small molecule is attached to an antibody for targeted delivery to cancer cells.

  • Development of Molecular Probes: Small molecules labeled with this compound can be easily "clicked" to reporter tags like fluorophores for imaging applications or biotin for affinity purification studies.

  • Functionalization of Biomolecules: The azide group allows for the attachment of small molecules to larger biological entities like proteins or nucleic acids that have been modified to contain an alkyne group.

Physicochemical and Handling Information

The following table summarizes the key properties and storage recommendations for this compound.

PropertyValueReferences
Chemical Name 2-(2-(2-azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
CAS Number 178685-33-1
Molecular Formula C₁₃H₁₉N₃O₅S
Molecular Weight 329.37 g/mol
Purity Typically ≥97%
Solubility Soluble in DMSO, DMF, DCM
Storage (Solid) -20°C for long-term (months to years)
Storage (Solution) -80°C for up to 6 months; -20°C for up to 1 month

Experimental Workflow Overview

The overall strategy involves a two-stage process: first, the conjugation of this compound to the small molecule, followed by the click chemistry reaction with a reporter molecule.

G cluster_0 Stage 1: Azide Handle Installation cluster_1 Stage 2: Click Chemistry Conjugation SM Small Molecule (with -OH or -NH2) Reaction1 Nucleophilic Substitution (Tosyl Displacement) SM->Reaction1 Reagent This compound Reagent->Reaction1 SM_Azide Azide-Labeled Small Molecule Reaction1->SM_Azide Purification1 Purification (e.g., Chromatography) SM_Azide->Purification1 Purified_SM_Azide Purified Azide-Labeled Small Molecule Purification1->Purified_SM_Azide Proceed to Stage 2 Reaction2 CuAAC Click Reaction Purified_SM_Azide->Reaction2 Alkyne_Probe Alkyne-Reporter (e.g., Dye, Biotin) Alkyne_Probe->Reaction2 Final_Product Final Labeled Conjugate Reaction2->Final_Product Purification2 Purification (e.g., HPLC, SEC) Final_Product->Purification2

Caption: Overall workflow for small molecule labeling using this compound.

Protocol 1: Installation of Azide-PEG3 Handle onto a Small Molecule

This protocol details the covalent attachment of the Azide-PEG3-linker to a small molecule containing a nucleophilic hydroxyl (-OH) or primary/secondary amine (-NH₂) group. The reaction proceeds via a nucleophilic substitution where the nucleophile on the small molecule displaces the tosylate group.

G X = O (alcohol) or N (amine) cluster_reactants cluster_products SM R-XH (Small Molecule) Reaction + SM->Reaction Linker N₃-PEG₃-OTs (this compound) Linker->Reaction Product R-X-PEG₃-N₃ (Azide-Labeled SM) Byproduct TsOH (p-Toluenesulfonic acid) Base Base (e.g., NaH, DIPEA) Base->Reaction Activates Nucleophile Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Reaction Product_Side + Reaction->Product_Side Product_Side->Product Product_Side->Byproduct

Caption: Reaction scheme for nucleophilic substitution of the tosyl group.
Materials and Equipment

  • Small molecule containing a hydroxyl or amine group

  • This compound

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (ACN))

  • Base (select based on the nucleophile):

    • For alcohols: Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK)

    • For amines: Diisopropylethylamine (DIPEA), Triethylamine (TEA)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Syringes and needles

  • Quenching solution (e.g., saturated ammonium chloride, water)

  • Extraction solvents (e.g., Ethyl acetate, Dichloromethane)

  • Drying agent (e.g., anhydrous Sodium sulfate, Magnesium sulfate)

  • Rotary evaporator

  • Purification system (e.g., Flash chromatography, Preparative HPLC)

Experimental Procedure

Note: This is a generalized protocol. Molar ratios, reaction times, and temperatures may require optimization for your specific small molecule.

  • Preparation:

    • Dry the reaction flask and stir bar in an oven and cool under an inert atmosphere.

    • Dissolve the small molecule (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere.

  • Activation (for Alcohols):

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the base (e.g., NaH, 1.1-1.5 eq.) portion-wise to the solution.

    • Allow the mixture to stir at 0 °C for 30 minutes to deprotonate the hydroxyl group.

  • Reaction:

    • Dissolve this compound (1.1-1.5 eq.) in a minimal amount of anhydrous solvent.

    • Add the this compound solution dropwise to the reaction mixture.

    • For Amines: After dissolving the small molecule and amine base (e.g., DIPEA, 2-3 eq.), add the this compound solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Carefully quench the reaction by slowly adding a quenching solution (e.g., saturated aq. NH₄Cl for NaH, or water for amine bases).

    • If a solid precipitates, filter it off. Otherwise, proceed to extraction.

    • Transfer the mixture to a separatory funnel and dilute with water and an organic extraction solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the collected organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product using flash column chromatography or preparative HPLC to isolate the pure azide-labeled small molecule.

    • Characterize the final product using NMR and Mass Spectrometry to confirm its identity and purity.

Quantitative Parameters (Starting Points)
ParameterRecommended ValueNotes
Molar Ratio (SM:Linker) 1 : 1.1-1.5Excess linker ensures full conversion of the small molecule.
Molar Ratio (SM:Base) 1 : 1.1-1.5 (strong base) or 1 : 2-3 (amine base)Adjust based on the strength of the base and nucleophile.
Reaction Temperature 0 °C to Room TemperatureCan be heated to increase reaction rate if necessary.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate the azide-labeled small molecule with an alkyne-functionalized reporter molecule (e.g., fluorescent dye, biotin). The reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) source and a reducing agent.

G Forms a stable 1,2,3-triazole linkage cluster_reactants cluster_products SM_Azide R-X-PEG₃-N₃ (Azide-Labeled SM) Reaction + SM_Azide->Reaction Alkyne R'-C≡CH (Alkyne-Reporter) Alkyne->Reaction Product Triazole Product Catalyst Catalyst System Catalyst_details CuSO₄ Sodium Ascorbate Ligand (e.g., TBTA) Catalyst->Catalyst_details Catalyst->Reaction Solvent Solvent (e.g., tBuOH/H₂O, DMSO) Solvent->Reaction Reaction->Product

Caption: Reaction scheme for the Cu(I)-catalyzed click reaction.
Materials and Equipment

  • Purified azide-labeled small molecule

  • Alkyne-functionalized reporter molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Copper ligand (e.g., TBTA, THPTA)

  • Solvents (e.g., DMSO, t-Butanol, deionized water)

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Vortex mixer

  • Purification system (e.g., Preparative HPLC, Size-Exclusion Chromatography (SEC))

Experimental Procedure
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-labeled small molecule in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-reporter in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution must be made fresh before each use.

    • Prepare a 10 mM stock solution of the copper ligand (e.g., TBTA) in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reagents in the following order. Vortex briefly after adding each component.

      • Solvent (e.g., a mixture of t-Butanol and water)

      • Azide-labeled small molecule (1.0 eq.)

      • Alkyne-reporter (1.2-2.0 eq.)

      • Copper ligand solution (e.g., TBTA, to a final concentration of 1 mM)

      • CuSO₄ solution (to a final concentration of 1 mM)

    • Initiate the reaction by adding the fresh Sodium Ascorbate solution (to a final concentration of 5 mM).

  • Incubation:

    • Vortex the mixture thoroughly.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent reporter. The reaction can also be performed overnight at 4°C.

  • Purification:

    • The final conjugate can be purified from excess reagents and catalyst. The choice of method depends on the nature of the conjugate.

    • Reverse-Phase HPLC (RP-HPLC): Ideal for purifying small molecule conjugates.

    • Size-Exclusion Chromatography (SEC): Useful if the reporter molecule significantly increases the size of the conjugate.

    • Affinity Purification: If a biotin tag was "clicked" on, the conjugate can be purified using streptavidin-agarose resin.

  • Storage:

    • Store the purified final conjugate under appropriate conditions, typically at -20°C or -80°C, protected from light for fluorescent molecules.

Quantitative Parameters (Starting Points)
ParameterRecommended ValueReferences
Molar Ratio (Azide:Alkyne) 1 : 1.2-2.0A slight excess of the (often less expensive) alkyne probe is common.
Final [CuSO₄] 1 mM
Final [Ligand] 1-5 mMA ligand-to-copper ratio of 1:1 to 5:1 is typical.
Final [Sodium Ascorbate] 5 mMA 5-fold excess over copper is recommended.
Reaction Temperature Room Temperature
Reaction Time 1 - 4 hoursCan be extended overnight for difficult conjugations.

References

Application Note: Characterization of Azide-PEG3-Tos by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG3-Tos (2-(2-(2-azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate) is a heterobifunctional crosslinker commonly utilized in bioconjugation and drug delivery systems, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[] This linker features an azide group for "click chemistry" and a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions.[2] Accurate characterization of this linker is critical to ensure the quality and efficacy of the final bioconjugate. This application note provides a detailed protocol for the characterization of this compound using mass spectrometry, a powerful analytical technique for confirming molecular weight and identifying impurities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical FormulaC₁₃H₁₉N₃O₅S[3][4]
Average Molecular Weight329.37 g/mol [3]
Monoisotopic Mass329.1045 g/mol

Mass Spectrometry Analysis

Electrospray ionization (ESI) mass spectrometry, particularly coupled with liquid chromatography (LC-MS), is the preferred method for the analysis of polar molecules like this compound. ESI is a soft ionization technique that minimizes fragmentation in the source, allowing for the accurate determination of the molecular weight.

Expected Ions and Adducts

In positive ion mode ESI-MS, this compound is expected to be observed as several different adducts. The most common adducts are with protons ([M+H]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺). The theoretical m/z values for these adducts are provided in the table below. The presence of these adducts can help to confidently identify the compound of interest.

AdductChemical FormulaTheoretical m/z
[M+H]⁺[C₁₃H₂₀N₃O₅S]⁺330.1118
[M+Na]⁺[C₁₃H₁₉N₃NaO₅S]⁺352.0938
[M+K]⁺[C₁₃H₁₉N₃KO₅S]⁺368.0677
Fragmentation Pattern

Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can be used to further confirm the structure of this compound. The fragmentation of polyethylene glycol (PEG) chains is well-characterized and typically involves the neutral loss of ethylene glycol units (C₂H₄O, 44.0262 Da). For deprotonated PEG molecules, fragmentation is often dominated by intramolecular SN2 reactions.

The major expected fragmentation pathways for the [M+H]⁺ ion of this compound are outlined below. The primary fragmentation is expected to occur along the PEG backbone.

Precursor Ion (m/z)Fragment IonFragment m/zNeutral Loss
330.1118[M+H - C₂H₄O]⁺286.085644.0262
330.1118[M+H - 2(C₂H₄O)]⁺242.059488.0524
330.1118[M+H - C₇H₇SO₂]⁺ (Loss of Tosyl group)175.0594155.0167
330.1118[C₇H₇SO₂]⁺ (Tosyl cation)155.0167175.0951

Experimental Protocol: LC-ESI-MS Analysis

This protocol provides a general method for the analysis of this compound. Instrument-specific parameters should be optimized for best results.

Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to a final concentration of 10 µM using the initial mobile phase composition as the diluent.

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS)
  • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 120 - 150 °C.

  • Mass Range: m/z 100 - 1000.

  • Data Acquisition: For fragmentation studies, use a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for collision-induced dissociation (CID).

Data Visualization

The following diagrams illustrate the experimental workflow and a potential fragmentation pathway for this compound.

G cluster_workflow Experimental Workflow for this compound Characterization prep Sample Preparation (1 mg/mL stock, dilute to 10 µM) lc LC Separation (C18 Reversed-Phase) prep->lc Inject esi Electrospray Ionization (Positive Mode) lc->esi Elute ms Mass Analysis (High-Resolution MS) esi->ms Ionize msms Tandem MS (MS/MS) (Collision-Induced Dissociation) ms->msms Isolate & Fragment data Data Analysis (Identify Adducts & Fragments) ms->data msms->data

Caption: A generalized workflow for the characterization of this compound using LC-MS/MS.

G cluster_fragmentation Proposed Fragmentation Pathway of [this compound + H]⁺ parent [M+H]⁺ m/z 330.1118 frag1 [M+H - C₂H₄O]⁺ m/z 286.0856 parent:f0->frag1:f0 - C₂H₄O frag3 [C₇H₇SO₂]⁺ m/z 155.0167 parent:f0->frag3:f0 - C₆H₁₄N₃O₃ frag2 [M+H - 2(C₂H₄O)]⁺ m/z 242.0594 frag1:f0->frag2:f0 - C₂H₄O

References

Revolutionizing Targeted Therapeutics: Applications of Azide-PEG3-Tos in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted drug delivery, the development of precise and stable linker technologies is paramount. Azide-PEG3-Tos emerges as a key heterobifunctional linker, enabling the sophisticated construction of targeted therapeutic agents such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This linker is distinguished by its unique combination of an azide group and a tosyl group, separated by a three-unit polyethylene glycol (PEG) spacer.

The azide moiety serves as a bioorthogonal handle for "click chemistry," specifically the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2][3] This allows for the precise attachment of a payload, such as a cytotoxic drug or a small molecule inhibitor, that has been functionalized with an alkyne group. The tosyl group, a well-established leaving group in nucleophilic substitution reactions, facilitates the initial conjugation to a targeting moiety, such as an antibody or a protein ligand.[3] The hydrophilic PEG3 spacer enhances the solubility and stability of the resulting conjugate, can reduce steric hindrance, and may improve the pharmacokinetic profile of the therapeutic agent.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs and PROTACs, offering a framework for researchers to leverage this versatile linker in their drug development endeavors.

Core Applications in Targeted Drug Delivery

This compound is instrumental in the synthesis of two cutting-edge classes of targeted therapeutics:

  • Antibody-Drug Conjugates (ADCs): ADCs are a powerful class of anticancer agents that combine the high specificity of a monoclonal antibody for a tumor-associated antigen with the potent cell-killing ability of a cytotoxic drug. This compound facilitates a two-step conjugation process. First, the tosyl group reacts with a nucleophilic residue on the antibody (e.g., the hydroxyl group of a serine or threonine, or the thiol group of a cysteine). Subsequently, the azide group is used to attach an alkyne-modified cytotoxic payload via click chemistry. This modular approach allows for the creation of more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).

  • Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] this compound serves as the linker connecting the target protein ligand (warhead) and the E3 ligase ligand. The synthesis often involves first attaching one of the ligands via a nucleophilic substitution reaction with the tosyl group, followed by the "clicking" of the second ligand, which is alkyne-functionalized, to the azide group. The length and composition of the PEG linker are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of ADCs and PROTACs. Note: These are generalized protocols and may require optimization based on the specific properties of the antibody, drug, and ligands being used.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol outlines a two-step process for the synthesis of an ADC, starting with the modification of the antibody with the linker, followed by the conjugation of the cytotoxic payload.

Step 1: Antibody Modification with this compound via Nucleophilic Substitution

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: A buffer with a pH suitable for the targeted amino acid residue (e.g., a slightly basic buffer for hydroxyl groups).

  • Desalting columns (e.g., PD-10)

  • Amicon ultrafiltration devices for buffer exchange and concentration

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the chosen Reaction Buffer.

    • Adjust the antibody concentration to a suitable range (e.g., 5-10 mg/mL).

  • Linker Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-20 mM) immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically to achieve the desired degree of labeling.

    • Incubate the reaction at a controlled temperature (e.g., 4°C to 37°C) for a duration ranging from a few hours to overnight, with gentle mixing. The reaction conditions will depend on the nucleophilicity of the target residue on the antibody.

  • Purification of Azide-Modified Antibody:

    • Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • Concentrate the purified azide-modified antibody using an ultrafiltration device.

  • Characterization (Optional at this stage):

    • Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA assay).

    • The degree of azide incorporation can be estimated using techniques like MALDI-TOF mass spectrometry.

Step 2: Conjugation of Alkyne-Modified Payload via Click Chemistry (SPAAC)

Materials:

  • Azide-modified antibody (from Step 1)

  • Alkyne-modified cytotoxic payload (e.g., DBCO-MMAE)

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • Payload Preparation:

    • Prepare a stock solution of the alkyne-modified payload in anhydrous DMSO.

  • Click Chemistry Reaction:

    • To the azide-modified antibody in PBS, add a 3- to 10-fold molar excess of the alkyne-modified payload stock solution.

    • Keep the final concentration of DMSO in the reaction mixture below 10% to prevent antibody denaturation.

    • Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization of the Final ADC:

    • Determine the protein concentration of the purified ADC.

    • Determine the Drug-to-Antibody Ratio (DAR) using HIC-HPLC or LC-MS.

    • Assess the purity and aggregation of the ADC by SEC-HPLC.

    • Confirm the identity and integrity of the ADC by SDS-PAGE and mass spectrometry.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol describes a modular approach for synthesizing a PROTAC.

Step 1: Conjugation of the First Ligand to this compound

Materials:

  • Ligand 1 (Warhead or E3 Ligase Ligand) with a nucleophilic handle (e.g., -OH, -SH, or -NH2)

  • This compound

  • Suitable anhydrous solvent (e.g., DMF, DMSO)

  • Base (e.g., DIPEA, K2CO3)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • Dissolve Ligand 1 in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add a suitable base to deprotonate the nucleophilic group on the ligand.

    • Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.

  • Reaction:

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction (e.g., with water or a mild acid).

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate, and purify the Ligand 1-PEG3-Azide conjugate by flash column chromatography.

Step 2: Conjugation of the Second Ligand via Click Chemistry (CuAAC)

Materials:

  • Ligand 1-PEG3-Azide (from Step 1)

  • Ligand 2 (Warhead or E3 Ligase Ligand) with a terminal alkyne group

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • A suitable ligand for copper (e.g., TBTA)

  • Solvent system (e.g., t-BuOH/H2O or DMF)

Procedure:

  • Reaction Setup:

    • Dissolve Ligand 1-PEG3-Azide and Ligand 2-Alkyne in the chosen solvent system.

    • Add sodium ascorbate, followed by the copper(II) sulfate/ligand complex.

  • Reaction:

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture and extract the product.

    • Purify the final PROTAC molecule by preparative HPLC.

  • Characterization:

    • Confirm the structure and purity of the final PROTAC by LC-MS and NMR.

Quantitative Data Presentation

The following tables summarize representative quantitative data for ADCs and PROTACs. It is important to note that these values are illustrative and will vary depending on the specific antibody, payload, ligands, and target cells.

Table 1: Representative Quantitative Data for an ADC

ParameterMethodTypical Value/Range
Drug-to-Antibody Ratio (DAR) HIC-HPLC, LC-MS2 - 4
Purity (monomer content) SEC-HPLC> 95%
In Vitro Cytotoxicity (IC50) Cell-based viability assay0.1 - 100 nM
Plasma Stability (% intact ADC) LC-MS> 90% after 7 days
In Vivo Efficacy Tumor growth inhibitionDependent on model

Table 2: Representative Quantitative Data for a PROTAC

ParameterMethodTypical Value/Range
Target Protein Degradation (DC50) Western Blot, In-Cell Western1 - 100 nM
Maximal Degradation (Dmax) Western Blot, In-Cell Western> 80%
Ternary Complex Formation (Kd) SPR, ITC1 - 500 nM
Cellular Permeability (Papp) PAMPA, Caco-2 assay> 1 x 10^-6 cm/s
In Vivo Target Degradation Western Blot, IHCDependent on model

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation Ab Antibody Conjugation1 Nucleophilic Substitution Ab->Conjugation1 Linker This compound Linker->Conjugation1 Ab_Linker Azide-Modified Antibody Purification1 Purification (Desalting) Ab_Linker->Purification1 Conjugation1->Ab_Linker Conjugation2 Click Chemistry (SPAAC/CuAAC) Purification1->Conjugation2 Payload Alkyne-Payload Payload->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Purification2 Purification (SEC/HIC) ADC->Purification2 Conjugation2->ADC Characterization Characterization (DAR, Purity, etc.) Purification2->Characterization Final Product PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Ligand Conjugation cluster_step2 Step 2: Second Ligand Conjugation Ligand1 Ligand 1 (Warhead/E3 Ligand) Conjugation1 Nucleophilic Substitution Ligand1->Conjugation1 Linker This compound Linker->Conjugation1 Ligand1_Linker Ligand 1-PEG3-Azide Purification1 Purification (Chromatography) Ligand1_Linker->Purification1 Conjugation1->Ligand1_Linker Conjugation2 Click Chemistry (CuAAC) Purification1->Conjugation2 Ligand2 Ligand 2-Alkyne Ligand2->Conjugation2 PROTAC PROTAC Purification2 Purification (HPLC) PROTAC->Purification2 Conjugation2->PROTAC Characterization Characterization (LC-MS, NMR) Purification2->Characterization Final Product ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Binding Antigen Binding ADC->Binding 1. Binding TumorCell Tumor Cell Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Release 4. Payload Release Lysosome->Release Apoptosis 5. Cell Death (Apoptosis) Release->Apoptosis PROTAC_MOA cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Application Notes and Protocols for Fluorescence Labeling Using Azide-PEG3-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG3-Tos is a heterobifunctional linker that serves as a versatile tool in bioconjugation and fluorescence labeling.[1][2][3][4] This reagent incorporates three key components: an azide group for bioorthogonal "click" chemistry, a flexible triethylene glycol (PEG3) spacer, and a tosyl (tosylate) group.[1] The azide moiety allows for highly specific and efficient covalent ligation to alkyne- or cyclooctyne-modified molecules, such as fluorescent probes, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The tosyl group acts as an excellent leaving group, enabling nucleophilic substitution reactions, particularly with thiol groups found in cysteine residues of proteins. The hydrophilic PEG3 spacer enhances solubility and reduces steric hindrance during conjugation.

These characteristics make this compound an ideal reagent for a two-step labeling strategy, enabling the site-specific introduction of a fluorescent probe into a biomolecule. This approach is valuable in various applications, including the development of antibody-drug conjugates (ADCs), in vitro and in vivo imaging, and flow cytometry.

Chemical Properties and Reaction Mechanisms

This compound facilitates a two-stage labeling process. The first step involves the reaction of the tosyl group with a nucleophile on the target biomolecule, followed by the "clicking" of a fluorescent probe to the azide group.

Step 1: Thiol-Alkylation with the Tosyl Group

The tosyl group is a highly effective leaving group that can be displaced by strong nucleophiles. In the context of protein labeling, the thiol group of a cysteine residue is an ideal target for this reaction. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, resulting in a stable thioether bond. This method allows for the site-specific modification of proteins at engineered or accessible cysteine residues.

Step 2: Azide-Alkyne Cycloaddition (Click Chemistry)

Once the Azide-PEG3-linker is attached to the biomolecule, the terminal azide group is available for reaction with a fluorescent probe containing a compatible alkyne functional group. This reaction can be performed using two primary methods:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and widely used reaction requires a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable triazole ring.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne (e.g., DBCO or BCN) on the fluorescent probe, which reacts readily with the azide without the need for a potentially cytotoxic copper catalyst. This makes SPAAC particularly suitable for labeling in living cells.

Data Presentation

The choice of fluorescent dye is critical for maximizing signal intensity and minimizing background noise. While specific quantitative data for this compound with a wide range of dyes is not extensively published in a comparative format, the following tables provide relevant data on the quantum yields of commonly used fluorescent dyes and a comparison of the photostability of Alexa Fluor and Cy dyes, which can guide dye selection.

Table 1: Fluorescence Quantum Yields (QY) and Lifetimes (τ) for Selected Alexa Fluor Dyes

Alexa Fluor DyeQuantum Yield (QY)Lifetime (τ) (ns)
Alexa Fluor 4880.924.1
Alexa Fluor 5550.101.0
Alexa Fluor 5940.663.9
Alexa Fluor 6470.331.0

Data sourced from Thermo Fisher Scientific product literature. Measurements were made on free succinimidyl ester derivatives in aqueous solutions.

Table 2: Comparative Performance of Alexa Fluor and Cy Dyes in Protein Conjugates

FeatureAlexa Fluor DyesCy Dyes
Photostability Significantly more resistant to photobleachingMore susceptible to photobleaching
Self-Quenching Significantly less self-quenching at high degrees of labelingProne to self-quenching due to aggregate formation, leading to diminished fluorescence
Fluorescence of Conjugates Generally more fluorescent, especially at higher degrees of labelingLower fluorescence intensity at higher degrees of labeling

This table summarizes findings from a comparative study of amine-reactive succinimidymidyl esters of long-wavelength Alexa Fluor and Cy dyes.

Experimental Protocols

The following are detailed protocols for the two-step fluorescence labeling of a protein with this compound.

Protocol 1: Site-Specific Protein Labeling via Cysteine-Tosyl Reaction

This protocol describes the first step of labeling: the covalent attachment of this compound to a cysteine residue on a protein.

Materials:

  • Protein containing a free cysteine residue (1-5 mg/mL)

  • This compound

  • Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • If the protein has disulfide bonds that need to be reduced to expose a free cysteine, treat the protein with a 10-fold molar excess of TCEP in the Reaction Buffer for 30 minutes at room temperature.

    • Remove the excess TCEP by buffer exchange into the Reaction Buffer using a desalting column or dialysis. The protein concentration should be between 1-5 mg/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the excess, unreacted this compound by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization (Optional):

    • The degree of labeling can be determined using mass spectrometry to confirm the covalent attachment of the this compound linker.

Protocol 2: Fluorescent Labeling of Azide-Modified Protein via Click Chemistry (CuAAC)

This protocol describes the second step: the attachment of an alkyne-containing fluorescent dye to the azide-modified protein.

Materials:

  • Azide-labeled protein from Protocol 1

  • Alkyne-functionalized fluorescent dye (e.g., Alexa Fluor 488 Alkyne, Cy5 Alkyne)

  • Copper(II) sulfate (CuSO₄) solution (10 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

  • Reaction Buffer: PBS, pH 7.4

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of the alkyne-fluorescent dye in DMSO.

    • Freshly prepare the sodium ascorbate solution.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration 1-10 µM) with a 3- to 5-fold molar excess of the alkyne-fluorescent dye in the Reaction Buffer.

    • Prepare the copper catalyst solution by mixing the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for a few minutes.

    • Add the CuSO₄/THPTA catalyst solution to the protein-dye mixture to a final copper concentration of 100-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the fluorescently labeled protein conjugate from excess dye and reaction components using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength).

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Thiol-Alkylation cluster_step2 Step 2: Click Chemistry Protein Protein with Cys-SH Azide_Protein Azide-PEG3-Protein Protein->Azide_Protein Tosyl Displacement Azide_PEG3_Tos This compound Azide_PEG3_Tos->Azide_Protein Labeled_Protein Fluorescently Labeled Protein Azide_Protein->Labeled_Protein CuAAC or SPAAC Alkyne_Dye Alkyne-Fluorescent Dye Alkyne_Dye->Labeled_Protein

Caption: Two-step workflow for fluorescent labeling using this compound.

signaling_pathway cluster_thiol_reaction Thiol-Alkylation Reaction cluster_click_reaction Azide-Alkyne Cycloaddition Cys_SH Cysteine Thiol (Nucleophile) Thioether Stable Thioether Bond Cys_SH->Thioether Nucleophilic Attack Tos_group Tosyl Group (Leaving Group) Tos_group->Thioether Displacement Azide Azide Group Triazole Stable Triazole Linkage Azide->Triazole Alkyne Alkyne Group Alkyne->Triazole Catalyst Cu(I) or Strain Catalyst->Triazole

Caption: Reaction mechanisms of this compound conjugation.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no labeling in Step 1 (Thiol-Alkylation) Incomplete reduction of disulfide bonds.Ensure complete reduction by optimizing TCEP concentration and incubation time. Purify the protein promptly after reduction to prevent re-oxidation.
Inactive this compound.Store the reagent desiccated at -20°C. Prepare the stock solution immediately before use.
pH of the reaction buffer is too low.The thiol group needs to be in its more nucleophilic thiolate form. Ensure the pH is in the optimal range of 7.5-8.5.
Low fluorescence signal after Step 2 (Click Chemistry) Inefficient click reaction.Ensure all reagents are fresh, especially the sodium ascorbate solution. Optimize the concentrations of copper, ligand, and dye. For sensitive proteins or live cells, consider using a copper-free SPAAC reaction with a DBCO-functionalized dye.
Dye-dye quenching.A high degree of labeling can lead to self-quenching of the fluorescent dye. Reduce the molar excess of the alkyne-dye in the click reaction.
Photobleaching of the fluorescent dye.Protect the reaction and the final conjugate from light. Use an antifade mounting medium for microscopy. Choose a more photostable dye if necessary (see Table 2).
High background fluorescence Excess unreacted fluorescent dye.Ensure thorough purification after the click chemistry step using a desalting column or dialysis.
Non-specific binding of the dye.Include blocking steps in your experimental workflow if applicable (e.g., using BSA for cell-based assays).
Protein aggregation or loss of function Modification of critical cysteine residues.If the target cysteine is in an active site, its modification may affect protein function. Consider site-directed mutagenesis to introduce a cysteine at a less critical location.
Denaturation during labeling.Perform the labeling reactions at 4°C for sensitive proteins. Ensure the concentration of organic solvent (DMSO or DMF) is kept to a minimum.

References

Application Notes and Protocols for Nucleophilic Substitution with Azide-PEG3-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG3-Tos is a heterobifunctional linker widely used in bioconjugation, drug delivery, and materials science.[1][2] This linker contains two key functional groups: an azide group, which can participate in "click chemistry" reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), and a tosylate group.[1][2][3] The tosylate is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functionalities through nucleophilic substitution reactions.

These application notes provide a detailed experimental setup and protocols for performing nucleophilic substitution reactions on this compound. The protocols are based on established methods for the displacement of tosylate groups on similar polyethylene glycol (PEG) derivatives and serve as a comprehensive guide for researchers.

Chemical Information

PropertyValue
Chemical Name 2-(2-(2-azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Molecular Formula C13H19N3O5S
Molecular Weight 329.37 g/mol
CAS Number 178685-33-1
Appearance Solid powder
Solubility Soluble in DMSO, DCM, DMF

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol outlines a general procedure for the displacement of the tosyl group from this compound with a generic nucleophile (Nu-). The reaction conditions should be optimized for each specific nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., primary amine, thiol, etc.)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))

  • Base (if required, e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Analytical Thin Layer Chromatography (TLC) plates

  • Purification system (e.g., flash chromatography, preparative HPLC)

Procedure:

  • Preparation: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Addition of Nucleophile: Add the nucleophile (1.1-2 equivalents) to the reaction mixture. If the nucleophile is a salt, it can be added directly. If it is a neutral species that requires deprotonation (like a primary amine or thiol), add a non-nucleophilic base (1.5-3 equivalents).

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures like 60-90°C). Monitor the progress of the reaction by TLC. The disappearance of the starting material (this compound) and the appearance of a new spot will indicate the progression of the reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the solvent and the properties of the product. A typical work-up involves:

    • Removal of the solvent under reduced pressure.

    • Dissolving the residue in a suitable organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate).

    • Washing the organic layer with water or brine to remove any inorganic salts and water-soluble impurities.

    • Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filtering and concentrating the organic layer to obtain the crude product.

  • Purification: Purify the crude product using an appropriate technique such as flash column chromatography on silica gel or preparative HPLC to obtain the pure desired product.

  • Characterization: Characterize the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its identity and purity.

Specific Protocol: Synthesis of an Amine-PEG3-Azide Derivative

This protocol provides an example of a nucleophilic substitution reaction using a primary amine to displace the tosylate group.

Reaction Scheme:

This compound + R-NH₂ → Azide-PEG3-NH-R + HOTs

Materials:

  • This compound (100 mg, 0.304 mmol)

  • Primary amine (e.g., Benzylamine, 0.334 mmol, 1.1 eq)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Triethylamine (TEA) (0.608 mmol, 2 eq)

Procedure:

  • Dissolve this compound in anhydrous DMF (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine to the solution.

  • Add the primary amine dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:Methanol, 95:5).

  • After completion, remove the DMF under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Reaction Conditions for Nucleophilic Substitution of PEG-Tosylate.

NucleophileSolventTemperature (°C)Time (h)BaseYield (%)Reference
Sodium AzideDMF9012-95
Sodium AzideDMF6012-80
Primary AmineDMF60-8012-24TEAExpected >80General Protocol
ThiolDMFRoom Temp - 504-12DIPEAExpected >85General Protocol

Table 2: Analytical Characterization Data.

TechniqueStarting Material (this compound)Expected Product (e.g., Amine-PEG3-Azide)
¹H NMR Aromatic protons of tosyl group (~7.4-7.8 ppm), -CH₂-OTs (~4.1 ppm), PEG backbone (~3.6 ppm), -CH₂-N₃ (~3.4 ppm), methyl protons of tosyl group (~2.4 ppm)Absence of tosyl group protons, new signals corresponding to the nucleophile moiety, shifted signals for the alpha-carbon to the nucleophile.
Mass Spec [M+Na]⁺ expected[M+H]⁺ or [M+Na]⁺ corresponding to the new product.
TLC (DCM:MeOH 95:5) Rf value dependent on specific conditionsA new spot with a different Rf value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents This compound Nucleophile Solvent Base setup Dissolve Reagents in Solvent under N2 reagents->setup react Stir at Defined Temperature setup->react monitor Monitor by TLC react->monitor workup Solvent Removal & Extraction react->workup monitor->react purify Column Chromatography or HPLC workup->purify characterize NMR, MS, FTIR purify->characterize

Caption: Experimental workflow for nucleophilic substitution of this compound.

signaling_pathway cluster_reactants Reactants cluster_product Products azide_peg_tos Azide-PEG3-OTs azide_peg_nu Azide-PEG3-Nu azide_peg_tos->azide_peg_nu SN2 Reaction tosylate_ion Tosylate Anion (OTs-) azide_peg_tos->tosylate_ion Leaving Group nucleophile Nucleophile (Nu-) nucleophile->azide_peg_nu

Caption: General reaction scheme for nucleophilic substitution on this compound.

References

Application Notes and Protocols for Bioconjugation Techniques Using Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation, enabling the precise and efficient covalent linkage of two distinct molecular entities.[1][2] These linkers are characterized by a polyethylene glycol chain of varying length, flanked by two different reactive functional groups at its termini.[2] This dual reactivity is fundamental to numerous biomedical applications, most notably in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where a targeting molecule is connected to a therapeutic agent.[1][3]

The incorporation of a PEG spacer confers several beneficial properties to the resulting bioconjugate. It enhances the solubility and stability of hydrophobic molecules, shields them from enzymatic degradation to prolong circulation half-life, and can reduce the immunogenicity of the conjugated biomolecule. The ability to customize the length of the PEG chain allows for the optimization of a conjugate's pharmacokinetic and pharmacodynamic profile.

Commonly used heterobifunctional PEG linkers incorporate a variety of reactive groups, such as N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine residues), maleimides for reacting with sulfhydryl groups (e.g., cysteine residues), and bioorthogonal groups like dibenzocyclooctyne (DBCO) for copper-free "click chemistry" reactions with azides. The selection of the appropriate linker and conjugation chemistry is a critical determinant of the stability, efficacy, and safety of the final bioconjugate.

Quantitative Data on Heterobifunctional PEG Bioconjugation

The choice of a bioconjugation strategy is often guided by quantitative parameters such as reaction efficiency, the stability of the resulting linkage, and the impact of the linker on the biological activity and pharmacokinetics of the conjugate. The following tables summarize key quantitative data from various studies to facilitate the comparison of different heterobifunctional PEG linkers and conjugation chemistries.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG4~6.00.7
PEG8~4.20.5
PEG12~3.00.35
PEG24~2.10.25
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.

Table 2: Influence of PEG Linker Length on Receptor Binding Affinity

LinkerIC50 (nM)
Short mini-PEG1.5 ± 0.2
PEG123.2 ± 0.4
PEG245.8 ± 0.7
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR).

Table 3: Representative Drug-to-Antibody Ratio (DAR) for Different Linker Chemistries

Linker ChemistryTarget ResidueTypical DAR
NHS-Ester-PEG-MaleimideLysine2 - 4
Thiol-Maleimide (engineered Cys)Cysteine1.8 - 2.2
DBCO-PEG-NHS Ester (via azide)Site-specific non-natural amino acid~2.0

Experimental Protocols

The following are detailed protocols for common bioconjugation techniques using heterobifunctional PEG linkers.

Protocol 1: Two-Step Bioconjugation Using an NHS-Ester-PEG-Maleimide Linker

This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH) using an NHS-Ester-PEG-Maleimide linker. This is a widely used method for creating antibody-drug conjugates.

Materials:

  • Protein-NH₂ (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Molecule-SH (e.g., cytotoxic drug, peptide)

  • NHS-Ester-PEG-Maleimide linker

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Reducing agent (e.g., TCEP or DTT) if Molecule-SH has disulfide bonds

  • Desalting columns or size-exclusion chromatography (SEC) system

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Procedure:

Step 1: Activation of Protein-NH₂ with NHS-Ester-PEG-Maleimide

  • Prepare Protein-NH₂: Ensure the protein solution is at a suitable concentration (typically 2-10 mg/mL) in an amine-free buffer such as PBS at pH 7.2-8.0. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the reaction.

  • Prepare Linker Solution: Immediately before use, dissolve the NHS-Ester-PEG-Maleimide linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM). NHS esters are moisture-sensitive and can hydrolyze, so it is crucial to equilibrate the vial to room temperature before opening to prevent condensation.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Removal of Excess Linker: Remove the unreacted NHS-Ester-PEG-Maleimide linker using a desalting column or SEC equilibrated with the reaction buffer (e.g., PBS, pH 7.2-7.5). This step is critical to prevent the maleimide group from being quenched in the next step.

Step 2: Conjugation of Maleimide-Activated Protein to Molecule-SH

  • Prepare Molecule-SH: If the sulfhydryl-containing molecule has disulfide bonds, it will need to be reduced. Incubate the molecule with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature. The reducing agent must then be removed, for example, by using a desalting column.

  • Conjugation Reaction: Add the sulfhydryl-containing molecule to the purified maleimide-activated protein solution. A slight molar excess (1.5- to 5-fold) of the Molecule-SH is typically used.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The maleimide group is less stable at pH values above 7.5, so the pH should be maintained between 7.2 and 7.5.

  • Quenching (Optional): To quench any unreacted maleimide groups, a sulfhydryl-containing reagent such as cysteine or 2-mercaptoethanol can be added.

  • Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method to remove unreacted components.

Characterization:

  • Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.

  • Assess the purity of the conjugate and determine the drug-to-antibody ratio (DAR) by SEC-HPLC and/or hydrophobic interaction chromatography (HIC).

  • Mass spectrometry can be used to confirm the identity and homogeneity of the conjugate.

G cluster_0 Step 1: Protein Activation cluster_1 Step 2: Conjugation Protein_NH2 Protein-NH₂ Activated_Protein Maleimide-Activated Protein Protein_NH2->Activated_Protein + Linker (pH 7.2-8.0, RT, 1-2h) Linker NHS-Ester-PEG-Maleimide Linker->Activated_Protein Purification1 Purification (SEC/Desalting) Activated_Protein->Purification1 Molecule_SH Molecule-SH Purification1->Molecule_SH Add to Final_Conjugate Final Bioconjugate Molecule_SH->Final_Conjugate (pH 7.2-7.5, RT, 2h) Purification2 Purification (SEC) Final_Conjugate->Purification2 G cluster_0 Step 1: DBCO Labeling cluster_1 Step 2: Click Reaction Protein_NH2 Protein-NH₂ DBCO_Protein DBCO-Labeled Protein Protein_NH2->DBCO_Protein + DBCO Linker (pH 7.4, RT, 30-60 min) DBCO_Linker DBCO-PEG-NHS Ester DBCO_Linker->DBCO_Protein Purification1 Purification (Desalting) DBCO_Protein->Purification1 Azide_Molecule Azide-Containing Molecule Purification1->Azide_Molecule Add to Final_Conjugate Final Bioconjugate Azide_Molecule->Final_Conjugate (RT, 4-12h) Purification2 Purification (SEC) Final_Conjugate->Purification2 G cluster_0 Potential Causes cluster_1 Solutions Problem Low Yield or Aggregation Inactive_Reagents Inactive Reagents (e.g., hydrolyzed NHS ester) Problem->Inactive_Reagents Wrong_Conditions Suboptimal Conditions (pH, temp, time) Problem->Wrong_Conditions Blocked_Sites Blocked Functional Groups (e.g., oxidized thiols) Problem->Blocked_Sites Hydrophobicity Payload Hydrophobicity Problem->Hydrophobicity Fresh_Reagents Use Fresh Reagents Inactive_Reagents->Fresh_Reagents Optimize Optimize Reaction Conditions Wrong_Conditions->Optimize Reduce_Protein Reduce Thiol Groups (TCEP/DTT) Blocked_Sites->Reduce_Protein Longer_PEG Use Longer PEG Linker Hydrophobicity->Longer_PEG

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Azide-PEG3-Tos Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azide-PEG3-Tos click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common issues encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving Azide-PEG3-Tosylate and an alkyne-functionalized molecule.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with this compound has a low yield. What are the most common initial checks?

A1: Low yields in this specific click chemistry reaction can often be traced back to a few key areas. Start by verifying the quality and purity of your starting materials, this compound and your alkyne-containing molecule. Confirm the integrity of your copper(I) catalyst source, ensuring it hasn't been oxidized. Additionally, ensure your reaction is free of oxygen, which can deactivate the catalyst.

Q2: Could the tosyl group on my this compound be interfering with the click reaction?

A2: While the tosyl group is an excellent leaving group, it is generally stable under standard CuAAC conditions.[1] However, if your reaction conditions are harsh (e.g., high temperatures or presence of strong nucleophiles), there is a possibility of side reactions.[2][3] It is crucial to maintain mild reaction conditions to prevent unwanted reactions involving the tosyl group.

Q3: I suspect my copper catalyst is the problem. What form of copper should I use and how can I ensure it is active?

A3: The active catalytic species for the CuAAC reaction is Cu(I).[4][5] You can either use a Cu(I) salt like CuBr or CuI directly, or generate it in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. The in situ method is often preferred as it maintains a low concentration of the active Cu(I), minimizing side reactions. Always use freshly prepared solutions of the reducing agent.

Q4: How critical is the choice of ligand for the reaction?

A4: The ligand is crucial for a successful CuAAC reaction. It stabilizes the Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state and accelerating the reaction. For reactions in aqueous or mixed aqueous/organic solvents, a water-soluble ligand like THPTA is recommended. For reactions in organic solvents, TBTA is a common choice. The ratio of ligand to copper is also important and may require optimization.

Q5: My reaction mixture turned a dark color and a precipitate formed. What does this indicate?

A5: This observation can point to several issues. It could be the decomposition and precipitation of the copper catalyst, especially if it's not properly stabilized by a ligand. It might also be due to the poor solubility of your starting materials or the final product in the chosen solvent system. Consider adjusting your solvent system to improve solubility.

Q6: Does the PEG3 linker introduce any specific challenges?

A6: While short, the PEG3 linker can influence the reaction. PEG chains can sometimes cause steric hindrance, potentially slowing down the reaction rate. Additionally, PEGylated compounds can present purification challenges due to their tendency to broaden peaks in chromatography.

Q7: How can I effectively monitor the progress of my reaction?

A7: You can monitor the reaction progress by tracking the disappearance of your starting materials using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). To confirm the formation of the triazole product, analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective. Fourier-transform infrared spectroscopy (FTIR) can also be useful to observe the disappearance of the characteristic azide peak.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving low-yield issues.

Diagram: Troubleshooting Workflow for Low-Yield this compound Click Chemistry

TroubleshootingWorkflow start Low Reaction Yield reagent_check Check Reagents: Purity & Integrity start->reagent_check Step 1 conditions_check Review Reaction Conditions start->conditions_check Step 2 analysis_check Analyze Reaction Mixture start->analysis_check Step 3 azide_quality This compound Quality: - Purity (NMR, LC-MS) - Proper Storage reagent_check->azide_quality alkyne_quality Alkyne Quality: - Purity (NMR, LC-MS) - Free of impurities reagent_check->alkyne_quality catalyst_quality Catalyst System: - Fresh Reducing Agent - Correct Cu(I)/Cu(II) source - Ligand Presence reagent_check->catalyst_quality solvent_quality Solvent Quality: - Degassed/Anhydrous - Appropriate for reactants reagent_check->solvent_quality oxygen_exclusion Oxygen Exclusion: - Degas solvent - Inert atmosphere (N2/Ar) conditions_check->oxygen_exclusion stoichiometry Stoichiometry: - Azide:Alkyne ratio (1:1.1-1.5) - Catalyst loading (1-5 mol%) conditions_check->stoichiometry temp_time Temperature & Time: - Room temperature typical - Reaction time (1-24h) conditions_check->temp_time lcms_analysis LC-MS Analysis: - Check for starting materials - Identify product peak - Look for side products analysis_check->lcms_analysis nmr_analysis NMR Analysis: - Confirm triazole formation - Check for tosyl group integrity analysis_check->nmr_analysis optimization Optimization Steps azide_quality->optimization alkyne_quality->optimization catalyst_quality->optimization solvent_quality->optimization oxygen_exclusion->optimization stoichiometry->optimization temp_time->optimization lcms_analysis->optimization nmr_analysis->optimization increase_equivalents Increase Alkyne Equivalents optimization->increase_equivalents change_solvent Change Solvent/Co-solvent optimization->change_solvent optimize_catalyst Optimize Catalyst/Ligand Ratio optimization->optimize_catalyst successful_reaction Successful Reaction increase_equivalents->successful_reaction change_solvent->successful_reaction optimize_catalyst->successful_reaction ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions: - CuSO4 - Sodium Ascorbate (Fresh) - Ligand (THPTA/TBTA) dissolve Dissolve Alkyne (1 eq) & this compound (1.2 eq) in Degassed Solvent prep_reagents->dissolve degas_solvent Degas Solvent degas_solvent->dissolve add_ligand Add Ligand (5 mol%) dissolve->add_ligand add_cu Add CuSO4 (5 mol%) add_ligand->add_cu initiate Initiate with Sodium Ascorbate (10 mol%) add_cu->initiate react Stir at Room Temperature (1-24h under N2/Ar) initiate->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Workup & Purification (Chromatography/HPLC) monitor->workup product Characterize Product (NMR, MS) workup->product

References

optimizing reaction conditions for Azide-PEG3-Tos conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for Azide-PEG3-Tos conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this compound conjugation?

The conjugation of an azide to a PEG-tosylate molecule proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the azide anion (N₃⁻), acting as a strong nucleophile, attacks the carbon atom attached to the tosylate group. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. The reaction results in the formation of a stable carbon-azide bond and the displacement of the tosylate.[1][2]

Q2: What are the recommended starting conditions for the this compound conjugation reaction?

For a standard reaction, it is recommended to dissolve the this compound and the azide source (e.g., sodium azide) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.[3][4] A slight molar excess of the azide source (e.g., 1.5 equivalents) is typically used.[3] The reaction can often proceed at room temperature over several hours (e.g., 12 hours) or can be accelerated by heating (e.g., 60°C overnight).

Q3: How can I monitor the progress of the reaction?

The progress of the this compound conjugation can be monitored using Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to distinguish the starting material (this compound) from the product. The consumption of the starting material and the appearance of the product spot indicate the progression of the reaction. For organic azides, specific staining methods, such as using ninhydrin after reduction with triphenylphosphine, can be employed for visualization on the TLC plate. Additionally, in-line infrared (IR) spectroscopy can be used to monitor the formation of the azide product by observing the characteristic azide stretch around 2100-2140 cm⁻¹.

Q4: What techniques can be used to confirm the identity and purity of the final product?

The successful synthesis of the azide-PEG conjugate can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can confirm the disappearance of the tosyl group's characteristic aromatic protons and the appearance of a new signal for the methylene protons adjacent to the newly formed azide group.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or MALDI-TOF can be used to determine the molecular weight of the final product, confirming the successful conjugation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of a strong, sharp absorption band around 2100 cm⁻¹ is a clear indicator of the azide functional group.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low.- Extend the reaction time and continue monitoring by TLC. - If the reaction is slow at room temperature, consider gentle heating (e.g., 40-60°C).
2. Poor solubility of reactants: The reactants may not be fully dissolved in the chosen solvent.- Ensure complete dissolution of both the this compound and the azide source. - Consider using a different polar aprotic solvent like DMSO or NMP if solubility in DMF or acetonitrile is an issue.
3. Inactive azide source: The sodium azide or other azide source may have degraded.- Use a fresh, high-purity source of sodium azide.
Presence of multiple spots on TLC, indicating byproducts 1. Side reactions: Depending on the substrate to which the this compound is being conjugated, other nucleophilic groups on the substrate could react.- If the substrate contains other nucleophilic groups (e.g., amines, thiols), consider using protecting groups to prevent unwanted side reactions.
2. Degradation of starting material or product: Prolonged heating at high temperatures can sometimes lead to degradation.- Avoid excessively high temperatures. If heating is necessary, use the lowest effective temperature.
Difficulty in purifying the final product 1. Incomplete removal of excess azide: Excess sodium azide can be challenging to remove completely.- After the reaction, quench any remaining azide. - Utilize purification methods such as size-exclusion chromatography (SEC) or dialysis to separate the larger PEG-conjugate from smaller unreacted molecules.
2. Co-elution of product and starting material: The product and starting material may have similar polarities, making separation by standard column chromatography difficult.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider alternative purification techniques like preparative HPLC.

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a general procedure for the nucleophilic substitution of the tosyl group with an azide.

Materials:

  • Azide-PEG3-Tosyl (or other tosylated PEG)

  • Sodium Azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet (optional, for moisture-sensitive substrates)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Ethyl acetate and hexanes (or other suitable solvent system for TLC)

  • Work-up and purification reagents (e.g., diethyl ether, water, brine, sodium sulfate)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the tosylated PEG compound (1.0 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours or at 60°C overnight.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or another appropriate method to yield the pure azide-PEG conjugate.

Data Presentation

Table 1: Comparison of Reaction Conditions for Azide Substitution on Tosylates
Solvent Temperature (°C) Reaction Time Typical Molar Ratio (Azide:Tosylate) Notes
DMFRoom Temperature12 hours1.5 : 1A common starting point for many substrates.
DMF60Overnight2 : 1Increased temperature can accelerate the reaction rate.
AcetonitrileRoom Temperature2 - 24 hours1.1 : 1Another effective polar aprotic solvent. Reaction time may vary.
Acetonitrile/Water252 hours1 : 1Biphasic conditions can be employed, especially in flow chemistry setups.
Aqueous EthanolNot specifiedNot specifiedNot specifiedHas been used for the reaction of sodium azide with tosylates.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State (SN2) cluster_products Products Azide Azide (N₃⁻) (Nucleophile) TS [N₃---C---OTs]⁻ᵟ Azide->TS Nucleophilic Attack PEG_Tos R-PEG-OTs (Electrophile) PEG_Tos->TS Product R-PEG-N₃ (Azide-PEG Conjugate) TS->Product Bond Formation Leaving_Group Tosylate (TsO⁻) (Leaving Group) TS->Leaving_Group Bond Cleavage

Caption: SN2 reaction mechanism for Azide-PEG-Tos conjugation.

Experimental_Workflow A 1. Prepare Reactants - Dissolve this compound in anhydrous DMF - Add Sodium Azide B 2. Reaction - Stir at Room Temperature or 60°C - Monitor by TLC A->B Initiate Conjugation C 3. Work-up - Quench reaction (if necessary) - Aqueous extraction B->C Reaction Complete D 4. Purification - Column Chromatography, SEC, or Dialysis C->D Isolate Crude Product E 5. Characterization - NMR, Mass Spectrometry, FTIR D->E Obtain Pure Product

Caption: General experimental workflow for this compound conjugation.

Troubleshooting_Tree Start Low or No Product Yield? Q1 Is the reaction mixture homogeneous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Has the reaction been running long enough? A1_Yes->Q2 Sol_1 Improve solubility: - Use a different solvent (e.g., DMSO) - Gently warm the mixture A1_No->Sol_1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction temperature appropriate? A2_Yes->Q3 Sol_2 Increase reaction time and continue monitoring by TLC. A2_No->Sol_2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are the reagents of good quality? A3_Yes->Q4 Sol_3 Increase temperature moderately (e.g., to 40-60°C). A3_No->Sol_3 A4_No No Q4->A4_No A4_Yes Yes Consider other issues Consider other issues A4_Yes->Consider other issues Sol_4 Use fresh, high-purity sodium azide. A4_No->Sol_4

Caption: Troubleshooting decision tree for low product yield.

References

common side reactions with Azide-PEG3-Tos and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azide-PEG3-Tos. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to the use of this heterobifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile heterobifunctional linker used in bioconjugation, drug delivery, and the synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] It possesses two distinct reactive groups: an azide group for "click chemistry" reactions and a tosylate group for nucleophilic substitution.[2][3][4] The hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous media.[2]

Q2: What types of reactions can the azide group participate in?

A2: The azide group is primarily used in click chemistry. This includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage with terminal alkynes, and strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, which avoids the need for a copper catalyst. The azide group is generally stable under most reaction conditions.

Q3: What is the reactivity of the tosylate group?

A3: The tosyl (or p-toluenesulfonyl) group is an excellent leaving group, making the carbon it is attached to susceptible to nucleophilic substitution. It can readily react with nucleophiles such as amines, thiols, and alcohols to form stable linkages. This reaction is often used to conjugate the linker to proteins, peptides, or other molecules containing these functional groups.

Q4: How should I store this compound?

A4: For long-term storage, it is recommended to keep this compound at -20°C in a dry and dark environment. For short-term storage, 0-4°C is acceptable for days to weeks. It is important to avoid repeated freeze-thaw cycles. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.

Troubleshooting Guide: Common Side Reactions and How to Avoid Them

Users of this compound may encounter side reactions at either the azide or the tosylate functional group. This guide provides solutions to common problems.

Side Reactions Involving the Tosylate Group

Problem 1: Low yield of the desired substitution product and presence of elimination byproducts.

  • Possible Cause: The tosylate group can undergo E2 elimination as a competing reaction to the desired SN2 substitution, especially with sterically hindered substrates or strong, bulky bases. The reaction conditions, such as solvent and temperature, also play a crucial role.

  • Solutions:

    • Nucleophile Choice: Use a good, non-bulky nucleophile.

    • Reaction Conditions:

      • Use a polar aprotic solvent like DMF or DMSO to favor SN2 reactions.

      • Maintain a lower reaction temperature to minimize elimination, although this may require longer reaction times.

      • Ensure anhydrous conditions, as water can act as a competing nucleophile.

    • Substrate Considerations: If the nucleophilic partner is sterically hindered, consider optimizing the stoichiometry and reaction time.

Problem 2: Hydrolysis of the tosylate group.

  • Possible Cause: Although more stable than some other leaving groups, tosylates can undergo hydrolysis, especially at elevated temperatures or in the presence of water, leading to the formation of a hydroxyl group.

  • Solutions:

    • Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize moisture.

    • Temperature Control: Avoid excessive heating during the reaction.

    • Prompt Use: Prepare and use the reagent in a timely manner, avoiding prolonged storage of solutions.

Side Reactions Involving the Azide Group

Problem 3: Reduction of the azide group to an amine.

  • Possible Cause: The azide group can be reduced to a primary amine in the presence of certain reducing agents, such as metal hydrides (e.g., LiAlH4), catalytic hydrogenation (e.g., H2/Pd-C), or phosphines (Staudinger reduction). This is often an undesired side reaction if the azide is intended for a subsequent click chemistry step. Some copper-catalyzed systems have also been reported to cause azide reduction.

  • Solutions:

    • Avoid Reducing Agents: Carefully review all reagents in your reaction scheme to ensure no unintended reducing agents are present.

    • Chemoselective Reactions: If a reduction is necessary elsewhere in the molecule, choose a reagent that is chemoselective and will not affect the azide group. Visible light-induced azide reduction using a ruthenium catalyst has been shown to be highly chemoselective.

    • Staudinger Ligation: If the goal is to form an amide bond, the Staudinger ligation, which involves reacting the azide with a functionalized phosphine, can be employed intentionally.

Problem 4: Low efficiency in click chemistry reactions.

  • Possible Cause: For CuAAC reactions, the oxidation of the Cu(I) catalyst to the inactive Cu(II) state is a common issue. Poor solubility of reagents can also hinder the reaction.

  • Solutions:

    • Catalyst Preparation: Use a freshly prepared Cu(I) source or generate it in situ from a Cu(II) salt (like CuSO4) with a reducing agent (like sodium ascorbate).

    • Ligand Stabilization: Employ a stabilizing ligand for the copper catalyst, such as TBTA or THPTA, to prevent oxidation and improve catalytic efficiency.

    • Solvent Choice: The hydrophilic PEG spacer in this compound improves aqueous solubility. However, ensure your alkyne-containing molecule is also soluble in the chosen reaction medium. A co-solvent like DMSO or t-BuOH may be necessary.

    • Degassing: Degas the reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst.

Quantitative Data Summary

ParameterThis compoundReference
Molecular Weight 329.37 g/mol
CAS Number 178685-33-1
Chemical Formula C13H19N3O5S
Solubility Soluble in DMSO, DMF, DCM, and water
Storage Long-term: -20°C; Short-term: 0-4°C

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
  • Reagent Preparation:

    • Dissolve the amine-containing substrate in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).

    • Dissolve this compound (1.1 to 1.5 equivalents) in the same anhydrous solvent.

  • Reaction Setup:

    • To the stirred solution of the amine, add the this compound solution dropwise at room temperature.

    • Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to scavenge the p-toluenesulfonic acid byproduct.

  • Reaction Monitoring:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction if necessary.

    • Remove the solvent under reduced pressure.

    • Purify the product using column chromatography or HPLC to isolate the desired azide-functionalized conjugate.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Prepare stock solutions of the alkyne-containing molecule, the azide-functionalized molecule (from Protocol 1), copper(II) sulfate (CuSO4), a stabilizing ligand (e.g., THPTA), and sodium ascorbate in a suitable solvent system (e.g., water/t-BuOH/DMSO).

  • Catalyst Premix:

    • In a separate vial, mix the CuSO4 and THPTA solutions to form the catalyst complex.

  • Reaction Setup:

    • In the main reaction vessel, combine the alkyne and azide solutions.

    • Add the premixed catalyst solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

    • Protect the reaction from light if using fluorescently labeled molecules.

  • Purification:

    • Purify the resulting triazole-linked conjugate using an appropriate method, such as desalting, dialysis, or chromatography.

Visualizations

Desired_vs_Side_Reactions_Tosylate start Azide-PEG3-OTs + Nucleophile (Nu-) sn2_product Azide-PEG3-Nu (Desired Product) start->sn2_product SN2 Substitution e2_product Azide-PEG2-alkene (Elimination Side Product) start->e2_product E2 Elimination hydrolysis_product Azide-PEG3-OH (Hydrolysis Side Product) start->hydrolysis_product Hydrolysis (H2O)

Caption: Competing reaction pathways at the tosylate end of this compound.

Desired_vs_Side_Reactions_Azide start R-PEG3-N3 click_product R-PEG3-Triazole (Desired Click Product) start->click_product Click Chemistry (+ Alkyne) reduction_product R-PEG3-NH2 (Reduction Side Product) start->reduction_product Reduction ([H])

Caption: Potential reactions of the azide group in this compound.

Experimental_Workflow_Troubleshooting cluster_start Start: Unexpected Result cluster_analysis Analysis cluster_troubleshooting Troubleshooting Path cluster_end Resolution start Low Yield or Unexpected Byproduct analyze Analyze Reaction Components & Conditions (LC-MS, NMR) start->analyze is_tosylate Is the issue related to the Tosylate reaction? analyze->is_tosylate is_azide Is the issue related to the Azide reaction? is_tosylate->is_azide No elimination Check for Elimination: - Use non-bulky nucleophile - Lower temperature - Use polar aprotic solvent is_tosylate->elimination Yes hydrolysis Check for Hydrolysis: - Ensure anhydrous conditions - Use fresh reagents is_tosylate->hydrolysis Yes reduction Check for Azide Reduction: - Avoid reducing agents is_azide->reduction Yes click_fail Click Reaction Failure: - Use fresh catalyst/ligand - Degas solvent - Check solubility is_azide->click_fail Yes optimize Optimize Reaction & Re-run is_azide->optimize No elimination->optimize hydrolysis->optimize reduction->optimize click_fail->optimize

Caption: A logical workflow for troubleshooting common issues with this compound reactions.

References

dealing with poor solubility of Azide-PEG3-Tos conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter challenges with the poor solubility of Azide-PEG3-Tos conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its solubility be challenging?

This compound is a heterobifunctional PEG linker molecule. It contains three key components:

  • An azide group (N₃) , which is used in "Click Chemistry" to react with alkynes, BCN, or DBCO to form a stable triazole linkage.[1][2][3]

  • A short polyethylene glycol (PEG) chain (PEG3), which is included to increase the hydrophilic (water-loving) character of the molecule.[3][4]

  • A tosylate group (Tos) , which is an excellent leaving group for nucleophilic substitution reactions, often with amine or thiol groups on biomolecules.

The solubility challenge arises from the dual nature of the molecule. While the short PEG chain adds some water solubility, the tosylate group and the overall molecule have significant hydrophobic (water-repelling) characteristics. This can lead to difficulty dissolving the conjugate directly in aqueous buffers, which are common in biological experiments.

Q2: In which solvents is this compound readily soluble?

According to manufacturer data, this compound is soluble in polar aprotic organic solvents. The most commonly recommended solvents are:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Q3: My experiment requires an aqueous buffer, but the this compound won't dissolve. What is the standard procedure?

This is the most common issue. You should not attempt to dissolve the conjugate directly in your aqueous buffer. The recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then add it to your aqueous reaction mixture.

The recommended workflow is:

  • Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a high-concentration stock solution (e.g., 10-100 mM).

  • Ensure the stock solution is fully dissolved and clear before use.

  • Add the stock solution dropwise to your aqueous buffer while vortexing or stirring.

  • The final concentration of the organic solvent in your aqueous buffer should be kept to a minimum (ideally <5%) to avoid negatively impacting the stability and function of proteins or other biomolecules in your reaction.

Q4: Can I use heat or sonication to help dissolve the conjugate?

Yes, gentle warming and sonication can be used cautiously.

  • Warming: Warm the solvent/conjugate mixture gently (e.g., to 30-40°C). Avoid excessive heat, as it could potentially lead to the degradation of the tosylate group, especially in the presence of nucleophilic impurities.

  • Sonication: Using a bath sonicator for short periods (1-5 minutes) can help break up solid particles and enhance dissolution.

Always visually inspect the solution to ensure no oily droplets or solid particulates remain.

Q5: How does pH affect the stability and solubility of this compound?

The stability of the tosylate group is pH-dependent. Tosylates are more susceptible to hydrolysis at very high or very low pH. For reactions involving nucleophilic substitution (e.g., with amines on a protein), a pH range of 8.0 to 9.5 is often effective. It is critical to prepare your stock solution in an anhydrous aprotic solvent like DMSO or DMF, as this will prevent premature hydrolysis or reaction of the tosyl group. The pH of your final aqueous reaction buffer should be optimized for your specific reaction.

Troubleshooting Guide for Poor Solubility

If you have followed the standard protocols and still face issues, this guide provides further steps.

Problem: The conjugate precipitates immediately when my organic stock solution is added to the aqueous buffer.

  • Cause: The final concentration of the conjugate in the aqueous buffer is too high, exceeding its solubility limit (a phenomenon known as "crashing out"). The percentage of the organic co-solvent may also be too low.

  • Solution:

    • Decrease the final desired concentration of the this compound conjugate in your reaction.

    • Increase the total reaction volume to keep the conjugate concentration lower.

    • Try adding the stock solution more slowly or in smaller aliquots while vigorously stirring the buffer.

    • If your biomolecules can tolerate it, you might be able to slightly increase the percentage of the organic co-solvent in the final reaction mixture (e.g., from 1% to 5%).

Problem: The conjugate forms an oily film or a gel-like substance at the bottom of the vial instead of dissolving.

  • Cause: This often happens when attempting to dissolve a large amount of the conjugate directly in a solvent, or if the solvent has absorbed water. The dissolution of some PEGylated compounds can be slow and result in gelation.

  • Solution:

    • Ensure your organic solvent (DMSO, DMF) is anhydrous. Use a fresh, sealed bottle if possible.

    • Increase the volume of the organic solvent to create a more dilute stock solution.

    • Use a bath sonicator to provide energy to break up the gel-like phase.

Problem: My reaction yield is very low, and I suspect the conjugate is not fully available for the reaction.

  • Cause: Poor solubility is a likely culprit. If the conjugate has precipitated out of the solution, it is not available to react with your target molecule.

  • Solution:

    • After adding the stock solution to your buffer, centrifuge the mixture at high speed (e.g., >10,000 x g) for 5-10 minutes.

    • Carefully inspect the bottom of the tube for any pellet or oily residue. If present, it confirms a solubility issue.

    • If a pellet is observed, you must re-optimize the dissolution conditions (e.g., lower concentration, different co-solvent percentage) as described in the solutions above.

Troubleshooting Workflow Diagram

G start Solubility Issue Encountered (Precipitate, Oily Film, Low Yield) check_solvent Is the organic stock solvent (DMSO/DMF) anhydrous? start->check_solvent use_anhydrous Action: Use fresh, anhydrous solvent. check_solvent->use_anhydrous No check_concentration Is the stock solution concentration too high? check_solvent->check_concentration Yes use_anhydrous->check_concentration dilute_stock Action: Reduce stock concentration (add more solvent). check_concentration->dilute_stock Yes check_final_conc Did precipitate form upon addition to aqueous buffer? check_concentration->check_final_conc No dilute_stock->check_final_conc lower_final_conc Action: Lower final conjugate concentration or increase total reaction volume. check_final_conc->lower_final_conc Yes use_energy Did the compound form a gel or oily layer? check_final_conc->use_energy No increase_cosolvent Action: Cautiously increase final co-solvent % (e.g., 1% -> 5%). Check protein tolerance. lower_final_conc->increase_cosolvent confirm_solubility Confirm Solubility: Centrifuge sample and check for pellet. increase_cosolvent->confirm_solubility sonicate Action: Use bath sonication and/or gentle warming (30-40°C). use_energy->sonicate Yes use_energy->confirm_solubility No sonicate->confirm_solubility end_good Issue Resolved: Proceed with experiment. confirm_solubility->end_good No Pellet end_bad Issue Persists: Re-evaluate experimental design. confirm_solubility->end_bad Pellet Observed

Caption: A workflow for troubleshooting common solubility issues with this compound.

Data Presentation
Table 1: Properties and Solvent Compatibility of this compound
PropertyValue / RecommendationReference / Note
Molecular Weight~329.4 g/mol
Recommended Solvents
DMSO (Dimethyl sulfoxide)Soluble . Recommended for stock solutions.Use anhydrous grade.
DMF (Dimethylformamide)Soluble . Recommended for stock solutions.Use anhydrous grade.
DCM (Dichloromethane)Soluble .Less common for bioconjugation due to immiscibility with water and potential protein denaturation.
Water / Aqueous BuffersPoorly Soluble / Insoluble .The short PEG chain provides insufficient hydrophilicity to overcome the hydrophobic tosyl group.
Ethanol / MethanolLimited solubility. May be useful in some cases but less effective than DMSO/DMF.PEG solubility decreases in alcohols compared to solvents like DMSO.
Storage
SolidStore at -20°C, desiccated and protected from light.
Stock Solution (in DMSO/DMF)Store at -20°C in small aliquots. Avoid repeated freeze-thaw cycles. Use within 1-3 months.Anhydrous conditions are critical to prevent degradation of the tosyl group.
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in Anhydrous DMSO
  • Preparation: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh out a precise amount of the conjugate (e.g., 3.3 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. For 3.3 mg, add 200 µL of anhydrous DMSO to make a 50 mM stock solution.

  • Dissolution: Vortex the tube for 1-2 minutes. If the solid is not fully dissolved, place the tube in a bath sonicator for 5 minutes. Gentle warming to 30-40°C can also be applied.

  • Inspection: Visually inspect the solution to ensure it is clear and free of any solid particles or oily residue.

  • Storage: Aliquot the stock solution into smaller volumes for single-use purposes and store at -20°C.

Protocol 2: General Method for Introducing this compound into an Aqueous Reaction

This protocol assumes a final conjugate concentration of 1 mM in a 1 mL reaction volume, with a final DMSO concentration of 2%.

  • Prepare Reaction Buffer: Prepare 980 µL of your desired aqueous reaction buffer (e.g., PBS, pH 8.5) containing your target biomolecule in a microcentrifuge tube.

  • Thaw Stock Solution: Thaw one aliquot of the 50 mM this compound stock solution (from Protocol 1) completely and briefly vortex.

  • Addition of Conjugate: While vigorously vortexing the tube with the reaction buffer, slowly add 20 µL of the 50 mM stock solution drop-by-drop.

  • Incubation: Continue to mix the solution for another 30 seconds after addition is complete. Proceed immediately with your reaction incubation as required.

  • Optional Purity Check: To confirm that the conjugate has not precipitated, you can take a small aliquot of the final reaction mixture, centrifuge it at >10,000 x g for 5 minutes, and inspect for a pellet.

Experimental Workflow Diagram

G start Start: Weigh solid This compound add_solvent Add minimal volume of anhydrous DMSO or DMF start->add_solvent dissolve Vortex / Sonicate until fully dissolved add_solvent->dissolve stock_sol High-concentration Stock Solution dissolve->stock_sol add_stock Add stock solution dropwise to buffer with vigorous mixing stock_sol->add_stock prepare_buffer Prepare aqueous reaction buffer with target molecule prepare_buffer->add_stock final_reaction Final Reaction Mixture (Low % of organic co-solvent) add_stock->final_reaction end Proceed with reaction incubation final_reaction->end

Caption: Recommended workflow for dissolving and using this compound in experiments.

References

Technical Support Center: Preventing Protein Aggregation During Conjugation with Azide-PEG3-Tos

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during bioconjugation with Azide-PEG3-Tos.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react with proteins?

This compound is a heterobifunctional crosslinker. It contains an azide group for use in "click chemistry" and a tosyl (Ts) group.[1] The tosyl group is an excellent leaving group that reacts with nucleophilic residues on a protein, primarily the ε-amino group of lysine residues, and to a lesser extent, the N-terminal α-amino group.[2][3] This reaction forms a stable covalent bond between the PEG linker and the protein.

Q2: What are the primary causes of protein aggregation during conjugation with this compound?

Protein aggregation during the conjugation process can be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can compromise protein stability, leading to unfolding and aggregation.[4]

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[5]

  • Excessive Molar Ratio of this compound: A high concentration of the PEG linker can lead to over-modification of the protein surface, potentially altering its charge and solubility, or causing cross-linking if the reagent has impurities.

  • Reactivity of the Tosyl Group: The reaction conditions required for efficient tosyl displacement might not be optimal for the stability of all proteins.

  • Presence of Organic Solvents: this compound is often dissolved in an organic solvent like DMSO. High concentrations of organic solvents can denature proteins.

Q3: How can I detect and quantify protein aggregation?

Several analytical techniques can be used to assess protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a powerful technique to separate and quantify monomers, dimers, and larger aggregates based on their size. Aggregates will elute earlier than the monomeric protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of even small amounts of larger aggregates.

  • SDS-PAGE (non-reducing): Sodium dodecyl sulfate-polyacrylamide gel electrophoresis under non-reducing conditions can visualize high molecular weight bands corresponding to covalent cross-linked aggregates.

  • Visual Inspection: While not quantitative, a simple visual inspection for turbidity, precipitation, or opalescence can be a quick indicator of significant aggregation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Protein precipitates immediately upon addition of this compound. High local concentration of the linker or the organic solvent (e.g., DMSO) used to dissolve it.- Add the this compound solution dropwise to the protein solution while gently stirring.- Minimize the volume of the organic solvent; it should ideally be less than 10% of the total reaction volume.
Turbidity or precipitation develops gradually during the reaction. Suboptimal reaction conditions (pH, temperature) affecting protein stability.- Optimize the reaction pH to be within the protein's known stability range, while still allowing for the reaction to proceed (a good starting point is pH 8.0-9.5).- Perform the reaction at a lower temperature (e.g., 4°C or room temperature) for a longer duration.
Low conjugation efficiency with minimal aggregation. Reaction conditions are too mild, or the protein has a low number of accessible reactive sites.- Gradually increase the reaction temperature (e.g., from 4°C to room temperature or 37°C).- Increase the molar excess of this compound in increments.- Increase the pH of the reaction buffer to enhance the nucleophilicity of the amine groups.
High degree of aggregation observed post-purification. The conjugated protein is inherently less stable or prone to aggregation.- Optimize the storage buffer for the conjugated protein. This may require the addition of stabilizing excipients.- Store the conjugate at a lower concentration.- Aliquot the purified conjugate into single-use volumes to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables provide recommended starting ranges for key experimental parameters. These should be optimized for each specific protein.

Table 1: Reaction Condition Optimization

Parameter Recommended Starting Range Notes
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction efficiency but also the risk of aggregation.
Molar Ratio (Linker:Protein) 5:1 to 20:1Start with a lower molar excess and increase if conjugation is inefficient.
pH 8.0 - 9.5The optimal pH is a balance between reaction efficiency and protein stability. A pH of 8.5 is a good starting point.
Temperature 4°C - 37°CLower temperatures (4°C) can slow the reaction but may be necessary for sensitive proteins.
Reaction Time 1 - 24 hoursThis will depend on the temperature, pH, and reactivity of the protein. Monitor the reaction progress over time.
Organic Solvent (e.g., DMSO) < 10% (v/v)Keep the concentration of organic solvent as low as possible to maintain protein integrity.

Table 2: Stabilizing Excipients

If aggregation persists after optimizing the primary reaction conditions, consider adding stabilizing excipients to the reaction buffer.

Excipient Recommended Concentration Mechanism of Action
Arginine 50 - 100 mMSuppresses non-specific protein-protein interactions.
Sucrose 5 - 10% (w/v)Acts as a protein stabilizer through preferential exclusion.
Glycerol 5 - 20% (v/v)Stabilizes proteins and can act as a cryoprotectant.
Polysorbate 20/80 0.01 - 0.05% (v/v)Reduces surface tension and can prevent surface-induced aggregation.

Experimental Protocols

This protocol provides a general methodology for the conjugation of a protein with this compound. It is crucial to optimize these conditions for your specific protein.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.5 (or another suitable buffer within the protein's stability range)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • If your protein solution contains primary amines (e.g., Tris buffer), exchange it into the Reaction Buffer.

    • Adjust the protein concentration to 2-5 mg/mL in the Reaction Buffer.

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagents using a desalting column or size-exclusion chromatography.

  • Characterization:

    • Determine the protein concentration of the purified conjugate.

    • Assess the degree of labeling using techniques like mass spectrometry.

    • Analyze the extent of aggregation using SEC or DLS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange, Concentration Adjustment) Conjugation Conjugation Reaction (Mix Protein and Linker) Protein_Prep->Conjugation Linker_Prep This compound Preparation (Dissolve in DMSO) Linker_Prep->Conjugation Quenching Quenching (Add Tris Buffer) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterization (SEC, DLS, MS) Purification->Characterization

Caption: Experimental workflow for protein conjugation with this compound.

troubleshooting_logic Start Aggregation Observed? Immediate_Precipitation Immediate Precipitation? Start->Immediate_Precipitation Yes Gradual_Turbidity Gradual Turbidity? Immediate_Precipitation->Gradual_Turbidity No Slow_Addition Slow Down Reagent Addition Immediate_Precipitation->Slow_Addition Yes Post_Purification_Aggregation Aggregation Post-Purification? Gradual_Turbidity->Post_Purification_Aggregation No Optimize_Conditions Optimize pH and Temperature Gradual_Turbidity->Optimize_Conditions Yes Add_Excipients Add Stabilizing Excipients Gradual_Turbidity->Add_Excipients Optimize_Storage Optimize Storage Buffer/Concentration Post_Purification_Aggregation->Optimize_Storage Yes Optimize_Conditions->Add_Excipients

Caption: Troubleshooting decision tree for protein aggregation issues.

References

strategies to improve the efficiency of tosyl group displacement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tosyl group displacement reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: My tosylate displacement reaction is slow or not proceeding to completion. What are the common causes?

A1: Several factors can lead to a sluggish or incomplete tosylate displacement. The primary culprits are often related to the substrate, nucleophile, solvent, or reaction temperature.

  • Steric Hindrance: The reaction is highly sensitive to steric bulk around the reaction center.[1][2] Primary tosylates react fastest, followed by secondary tosylates. Tertiary tosylates are generally unreactive in SN2 displacements.[1]

  • Weak Nucleophile: The strength of the nucleophile is critical. Anionic nucleophiles (e.g., N3⁻, CN⁻, RS⁻) are generally more potent than their neutral counterparts.[3]

  • Inappropriate Solvent: The choice of solvent plays a crucial role. For SN2 reactions, polar aprotic solvents are highly recommended.[4]

  • Low Temperature: While higher temperatures can increase the reaction rate, they can also promote competing elimination reactions. Optimization is key.

Q2: I am observing a significant amount of an elimination byproduct. How can I favor the substitution product?

A2: The formation of elimination (E2) products is a common side reaction, especially with secondary and tertiary tosylates or when using a sterically hindered or strongly basic nucleophile.

  • Nucleophile Choice: Use a less basic nucleophile if possible. For example, azide (N₃⁻) and cyanide (CN⁻) are good nucleophiles but relatively weak bases.

  • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.

  • Substrate: If possible, using a primary tosylate will significantly reduce the likelihood of elimination.

Q3: My starting alcohol is sterically hindered, and the tosylation itself is proving difficult. What can I do?

A3: Tosylating a sterically hindered alcohol can be challenging.

  • Alternative Sulfonylating Agents: Consider using a less bulky sulfonyl chloride, such as mesyl chloride (MsCl), which can sometimes be more effective for hindered alcohols.

  • Reaction Conditions: Using a stronger, non-nucleophilic base or elevating the temperature might be necessary. However, be cautious of potential side reactions. Purifying the tosyl chloride before use can also improve yields.

Q4: I have isolated an unexpected alkyl chloride product instead of my desired substitution product. Where did it come from?

A4: The chloride ion generated during the formation of the tosylate from tosyl chloride can act as a nucleophile and displace the newly formed tosylate group. This is more likely to occur if the tosylate is particularly reactive (e.g., allylic or benzylic). To minimize this, you can try to remove the hydrochloride byproduct as it forms or use a tosylating agent that does not generate chloride ions, such as tosyl anhydride.

Troubleshooting Guides

Issue 1: Low Yield of Substituted Product
Possible Cause Troubleshooting Step
Poor leaving group abilityWhile tosylate is an excellent leaving group, ensure the tosylation of the starting alcohol was successful via techniques like NMR or TLC analysis before proceeding with the displacement.
Weak nucleophileIncrease the concentration of the nucleophile. If possible, switch to a stronger, less sterically hindered nucleophile.
Inappropriate solventSwitch to a polar aprotic solvent such as DMSO, DMF, or acetone to enhance the nucleophilicity of your reagent.
Steric hindrance at the substrateFor secondary tosylates, longer reaction times or gentle heating may be required. For tertiary tosylates, an SN2 displacement is generally not feasible.
Issue 2: Competing Elimination Reaction
Possible Cause Troubleshooting Step
Strong, bulky base/nucleophileUse a smaller, less basic nucleophile. For example, use sodium azide instead of sodium tert-butoxide if an amine is the desired functional group (via subsequent reduction).
Secondary or tertiary substrateThese substrates are more prone to elimination. Lowering the reaction temperature can help favor substitution.
High reaction temperatureRun the reaction at the lowest temperature that allows for a reasonable reaction rate.

Data Presentation

Table 1: Relative Reaction Rates in Different Solvents for an SN2 Reaction

The choice of solvent can dramatically impact the rate of an SN2 reaction. Polar aprotic solvents are generally superior for these reactions.

SolventSolvent TypeRelative Rate
MethanolPolar Protic1
WaterPolar Protic7
EthanolPolar Protic2
AcetonePolar Aprotic500
DMFPolar Aprotic1,400
DMSOPolar Aprotic2,800

Data is generalized to illustrate the trend.

Experimental Protocols

Protocol 1: General Procedure for Tosylation of a Primary Alcohol
  • Dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1-1.5 eq.) portion-wise.

  • If using DCM as the solvent, add triethylamine (TEA) or pyridine (1.5 eq.) dropwise to act as a base to neutralize the HCl byproduct.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Perform an aqueous workup, typically washing with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude tosylate by recrystallization or column chromatography.

Protocol 2: General Procedure for SN2 Displacement of a Primary Tosylate
  • Dissolve the purified tosylate (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

  • Add the nucleophile (1.1-2.0 eq.). If the nucleophile is a salt, ensure it is soluble in the chosen solvent.

  • Stir the reaction at room temperature or gently heat if necessary. The optimal temperature will depend on the substrate and nucleophile.

  • Monitor the reaction by TLC until the starting tosylate is consumed.

  • Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic extracts with water and brine to remove the high-boiling-point solvent and any remaining salts.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography, distillation, or recrystallization.

Visualizations

experimental_workflow cluster_tosylation Step 1: Tosylation cluster_displacement Step 2: Displacement start Primary/Secondary Alcohol (R-OH) reagents1 TsCl, Pyridine or TEA, DCM, 0°C start->reagents1 Reacts with product1 Alkyl Tosylate (R-OTs) reagents1->product1 Forms reagents2 Nucleophile (Nu-) Polar Aprotic Solvent (e.g., DMSO, DMF) product1->reagents2 Reacts with product2 Substituted Product (R-Nu) reagents2->product2 Forms sn2_vs_e2 start Secondary Alkyl Tosylate nucleophile Strong, Bulky Base (e.g., t-BuOK) start->nucleophile Favors nucleophile2 Good Nucleophile, Weak Base (e.g., N3-, Br-) start->nucleophile2 Favors product_e2 Elimination Product (Alkene) nucleophile->product_e2 product_sn2 Substitution Product (Inversion) nucleophile2->product_sn2

References

Technical Support Center: Purifying Azide-PEG3-Tos Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azide-PEG3-Tos labeled biomolecules.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the purification of biomolecules labeled with this compound.

FAQs - Labeling Reaction

???+ question "What are the optimal reaction conditions for labeling my biomolecule with this compound?"

???+ question "My labeling efficiency is low. What are the possible causes and solutions?"

???+ question "Are there any known side reactions with this compound?"

FAQs - Purification

???+ question "How can I remove unreacted this compound from my labeled biomolecule?"

???+ question "I am performing a subsequent click chemistry reaction. How do I remove the copper catalyst?"

???+ question "My purified protein shows multiple peaks on chromatography. What could be the cause?"

???+ question "What purity levels can I expect after purification?"

Quantitative Data Summary

The following table summarizes typical performance parameters for common purification techniques used for PEGylated proteins. Note that these values are representative and may vary depending on the specific biomolecule, labeling conditions, and chromatographic setup.

Purification MethodTypical Purity AchievedKey Separation PrincipleCommon Contaminants Removed
Size Exclusion Chromatography (SEC) >95%[1]Hydrodynamic radius (size)Unreacted this compound, aggregates, buffer components
Ion Exchange Chromatography (IEX) >99% (for specific isoforms)[2]Net surface chargeUnlabeled protein, species with different degrees of PEGylation
Reversed-Phase Chromatography (RP-HPLC) Variable (high resolution)HydrophobicityPositional isomers of PEGylated protein
Hydrophobic Interaction Chromatography (HIC) Variable (often used as a polishing step)Hydrophobicity (milder than RP-HPLC)Isoforms and aggregates

Experimental Protocols

Protocol 1: Labeling of a Biomolecule with this compound

This protocol provides a general procedure for labeling primary amine groups on a protein.

Materials:

  • Biomolecule of interest in a suitable buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., spin desalting or SEC)

Procedure:

  • Buffer Exchange: If your biomolecule is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer. This can be done using dialysis or a spin desalting column.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Adjust the concentration of your biomolecule to 1-5 mg/mL in the Reaction Buffer.

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the biomolecule solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction (Optional): To stop the reaction, you can add the Quenching Buffer to a final concentration of 50-100 mM.

  • Purification: Remove the excess, unreacted this compound using a spin desalting column, dialysis, or size exclusion chromatography.

Protocol 2: Purification of this compound Labeled Biomolecule using SEC

Materials:

  • This compound labeled biomolecule reaction mixture

  • Size Exclusion Chromatography (SEC) column with an appropriate molecular weight range

  • SEC Running Buffer (e.g., PBS, pH 7.4)

  • HPLC or FPLC system

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer.

  • Sample Preparation: Filter your reaction mixture through a 0.22 µm filter to remove any particulates.

  • Injection: Inject the filtered sample onto the equilibrated SEC column.

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate. The larger, labeled biomolecule will elute first, followed by the smaller, unreacted this compound.

  • Fraction Collection: Collect fractions corresponding to the peak of the labeled biomolecule.

  • Analysis: Analyze the collected fractions for purity and concentration using UV absorbance (280 nm for proteins) and/or other analytical techniques like SDS-PAGE.

Visualizations

experimental_workflow cluster_labeling Labeling Step cluster_purification Purification Step start Start: Biomolecule Solution buffer_exchange Buffer Exchange (e.g., into PBS, pH 8.5) start->buffer_exchange add_reagent Add this compound (10-20x molar excess) buffer_exchange->add_reagent incubate Incubate (1-2h RT or O/N 4°C) add_reagent->incubate labeled_product Crude Labeled Biomolecule incubate->labeled_product purification Purification Method (SEC, Dialysis, or Desalting) labeled_product->purification analysis Purity & Concentration Analysis (UV-Vis, SDS-PAGE) purification->analysis final_product Purified Azide-Labeled Biomolecule analysis->final_product

Caption: Experimental workflow for labeling and purification.

troubleshooting_workflow cluster_labeling_issues Labeling Issues cluster_purification_issues Purification Issues start Problem: Low Purity or Yield check_labeling Check Labeling Efficiency start->check_labeling check_purification Evaluate Purification Method start->check_purification ph Suboptimal pH? check_labeling->ph buffer Competing Nucleophiles in Buffer? check_labeling->buffer reagent Reagent Hydrolyzed? check_labeling->reagent ratio Insufficient Molar Ratio? check_labeling->ratio method Inappropriate Purification Method? check_purification->method aggregation Biomolecule Aggregation? check_purification->aggregation overloading Column Overloading? check_purification->overloading optimize_labeling Optimize Labeling Conditions ph->optimize_labeling buffer->optimize_labeling reagent->optimize_labeling ratio->optimize_labeling optimize_purification Optimize Purification Protocol method->optimize_purification aggregation->optimize_purification overloading->optimize_purification

Caption: Logical troubleshooting workflow for purification issues.

References

identifying and removing unreacted Azide-PEG3-Tos

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azide-PEG3-Tos. The focus is on identifying and removing unreacted reagent from experimental reactions.

Frequently Asked Questions (FAQs)

Identification of Unreacted this compound

Question 1: How can I detect the presence of unreacted this compound in my reaction mixture?

You can use several analytical techniques to identify unreacted this compound. The most common methods are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Thin Layer Chromatography (TLC): TLC is a quick and straightforward method to monitor the progress of a reaction.[1] By spotting the reaction mixture alongside a standard of pure this compound on a TLC plate, you can visually check for the presence of the starting material. The unreacted azide will appear as a separate spot corresponding to the standard.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative assessment. By comparing the chromatogram of your reaction mixture to a standard of this compound, you can identify a peak with the same retention time, confirming its presence.[2][3]

  • Mass Spectrometry (MS): MS is a highly sensitive technique used to detect the precise mass of molecules in a sample.[4] Unreacted this compound has a specific molecular weight (approximately 329.37 g/mol ) that can be identified.[5]

  • 1H NMR Spectroscopy: NMR can be used for structural confirmation and quantification. The protons adjacent to the azide and tosyl groups in this compound have characteristic chemical shifts that can be distinguished from the product signals in an NMR spectrum.

Removal of Unreacted this compound

Question 2: What are the most effective methods for removing unreacted this compound from my product?

The choice of purification method depends on the properties of your desired product, such as its size, stability, and solubility. Common techniques include size-exclusion chromatography, dialysis, precipitation, and flash column chromatography.

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating molecules based on size. If your product is significantly larger than the this compound linker (MW ~329.37), SEC (using a desalting column, for example) can efficiently separate the larger product from the smaller, unreacted linker.

  • Dialysis: For macromolecular products like proteins or large polymers, dialysis is a common and gentle purification technique. By placing the reaction mixture in a dialysis bag with a specific molecular weight cutoff (MWCO) and dialyzing against a suitable buffer, the small this compound molecules will pass through the membrane, leaving the purified product behind.

  • Precipitation: In some cases, the desired product can be selectively precipitated from the reaction mixture, leaving the more soluble unreacted this compound in the supernatant. The choice of solvent for precipitation is critical and must be determined empirically.

  • Flash Column Chromatography: For organic-soluble products, flash chromatography on silica gel or another stationary phase can be used. The separation is based on polarity, and a suitable solvent system must be developed to achieve good separation between the product and the unreacted azide.

  • Solid-Phase Scavengers: If the reaction involves a copper catalyst (e.g., CuAAC click chemistry), passing the mixture through a column with a copper-chelating resin can remove both the copper and potentially other small molecules.

Workflow for Identification and Removal of Unreacted this compound

cluster_ID Identification cluster_Removal Removal cluster_Result Result Start Reaction Mixture Analysis Analytical Monitoring (TLC, HPLC, MS) Start->Analysis Decision Unreacted this compound Present? Analysis->Decision Purification Purification Step (SEC, Dialysis, Chromatography) Decision->Purification Yes Product Pure Product Decision->Product No QC Quality Control (Confirm Removal) Purification->QC QC->Product Successful Reassess Re-purify or Optimize Reaction QC->Reassess Unsuccessful Reassess->Purification

Caption: Workflow for identifying and purifying the final product from unreacted this compound.

Troubleshooting Guide

Question 3: I'm having trouble separating my product from unreacted this compound. What could be the issue?

Several factors can complicate the purification process. Here are some common issues and potential solutions.

Problem Potential Cause Suggested Solution
Co-elution in Chromatography The product and unreacted azide have similar polarity or size.For Flash/HPLC: Modify the solvent system (gradient, solvent choice) to improve resolution. Consider a different stationary phase (e.g., reverse-phase if using normal-phase). For SEC: This method may not be suitable if the molecular weight difference is small. Consider an alternative purification technique like dialysis or precipitation.
Product Loss During Purification The product is precipitating during chromatography or being lost during dialysis.For Chromatography: Check the solubility of your product in the mobile phase. Adjust the solvent system accordingly. For Dialysis: Ensure the MWCO of the dialysis membrane is appropriate for your product's size to prevent it from passing through.
Persistent Contamination A large excess of this compound was used in the reaction.Optimize the reaction stoichiometry to use a smaller excess of the azide reagent. Perform a second purification step using a different method (e.g., SEC followed by dialysis).
Reaction Did Not Go to Completion Significant amounts of starting material remain, making purification difficult.Before scaling up, optimize reaction conditions (time, temperature, catalyst concentration) to maximize conversion. Use TLC or HPLC to monitor the reaction's progress.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

  • Prepare the TLC Plate: Use a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom.

  • Spotting: On the starting line, apply small spots of:

    • Your pure starting material (the molecule to be reacted with the azide).

    • A standard of this compound.

    • The reaction mixture at different time points (e.g., t=0, t=1h, t=4h).

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). The solvent should be below the starting line. Allow the solvent to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).

  • Analysis: The disappearance of the this compound spot in the reaction mixture lane over time indicates its consumption. The appearance of a new spot indicates product formation.

Protocol 2: Purification of a Macromolecule using Dialysis

  • Prepare the Dialysis Tubing: Select a dialysis tubing with a Molecular Weight Cut-Off (MWCO) significantly lower than your product's molecular weight (e.g., 1 kDa MWCO for a >10 kDa protein) but higher than this compound (~329 Da). Prepare the tubing according to the manufacturer's instructions.

  • Load the Sample: Load your reaction mixture into the dialysis tubing and securely clip both ends.

  • Dialysis: Place the sealed tubing into a large beaker containing a suitable buffer (e.g., PBS). The volume of the buffer should be at least 100 times the volume of your sample. Stir the buffer gently at 4°C.

  • Buffer Changes: Change the dialysis buffer every few hours for the first day, then less frequently. A typical schedule is 3-4 buffer changes over 48 hours.

  • Sample Recovery: Carefully remove the tubing from the buffer, and transfer the purified sample into a clean container. The unreacted this compound will have diffused out into the buffer.

Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction and Purification

cluster_Reaction Reaction Setup cluster_Purification Purification cluster_Result Result Reagents Combine Alkyne-Molecule, This compound, & Ligand Add_Cu Add CuSO₄ Solution Reagents->Add_Cu Add_Ascorbate Initiate with Sodium Ascorbate Add_Cu->Add_Ascorbate Incubate Incubate (e.g., 1-4h at RT) Add_Ascorbate->Incubate Chelating_Resin Optional: Pass through Copper-Chelating Resin Incubate->Chelating_Resin SEC Size-Exclusion Chromatography (Desalting Column) Incubate->SEC Dialysis Or Dialysis (with EDTA) Incubate->Dialysis Chelating_Resin->SEC Product Purified Product SEC->Product Dialysis->Product

Caption: A generalized experimental workflow for a CuAAC reaction followed by purification.

References

impact of buffer conditions on Azide-PEG3-Tos reaction rates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of buffer conditions on the reaction rates and success of experiments involving Azide-PEG3-Tos.

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic substitution reaction of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Hydrolysis of the Tosyl Group: The tosyl group is a good leaving group, but it is also susceptible to hydrolysis in aqueous buffers, especially at non-neutral pH.[1] This reaction competes with the desired nucleophilic substitution.- Optimize pH: Maintain the reaction pH within a neutral to slightly alkaline range (pH 7.0-8.5) to balance nucleophile reactivity and minimize tosylate hydrolysis. - Minimize Reaction Time: Use a sufficient concentration of your nucleophile to drive the reaction to completion as quickly as possible, reducing the time the tosylate is exposed to aqueous conditions. - Solvent Choice: If your nucleophile is soluble in a polar aprotic solvent (e.g., DMF, DMSO), consider performing the reaction in such a solvent to prevent hydrolysis.[2]
Degradation of the Azide Group: The azide group can be unstable under acidic conditions, potentially leading to the formation of hydrazoic acid.[3]- Avoid Acidic Buffers: Do not use buffers with a pH below 6.5. If acidic conditions are necessary for other reasons, the stability of the azide should be carefully monitored.
Inactive Nucleophile: The nucleophile may be protonated and therefore less reactive at acidic pH.- Adjust pH: Ensure the reaction pH is at least one unit above the pKa of the nucleophilic group to maintain it in its deprotonated, more reactive state.
Poor Quality of this compound: The reagent may have degraded during storage.- Proper Storage: Store this compound under anhydrous conditions at a low temperature (e.g., -20°C) and protected from light to prevent degradation.[1]
Presence of Multiple Products or Impurities Buffer Interference: Some buffers contain nucleophilic species (e.g., Tris, glycine) that can compete with the intended nucleophile.- Use Non-Nucleophilic Buffers: Employ buffers such as phosphate, HEPES, or borate that will not participate in the reaction.
Elimination Side Reactions: Under strongly basic conditions, elimination reactions can compete with nucleophilic substitution.[2]- Control Basicity: Avoid excessively high pH (e.g., > 9.0). If a basic pH is required, carefully screen conditions to favor substitution.
Inconsistent Reaction Rates Buffer Catalysis: The buffer species itself can act as a general acid or base catalyst, influencing the reaction rate.- Consistent Buffer System: Use the same buffer type and concentration across all experiments to ensure reproducibility. - Buffer Concentration: Be aware that higher buffer concentrations can lead to increased rates of both the desired reaction and hydrolysis. Optimize the buffer concentration to find a balance.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for reacting this compound with a nucleophile?

A1: A pH range of 7.0 to 8.5 is generally recommended. This range is a compromise to ensure the nucleophile is sufficiently deprotonated and reactive while minimizing the hydrolysis of the tosyl group, which is accelerated at both highly acidic and basic pH.

Q2: Which buffers should I avoid when working with this compound?

A2: Avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffer components are nucleophilic and can react with the tosyl group, leading to unwanted side products and reduced yield of your desired conjugate.

Q3: How does buffer concentration affect the reaction?

A3: Buffer concentration can influence the reaction in several ways. Higher buffer concentrations can increase the ionic strength of the solution, which may affect the solubility and reactivity of your molecules. Additionally, the buffer components can act as catalysts. It is important to maintain a consistent buffer concentration to ensure reproducible results.

Q4: Can I perform the reaction in an organic solvent instead of an aqueous buffer?

A4: Yes, if your nucleophile is soluble in a polar aprotic solvent like DMF or DMSO, performing the reaction in such a solvent is a good strategy to prevent the hydrolysis of the tosyl group.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to track the consumption of the starting materials (this compound and your nucleophile) and the formation of the product.

Data Presentation

pH Range Effect on Tosyl Group Stability Effect on Azide Group Stability Effect on Nucleophile Reactivity (e.g., primary amine) Overall Reaction Efficiency
< 6.5 Increased rate of acid-catalyzed hydrolysisPotential for degradation to hydrazoic acidProtonated and less reactiveLow
6.5 - 8.5 Relatively stable, with slow hydrolysisStableDeprotonated and reactiveOptimal
> 8.5 Increased rate of base-catalyzed hydrolysis and potential for elimination reactionsStableDeprotonated and highly reactiveVariable; risk of side reactions

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with this compound in Aqueous Buffer

  • Prepare a stock solution of your nucleophile: Dissolve your nucleophile in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration that will result in a desired molar excess in the final reaction mixture.

  • Prepare a stock solution of this compound: Immediately before use, dissolve this compound in the same reaction buffer or a compatible, anhydrous organic solvent like DMSO.

  • Initiate the reaction: Add the this compound stock solution to the nucleophile solution to achieve the desired final concentrations. A typical starting point is a 5- to 20-fold molar excess of the nucleophile.

  • Incubate the reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 4°C). The optimal time should be determined empirically by monitoring the reaction progress.

  • Quench the reaction (optional): If necessary, the reaction can be stopped by adding a small molecule with a highly reactive nucleophilic group (e.g., a primary amine like lysine) to consume any unreacted this compound.

  • Purify the conjugate: Remove excess reactants and byproducts using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Visualizations

Reaction_Pathway Reaction Pathway for this compound Substitution cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Conjugate Conjugate This compound->Conjugate Nucleophile Nucleophile Nucleophile->Conjugate Buffer (pH 7.0-8.5) Buffer (pH 7.0-8.5) Buffer (pH 7.0-8.5)->Conjugate Tosyl_Leaving_Group Tosyl Leaving Group Conjugate->Tosyl_Leaving_Group releases

Caption: General reaction pathway for the nucleophilic substitution on this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield start Low Reaction Yield check_pH Is pH optimal (7.0-8.5)? start->check_pH adjust_pH Adjust pH to 7.0-8.5 check_pH->adjust_pH No check_buffer Is buffer non-nucleophilic? check_pH->check_buffer Yes adjust_pH->check_buffer change_buffer Switch to Phosphate, HEPES, or Borate buffer check_buffer->change_buffer No check_reagents Are reagents high quality and properly stored? check_buffer->check_reagents Yes change_buffer->check_reagents new_reagents Use fresh, properly stored reagents check_reagents->new_reagents No optimize_conditions Optimize reaction time and concentration check_reagents->optimize_conditions Yes new_reagents->optimize_conditions

Caption: A logical workflow for troubleshooting low yields in this compound reactions.

References

Technical Support Center: Monitoring the Azide-PEG3-Tos Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of nucleophilic substitution reactions involving Azide-PEG3-Tos. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is an this compound reaction?

A1: An this compound reaction typically involves the nucleophilic substitution of the tosylate (Tos) group on the this compound molecule. The tosyl group is an excellent leaving group, making this position susceptible to attack by a variety of nucleophiles, such as amines, thiols, or other moieties.[1][2] This reaction is commonly used to conjugate the azide-PEG linker to a molecule of interest. The azide group can then be used in subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4]

Q2: Why is it important to monitor the progress of this reaction?

A2: Monitoring the reaction progress is crucial to ensure the complete conversion of the starting material, this compound, to the desired product. Incomplete reactions can lead to a mixture of starting material and product, complicating purification and downstream applications. Reaction monitoring helps to determine the optimal reaction time, identify any potential side reactions, and troubleshoot any issues that may arise, ultimately leading to a higher yield and purity of the final conjugate.

Q3: What are the most common techniques to monitor this reaction?

A3: The most common techniques for monitoring the this compound reaction are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages in terms of speed, sensitivity, and the level of structural information provided.

Q4: How do I choose the best monitoring technique for my experiment?

A4: The choice of technique depends on the available equipment, the nature of your nucleophile and product, and the level of detail you require.

  • TLC is a quick and simple qualitative method for a rapid check of the reaction's progress.

  • NMR provides detailed structural information and can be used for quantitative analysis of the reaction mixture.

  • FTIR is useful for observing the disappearance of the characteristic azide and tosylate vibrational bands and the appearance of new functional group bands from the product.

  • HPLC is a highly sensitive and quantitative method for separating and quantifying the starting material, product, and any impurities.

Experimental Protocols

Below are detailed protocols for the key analytical techniques used to monitor the this compound reaction.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for qualitatively monitoring the disappearance of the starting material and the appearance of the product.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol)

  • Visualization agent:

    • UV lamp (254 nm)

    • Potassium permanganate stain

    • Ninhydrin stain for azide detection (requires a two-step process)

Protocol:

  • Prepare the Mobile Phase: A common mobile phase for separating PEGylated compounds is a mixture of a polar and a non-polar solvent. A good starting point is a 1:1 mixture of ethyl acetate and hexanes. The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).

  • Spot the TLC Plate: Using a capillary tube, spot a small amount of the reaction mixture on the TLC plate. It is also recommended to spot the starting material (this compound) and the nucleophile as references.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Spots:

    • UV Visualization: If your compounds are UV-active (the tosyl group is), they can be visualized under a UV lamp at 254 nm.

    • Potassium Permanganate Staining: This is a general stain for organic compounds. Dip the plate in the stain and gently heat it with a heat gun until spots appear.

    • Ninhydrin Staining for Azides:

      • After developing the plate, dip it in a 10% solution of triphenylphosphine in dichloromethane for 30 seconds to reduce the azide to an amine.

      • Dry the plate at 80°C for 5 minutes.

      • Dip the plate into a 0.3% solution of ninhydrin in n-butanol/acetic acid (100:3, v/v) for 30 seconds.

      • Develop the color by heating the plate at 80°C for 5 minutes. The amine-containing spots will appear as colored spots.

Data Interpretation: The starting material, this compound, will have a specific Rf value. As the reaction progresses, a new spot corresponding to the more polar product should appear at a lower Rf value, and the intensity of the starting material spot should decrease.

CompoundExpected Rf (Ethyl Acetate/Hexane 1:1)
This compound~0.6 (estimation)
Amine-substituted product~0.2 (estimation)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to quantify the conversion of the starting material to the product.

Protocol:

  • Sample Preparation: At various time points, take an aliquot of the reaction mixture and quench the reaction if necessary. Remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR Spectra:

    • ¹H NMR: Monitor the disappearance of the signals corresponding to the tosyl group (aromatic protons at ~7.4-7.8 ppm and the methyl group at ~2.4 ppm). Look for the appearance of new signals corresponding to the product.

    • ¹³C NMR: Monitor the disappearance of the carbon signal adjacent to the azide group (around 50 ppm) if the azide is consumed, and the tosylate-related carbons.

Quantitative Analysis: The percentage conversion can be calculated by comparing the integration of a characteristic peak of the product with a peak of the starting material or an internal standard.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound
Tosyl aromatic protons7.8 (d), 7.4 (d)~145, 133, 130, 128
PEG backbone3.6-3.7 (m)~70-71
CH₂-OTs4.1-4.2 (t)~69
CH₂-N₃3.4 (t)~51
Tosyl methyl2.4 (s)~22
Amine-Product (Example)
Tosyl signalsDisappearedDisappeared
CH₂-NHRShifted from CH₂-OTsShifted from CH₂-OTs
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a quick method to monitor the presence or absence of key functional groups.

Protocol:

  • Sample Preparation: At different time points, take a small aliquot of the reaction mixture. If the sample is a solid, it can be analyzed as a KBr pellet. If it is a liquid or dissolved in a solvent, it can be analyzed as a thin film on a salt plate (e.g., NaCl).

  • Acquire FTIR Spectrum: Collect the spectrum and look for the following characteristic peaks:

    • Azide (N₃) stretch: A strong, sharp peak around 2100 cm⁻¹ . The disappearance of this peak indicates the consumption of the azide group in a click chemistry reaction.

    • Tosylate (S=O) stretch: Strong peaks around 1360 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric). The disappearance of these peaks indicates the substitution of the tosyl group.

Data Interpretation: As the reaction proceeds, the intensity of the azide and/or tosylate peaks should decrease, while new peaks corresponding to the product's functional groups may appear.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture.

Protocol:

  • Method Development: A reverse-phase C18 column is typically suitable. The mobile phase will likely be a gradient of water and an organic solvent like acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Take an aliquot of the reaction mixture, quench if necessary, and dilute it with the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The starting material, this compound, will have a characteristic retention time. The product, being more or less polar depending on the nucleophile, will have a different retention time.

  • Quantification: The reaction progress can be quantified by integrating the peak areas of the starting material and the product.

Troubleshooting Guide

Q: My reaction is very slow or appears to be stalled. What should I do?

A:

  • Check Reagent Quality: Ensure that your this compound and nucleophile are pure and have not degraded. The tosylate can be susceptible to hydrolysis.

  • Solvent Choice: The choice of solvent is critical for nucleophilic substitution reactions. Polar aprotic solvents like DMF or DMSO are generally preferred for Sₙ2 reactions as they solvate the cation of the nucleophilic salt but not the nucleophile itself, increasing its reactivity.

  • Temperature: Increasing the reaction temperature can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.

  • Concentration: Low reactant concentrations can lead to slow reaction rates. Consider increasing the concentration of your nucleophile.

  • Nucleophile Strength: If you are using a weak nucleophile, the reaction may be inherently slow. You may need to use a stronger nucleophile or add a catalyst if applicable.

Q: I am observing multiple spots on my TLC plate, indicating side products. What could be the cause?

A:

  • Elimination Reactions: With bulky or strongly basic nucleophiles, elimination reactions can compete with substitution, leading to the formation of alkene byproducts. Using a less bulky, strong nucleophile and lower reaction temperatures can minimize this.

  • Hydrolysis of Tosylate: If there is water in your reaction mixture, the tosylate group can be hydrolyzed back to a hydroxyl group. Ensure that all your reagents and glassware are dry.

  • Reaction with the Azide Group: While generally stable, the azide group can undergo side reactions under certain conditions, especially in the presence of reducing agents not intended for a Staudinger ligation.

  • PEG Chain Reactions: Although less common, the ether linkages in the PEG backbone can be susceptible to cleavage under very harsh acidic or basic conditions.

Q: How can I confirm that the product I have is the correct one?

A:

  • Mass Spectrometry (MS): This is the most definitive way to confirm the identity of your product by determining its molecular weight.

  • NMR Spectroscopy: As detailed in the protocol above, ¹H and ¹³C NMR can provide detailed structural information to confirm the formation of the desired product.

  • FTIR Spectroscopy: The disappearance of starting material peaks and the appearance of expected product peaks can provide strong evidence for the correct product formation.

Visual Diagrams

Reaction_Workflow cluster_start Reaction Setup cluster_monitoring Reaction Monitoring cluster_decision Analysis cluster_end Workup & Purification Start Combine this compound and Nucleophile in Solvent Monitor Monitor Progress via TLC, NMR, FTIR, or HPLC Start->Monitor Check Reaction Complete? Monitor->Check Check->Monitor No Workup Quench Reaction & Purify Product Check->Workup Yes End Pure Product Workup->End

Caption: Experimental workflow for the this compound reaction.

Troubleshooting_Tree Start Low or No Product Formation CheckReagents Check Reagent Quality (Purity, Degradation) Start->CheckReagents CheckConditions Review Reaction Conditions (Solvent, Temperature, Concentration) Start->CheckConditions CheckSideReactions Investigate Potential Side Reactions (Elimination, Hydrolysis) Start->CheckSideReactions Optimize Optimize Conditions (e.g., Increase Temp, Change Solvent) CheckConditions->Optimize Purify Modify Purification Strategy to Remove Side Products CheckSideReactions->Purify

Caption: Troubleshooting decision tree for a stalled this compound reaction.

References

addressing steric hindrance in Azide-PEG3-Tos bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azide-PEG3-Tos bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to steric hindrance and other challenges encountered during bioconjugation experiments using the this compound linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains two different reactive groups at either end of a three-unit polyethylene glycol (PEG) spacer.[1][][3] The azide group is used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for covalent linkage to molecules containing an alkyne or a strained cyclooctyne group (like DBCO or BCN).[][4] The tosyl (tosylate) group is an excellent leaving group for nucleophilic substitution reactions, enabling it to react with nucleophiles such as thiols (from cysteine residues) or amines (from lysine residues) on a biomolecule. This dual functionality makes it a versatile tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Q2: What is steric hindrance and how does the PEG3 linker help address it?

A2: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or molecular groups obstruct a chemical reaction. In bioconjugation, this can occur when the three-dimensional structure of a large biomolecule, like a protein, prevents the reactive ends of a linker from accessing the target functional group. The polyethylene glycol (PEG) spacer in the this compound linker provides a flexible arm that increases the distance between the conjugated molecules, which can help to overcome this spatial barrier. While longer PEG chains can offer more significant separation, the PEG3 linker provides a balance of hydrophilicity and a defined, short spacer to create more compact conjugates.

Q3: What are the signs that steric hindrance is impacting my this compound bioconjugation?

A3: Common indicators of steric hindrance in your bioconjugation reaction include:

  • Low or no conjugation yield: The final amount of your desired bioconjugate is significantly lower than expected.

  • Incomplete reaction: Even with an excess of one reactant, the other is not fully consumed.

  • Reaction at unintended sites: The conjugation occurs at more accessible, but less desirable, locations on the biomolecule.

  • Formation of aggregates: If the payload is hydrophobic, insufficient spacing from the biomolecule can lead to aggregation.

Q4: When should I consider a longer PEG linker instead of PEG3?

A4: While the PEG3 linker is effective in many scenarios, a longer PEG linker (e.g., PEG6, PEG12, or longer) may be necessary when:

  • You are conjugating two very large and bulky molecules.

  • The target functional group on your biomolecule is located in a deep or sterically crowded pocket.

  • You observe significant aggregation with the PEG3 linker, and a more hydrophilic and flexible spacer is needed to improve solubility.

  • A longer circulation half-life is desired for the final bioconjugate, as longer PEG chains generally increase the hydrodynamic volume and reduce renal clearance.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the two-step bioconjugation process with this compound.

Problem 1: Low Yield in the Initial Nucleophilic Substitution Step (Reaction with the Tosyl Group)
Possible Cause Recommended Solution
Poor nucleophilicity of the target functional group. For thiols (cysteines), ensure the pH of the reaction buffer is between 7.5 and 8.5 to facilitate the formation of the more nucleophilic thiolate anion. For amines (lysines), a pH between 8.0 and 9.0 is generally optimal.
Inaccessible target residue on the biomolecule. Consider site-directed mutagenesis to introduce a more accessible cysteine or other reactive amino acid. Alternatively, using a linker with a longer PEG chain (e.g., Azide-PEG6-Tos) can provide greater reach.
Hydrolysis of the tosyl group. While more stable than many other leaving groups, prolonged reactions in aqueous buffers at high pH can lead to hydrolysis. Ensure the reaction is monitored and not left for an excessive amount of time. Use of a co-solvent like DMSO or DMF for the linker stock solution can minimize pre-reaction hydrolysis.
Incorrect reaction conditions. Optimize the temperature and reaction time. While room temperature is often sufficient, gentle heating (e.g., 37°C) may increase the reaction rate, but should be used with caution to avoid protein denaturation. Monitor the reaction progress by a suitable method like LC-MS to determine the optimal time.
Presence of competing nucleophiles in the buffer. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) if your target is a different nucleophile.
Problem 2: Low Yield in the Subsequent Click Chemistry Step (Reaction with the Azide Group)
Possible Cause Recommended Solution
Inefficient purification after the first step. Ensure all unreacted this compound is removed after the nucleophilic substitution step. Residual linker will compete in the click chemistry reaction, lowering the yield of the desired bioconjugate. Size-exclusion chromatography (SEC) or dialysis are effective purification methods.
Degradation of the azide group. The azide group is generally stable, but can be reduced by certain reagents. Avoid the presence of strong reducing agents like DTT in the click chemistry reaction buffer. If a reducing agent is needed to prevent disulfide bond formation, consider using TCEP, which is less reactive towards azides.
Suboptimal click chemistry reaction conditions. For CuAAC, ensure you are using a fresh solution of the reducing agent (e.g., sodium ascorbate) and an appropriate copper(I) source and ligand (e.g., TBTA or THPTA). The reaction is generally rapid at room temperature. For SPAAC, the reaction kinetics are dependent on the specific strained alkyne used. Increasing the temperature (e.g., to 37°C) can sometimes improve the reaction rate.
Steric hindrance around the newly introduced azide. Although the PEG3 spacer helps, significant steric bulk near the conjugation site can still hinder the click reaction. Consider using a linker with a longer PEG chain to further distance the azide from the biomolecule.
Precipitation of reactants. If your alkyne-containing molecule is hydrophobic, it may precipitate in aqueous buffers. Using a co-solvent like DMSO (typically up to 10% v/v) can improve solubility.

Quantitative Data Summary

The choice of PEG linker length can significantly impact the properties of the final bioconjugate. The following tables summarize representative data on how PEG length can influence key parameters.

Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

Linker-PayloadPEG Spacer LengthAverage DAR
Maleimide-Val-Ala-MMAD on reduced TrastuzumabPEG42.5
PEG6 5.0
PEG8 4.8
PEG12 3.7
PEG243.0

This data suggests that an optimal PEG linker length may exist for maximizing conjugation efficiency, as both very short and very long linkers resulted in a lower DAR in this specific example.

Table 2: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

Reference MoleculePEG Linker LengthClearance Rate (mL/kg/day)
Non-binding IgG-MMAENo PEG~8.5
PEG2~7.0
PEG4~5.5
PEG6~4.0
PEG8~2.5
PEG12~2.5
PEG24~2.5

This data illustrates that increasing PEG linker length generally decreases the clearance rate of ADCs, thereby increasing their circulation time.

Table 3: Impact of PEG Linker Length on Binding Affinity

Ligand SystemPEG Linker LengthIC50 (nM)
natGa-NOTA-PEGn-RM26 binding to GRPRPEG11.8 ± 0.2
PEG22.3 ± 0.4
PEG34.3 ± 0.8

In this specific receptor-ligand interaction, shorter PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This highlights that the optimal linker length is context-dependent.

Experimental Protocols

The following protocols provide a general framework for a two-step bioconjugation using this compound, targeting a thiol group on a protein.

Protocol 1: Thiol-Reactive Labeling of a Protein with this compound

This protocol describes the first step of the conjugation, where the tosyl group of this compound reacts with a free thiol on a protein (e.g., from a cysteine residue).

Materials:

  • Protein containing a free thiol group (e.g., a reduced antibody or a protein with an engineered cysteine).

  • This compound.

  • Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.5-8.0.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reducing agent (if necessary, e.g., TCEP).

  • Purification system (e.g., desalting column with an appropriate molecular weight cutoff).

Procedure:

  • Protein Preparation: If the protein's thiol groups are in the form of disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at 37°C.

  • Buffer Exchange: Remove the excess reducing agent by buffer exchanging the protein into the Reaction Buffer using a desalting column. This step is critical as residual reducing agents can interfere with subsequent reactions.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 10-30 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with a buffer suitable for the next step (e.g., PBS, pH 7.4).

  • Characterization: Confirm the successful conjugation of the azide-PEG3 moiety to the protein using mass spectrometry (expect a mass increase corresponding to the linker) or by proceeding to the click chemistry step with an alkyne-fluorophore and measuring fluorescence.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized protein from Protocol 1 and an alkyne-containing molecule.

Materials:

  • Azide-functionalized protein (from Protocol 1) in PBS, pH 7.4.

  • Alkyne-containing molecule of interest (e.g., a fluorescent dye, biotin, or drug).

  • Copper(II) sulfate (CuSO₄).

  • Sodium Ascorbate.

  • Copper ligand (e.g., THPTA or TBTA).

  • Anhydrous DMSO.

  • Purification system (e.g., desalting column or dialysis).

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of the copper ligand in DMSO/water.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 5-10 fold molar excess of the alkyne-containing molecule.

  • Catalyst Addition: Add the catalyst components to the protein-alkyne mixture in the following order, with gentle mixing after each addition:

    • Copper ligand (to a final concentration of 1-2 mM).

    • CuSO₄ (to a final concentration of 0.5-1 mM).

    • Sodium Ascorbate (to a final concentration of 5 mM).

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a light-sensitive molecule.

  • Purification: Purify the final bioconjugate to remove the copper catalyst, excess alkyne, and other reaction components using a desalting column or dialysis.

  • Characterization: Analyze the final conjugate by SDS-PAGE (expect a mobility shift), UV-Vis spectroscopy (to determine labeling efficiency if the alkyne molecule has a chromophore), and mass spectrometry to confirm the final product.

Visualizations

experimental_workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Click Chemistry (CuAAC) protein Protein with Nucleophile (-SH, -NH2) add_linker Add this compound protein->add_linker reaction1 Incubate (RT, 2-4h or 4°C, overnight) add_linker->reaction1 purify1 Purification (Size-Exclusion Chromatography) reaction1->purify1 azide_protein Azide-Functionalized Protein purify1->azide_protein add_alkyne Add Alkyne-Molecule azide_protein->add_alkyne add_catalyst Add Cu(I) Catalyst (CuSO4, Ascorbate, Ligand) add_alkyne->add_catalyst reaction2 Incubate (RT, 1-4h) add_catalyst->reaction2 purify2 Purification (SEC or Dialysis) reaction2->purify2 final_conjugate Final Bioconjugate purify2->final_conjugate

Caption: Two-step bioconjugation workflow using this compound.

troubleshooting_logic cluster_checks cluster_solutions1 cluster_solutions2 start Low Final Conjugation Yield check_step1 Analyze Intermediate After Step 1 (e.g., by MS) start->check_step1 Is Step 1 (Tos reaction) the issue? check_step2 Check Click Chemistry Reaction start->check_step2 Is Step 2 (Click reaction) the issue? solution1a Optimize Nucleophilic Substitution pH/Temp check_step1->solution1a solution1b Increase Linker Excess check_step1->solution1b solution1c Consider Longer PEG Linker check_step1->solution1c solution2a Improve Intermediate Purification check_step2->solution2a solution2b Use Fresh Click Chemistry Reagents check_step2->solution2b solution2c Optimize Catalyst Concentration check_step2->solution2c solution2d Increase Alkyne Excess check_step2->solution2d

References

Technical Support Center: Enhancing the Stability of ADCs Synthesized with Azide-PEG3-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) synthesized using Azide-PEG3-Tos. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the synthesis, purification, and storage of these complex biotherapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges for ADCs synthesized with this compound?

A1: The main stability challenges for ADCs include aggregation, premature payload deconjugation, and degradation of the antibody or linker.[1] While the this compound linker is designed for stability, issues can still arise from the overall hydrophobicity of the ADC, the drug-to-antibody ratio (DAR), formulation conditions, and storage.[2][3][4] Aggregation is a common problem, often driven by the hydrophobic nature of the cytotoxic payload, which can be mitigated by the hydrophilic PEG linker.[2]

Q2: How does the this compound linker contribute to ADC stability?

A2: The this compound linker offers several features that enhance ADC stability. The polyethylene glycol (PEG) component increases the hydrophilicity of the ADC, which can reduce aggregation and improve solubility. This can also prolong the plasma half-life of the ADC. The azide group is highly selective and stable under most biological conditions, allowing for specific conjugation through "click chemistry," which results in a stable triazole linkage. The tosyl group is a good leaving group for nucleophilic substitution, facilitating the initial conjugation reaction.

Q3: What is the role of the drug-to-antibody ratio (DAR) in the stability of these ADCs?

A3: The DAR is a critical quality attribute that significantly impacts ADC stability. A high DAR can increase the ADC's potency but also enhances its hydrophobicity, which can lead to a greater tendency for aggregation. Optimizing the conjugation reaction to achieve a lower, more homogeneous DAR is often a key strategy to balance therapeutic efficacy with stability.

Q4: How can formulation development improve the stability of ADCs synthesized with this compound?

A4: Formulation optimization is a critical step in ensuring ADC stability. This can involve adjusting the pH and buffer composition, as well as adding stabilizers or excipients. For instance, polysorbates are often used to prevent aggregation. Lyophilization (freeze-drying) is a common strategy to enhance long-term storage stability, but the process itself can introduce stresses that need to be mitigated through careful formulation design.

Q5: What are the best practices for storing ADCs synthesized with this compound?

A5: Proper storage is crucial for maintaining ADC stability. Generally, ADCs should be stored at low temperatures (e.g., 2-8°C or frozen) and protected from light to prevent degradation. The specific storage conditions will depend on the formulation. It is also important to avoid repeated freeze-thaw cycles, which can lead to aggregation.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: ADC Aggregation

You Observe: An increase in high molecular weight species (HMWS) in your Size Exclusion Chromatography (SEC) analysis, either immediately after conjugation or during storage.

Potential Cause Troubleshooting Action Rationale
High Drug-to-Antibody Ratio (DAR) Optimize the conjugation reaction to achieve a lower, more homogeneous DAR.A higher DAR increases the overall hydrophobicity of the ADC, promoting aggregation.
Hydrophobic Interactions Consider using a more hydrophilic payload or a longer PEG linker if possible. Include excipients like polysorbates in the formulation.The inherent hydrophobicity of the payload is a primary driver of aggregation. Hydrophilic linkers and excipients can help shield these hydrophobic regions.
Unfavorable Buffer Conditions Screen different buffer systems, pH values, and ionic strengths for both the conjugation reaction and the final formulation.The stability of the antibody is highly dependent on the buffer environment. Aggregation can be more pronounced near the antibody's isoelectric point.
Suboptimal Storage Ensure the ADC is stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles.Temperature fluctuations and light exposure can induce conformational changes and degradation, leading to aggregation.
Issue 2: Incomplete Conjugation or Low Yield

You Observe: A low drug-to-antibody ratio (DAR) determined by Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), or a low overall yield of the purified ADC.

Potential Cause Troubleshooting Action Rationale
Inefficient Tosyl Displacement Ensure the nucleophile for the tosyl displacement is sufficiently reactive and present in an appropriate molar excess. Optimize reaction time and temperature.The tosyl group is a good leaving group but requires an effective nucleophilic substitution for the initial linker-payload or linker-antibody conjugation to proceed efficiently.
Hydrolysis of Tosyl Group Minimize the exposure of this compound to highly aqueous or basic conditions before the conjugation reaction.While generally stable, prolonged exposure to certain conditions could lead to hydrolysis of the tosylate, rendering the linker inactive for conjugation.
Steric Hindrance If conjugating a bulky payload, consider a longer PEG linker to reduce steric hindrance.The PEG chain can provide spacing between the antibody and the payload, which may be necessary for efficient conjugation of larger molecules.
Suboptimal Reaction Conditions Systematically vary the pH, temperature, and reaction time of the conjugation step.The efficiency of the "click chemistry" reaction between the azide and the alkyne (or other reactive partner) is dependent on these parameters.
Issue 3: Premature Payload Deconjugation

You Observe: An increase in free payload in your ADC preparation over time, as measured by RP-HPLC.

Potential Cause Troubleshooting Action Rationale
Linker Instability While the triazole linkage formed via click chemistry is generally very stable, confirm the stability of the bond between the linker and the payload.The stability of the entire linker-payload construct is critical. If the bond connecting the payload to the linker is labile, premature release can occur.
Enzymatic Degradation Ensure high purity of the monoclonal antibody before conjugation to remove any contaminating proteases.Proteases could potentially cleave the antibody backbone, leading to the release of conjugated fragments.
Harsh Formulation or Storage Conditions Evaluate the pH and excipients in your formulation for their potential to cleave the linker-payload bond. Ensure storage at the recommended temperature.Extreme pH values or reactive excipients could contribute to the chemical degradation of the ADC.

Experimental Protocols

Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in an ADC sample.

Methodology:

  • System Preparation:

    • Instrument: HPLC or UHPLC system with a UV detector.

    • Column: A suitable SEC column for monoclonal antibodies (e.g., TSKgel G3000SWxl).

    • Mobile Phase: A buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). Filter and degas the mobile phase.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

    • Inject a defined volume of the prepared sample (e.g., 20 µL).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the monomer and all high molecular weight species (HMWS).

    • Calculate the percentage of aggregation as: % Aggregation = (Total Area of HMWS Peaks / Total Area of All Peaks) * 100

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the distribution of different drug-conjugated species and the average DAR.

Methodology:

  • System Preparation:

    • Instrument: HPLC or UHPLC system with a UV detector.

    • Column: A HIC column suitable for proteins (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Sample Preparation:

    • Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatographic Run:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the prepared sample.

    • Elute the bound species using a decreasing salt gradient (e.g., from 100% A to 100% B over 30 minutes).

    • Monitor the chromatogram at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR by summing the product of the percentage of each species and its corresponding DAR value.

Visual Guides

ADC_Stability_Troubleshooting cluster_synthesis ADC Synthesis & Purification cluster_stability_issues Stability Issues cluster_solutions Troubleshooting & Optimization Start Start Conjugation Conjugation Start->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization Aggregation Aggregation Characterization->Aggregation High HMWS? Deconjugation Deconjugation Characterization->Deconjugation Free Payload? Low_Yield Low_Yield Characterization->Low_Yield Low DAR? Stable_ADC Stable_ADC Characterization->Stable_ADC Stable? Optimize_DAR Optimize_DAR Aggregation->Optimize_DAR Formulation_Dev Formulation_Dev Aggregation->Formulation_Dev Storage_Conditions Storage_Conditions Aggregation->Storage_Conditions Deconjugation->Formulation_Dev Deconjugation->Storage_Conditions Optimize_Reaction Optimize_Reaction Low_Yield->Optimize_Reaction Optimize_DAR->Conjugation Formulation_Dev->Purification Optimize_Reaction->Conjugation Storage_Conditions->Stable_ADC Experimental_Workflow ADC_Sample ADC_Sample SEC_Analysis SEC Analysis (Aggregation) ADC_Sample->SEC_Analysis HIC_Analysis HIC Analysis (DAR) ADC_Sample->HIC_Analysis RP_HPLC_Analysis RP-HPLC Analysis (Free Payload) ADC_Sample->RP_HPLC_Analysis Data_Interpretation Data_Interpretation SEC_Analysis->Data_Interpretation HIC_Analysis->Data_Interpretation RP_HPLC_Analysis->Data_Interpretation Optimization Optimization Data_Interpretation->Optimization

References

troubleshooting guide for PROTAC synthesis using Azide-PEG3-Tos

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Azide-PEG3-Tos in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in PROTAC synthesis?

This compound is a heterobifunctional linker commonly used in the synthesis of PROTACs.[1] It comprises a three-unit polyethylene glycol (PEG) chain functionalized with an azide group at one end and a tosyl group at the other. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC.[2] Its primary applications are:

  • Click Chemistry: The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions to connect with an alkyne-functionalized molecule (either the warhead or the E3 ligase ligand).[1]

  • Nucleophilic Substitution: The tosyl group is an excellent leaving group, allowing for nucleophilic substitution reactions with moieties containing nucleophiles like amines or thiols.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound at -20°C.[1] For short-term storage, 4°C is acceptable. If dissolved in a solvent, the solution should be stored at -80°C.[1] It is crucial to protect the compound from moisture.

Q3: What are the main challenges when working with PEGylated PROTACs synthesized using this compound?

The primary challenge associated with PEGylated PROTACs is their purification. The presence of the PEG linker can lead to a heterogeneous mixture of products, including unreacted starting materials, and byproducts. The physicochemical properties of PEG can make chromatographic separation difficult, often resulting in broad peaks and co-elution of impurities.

Q4: Which analytical techniques are best for monitoring the progress of a reaction involving this compound?

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective technique for monitoring the progress of PROTAC synthesis reactions. It allows for the identification of starting materials, intermediates, the desired product, and any potential byproducts based on their mass-to-charge ratios. Thin-layer chromatography (TLC) can also be used as a simpler, qualitative method to track the consumption of starting materials.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of PROTACs using this compound, categorized by the type of reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem Potential Cause Recommended Solution
Low or No Product Yield Copper Catalyst Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by atmospheric oxygen.- Use a freshly prepared solution of a reducing agent like sodium ascorbate. - Degas all solvents and reaction mixtures by sparging with an inert gas (e.g., argon or nitrogen). - Consider using a copper-stabilizing ligand, such as TBTA or THPTA, to protect the Cu(I) state.
Poor Quality of Reagents: Impurities in the azide or alkyne starting materials, or decomposed catalyst, can inhibit the reaction.- Use high-purity starting materials. - Ensure the copper salt and reducing agent are of good quality and stored correctly.
Inappropriate Solvent: The choice of solvent can significantly impact reaction efficiency.- A mixture of t-BuOH/H2O or DMF is commonly used and effective for CuAAC reactions. - For substrates with poor solubility, consider using DMSO.
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.- Monitor the reaction progress using LC-MS. - If the reaction stalls, gentle heating (e.g., to 40-50 °C) may help drive it to completion.
Suboptimal Stoichiometry: Incorrect ratios of reactants or catalyst can lead to an incomplete reaction.- Typically, a slight excess (1.1-1.2 equivalents) of one of the coupling partners is used. - Ensure the correct catalytic amount of copper and a sufficient excess of the reducing agent are used.
Formation of Side Products Thiol-yne or Thiol-azide Reactions: If the substrates contain free thiol groups, they can react with the alkyne or azide, leading to byproducts.- Protect thiol groups before the CuAAC reaction. - Increase the concentration of the reducing agent (e.g., TCEP) to minimize thiol-related side reactions.
Homocoupling of Alkynes (Glaser Coupling): This can occur in the presence of oxygen and a copper catalyst.- Thoroughly degas the reaction mixture to remove oxygen. - Use a ligand that minimizes this side reaction.
Nucleophilic Substitution (using the Tosyl group)
Problem Potential Cause Recommended Solution
Low or No Product Yield Weak Nucleophile: The incoming nucleophile may not be strong enough to displace the tosyl group effectively.- If using a neutral amine, consider adding a non-nucleophilic base (e.g., DIPEA) to deprotonate it and increase its nucleophilicity. - For less reactive nucleophiles, a stronger base may be required.
Steric Hindrance: Bulky groups near the reaction center on either the nucleophile or the this compound can hinder the reaction.- Increase the reaction temperature to overcome the activation energy barrier. - Prolong the reaction time.
Inappropriate Solvent: The solvent can affect the solubility of reactants and the rate of reaction.- Polar aprotic solvents like DMF or DMSO are generally good choices for nucleophilic substitution reactions as they can solvate the cation of the nucleophile salt, leaving the anion more reactive.
Incomplete Reaction Insufficient Excess of Nucleophile: An inadequate amount of the nucleophile may not drive the reaction to completion.- Use a larger excess of the nucleophile (e.g., 2-3 equivalents).
Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow and may not go to completion.- Choose a solvent in which both reactants are soluble. Gentle heating may also improve solubility.
Purification of PEGylated PROTACs
Problem Potential Cause Recommended Solution
Broad Peaks in HPLC Nature of PEG: PEG itself is a polymer with a distribution of molecular weights, which can lead to peak broadening. The hydrophilicity of the PEG chain can also cause poor interaction with the stationary phase in reverse-phase HPLC.- Use a column with a suitable stationary phase (e.g., C4, C8, or C18) and optimize the gradient elution method. - Consider using a different chromatographic technique like Size Exclusion Chromatography (SEC) as an initial cleanup step.
Co-elution of Product and Impurities Similar Physicochemical Properties: The desired PEGylated PROTAC may have very similar retention times to unreacted starting materials or byproducts.- Optimize the HPLC gradient to improve resolution. A shallower gradient can often improve separation. - Change the mobile phase additives (e.g., use a different acid like formic acid instead of TFA). - Employ orthogonal purification techniques. For example, follow up an RP-HPLC purification with SEC or Ion-Exchange Chromatography (IEX).
Low Recovery from Purification Adsorption to Column or Vials: The "sticky" nature of some PROTACs can lead to loss of material on surfaces.- Add a small amount of an organic solvent like acetonitrile or isopropanol to the sample before injection. - Use low-adsorption vials and collection tubes.
Product Precipitation: The product may precipitate on the column if the mobile phase composition changes too abruptly.- Ensure the sample is fully dissolved in the initial mobile phase before injection. - Use a more gradual gradient.

Experimental Protocols

Protocol 1: General Procedure for PROTAC Synthesis via CuAAC

This protocol describes the coupling of an alkyne-functionalized warhead (or E3 ligase ligand) with this compound.

Materials:

  • Alkyne-functionalized component (1.0 eq)

  • This compound (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Solvent: tert-Butanol (t-BuOH) and water (1:1 mixture) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the alkyne-functionalized component and this compound in the chosen solvent system in a reaction vessel.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.

  • To the stirred, degassed reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature. Monitor the reaction progress by LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water to remove the copper catalyst and other water-soluble components.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for Nucleophilic Substitution with this compound

This protocol describes the reaction of an amine-containing molecule with this compound.

Materials:

  • Amine-containing component (1.0 eq)

  • This compound (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the amine-containing component in anhydrous DMF in a reaction vessel under an inert atmosphere (argon or nitrogen).

  • Add DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C if the reaction is slow. Monitor the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction CuAAC Reaction cluster_product Intermediate Product cluster_final_reaction Nucleophilic Substitution cluster_final_product Final PROTAC Warhead_Alkyne Warhead-Alkyne CuAAC CuSO4, NaAsc t-BuOH/H2O Warhead_Alkyne->CuAAC Azide_PEG_Tos This compound Azide_PEG_Tos->CuAAC Warhead_PEG_Tos Warhead-PEG3-Tos CuAAC->Warhead_PEG_Tos Nuc_Sub Base, DMF Warhead_PEG_Tos->Nuc_Sub E3_Ligand_Nuc E3 Ligase Ligand (with Nucleophile) E3_Ligand_Nuc->Nuc_Sub PROTAC Final PROTAC Nuc_Sub->PROTAC Troubleshooting_Logic Start Low PROTAC Yield Reaction_Type Which reaction step failed? Start->Reaction_Type CuAAC_Check Check Cu(I) oxidation Degas solvents Use fresh reagents Reaction_Type->CuAAC_Check CuAAC Nuc_Sub_Check Check base strength Increase temperature Use polar aprotic solvent Reaction_Type->Nuc_Sub_Check Nucleophilic Substitution Purification_Check Optimize HPLC gradient Use orthogonal methods Check for adsorption Reaction_Type->Purification_Check Purification Problem_Solved Problem Resolved CuAAC_Check->Problem_Solved Nuc_Sub_Check->Problem_Solved Purification_Check->Problem_Solved

References

Technical Support Center: Minimizing Copper-Induced Cytotoxicity in CuAAC with Azide-PEG3-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing copper-induced cytotoxicity during Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the use of Azide-PEG3-Tos. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experiments while maintaining cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cytotoxicity in CuAAC reactions?

A1: The primary cause of cytotoxicity in CuAAC is not the copper(I) ion itself, but the generation of reactive oxygen species (ROS). This occurs when the copper(I) catalyst, often used with a reducing agent like sodium ascorbate, reacts with molecular oxygen in the cell culture medium. ROS can lead to oxidative stress, which damages cellular components such as lipids, proteins, and DNA, ultimately triggering cell death.[1]

Q2: How can I minimize copper-induced cytotoxicity in my experiments?

A2: There are two main strategies to reduce copper-induced cytotoxicity:

  • Ligand-Assisted CuAAC: Utilize copper-chelating ligands that stabilize the copper(I) ion. These ligands not only reduce copper's toxicity but can also increase the reaction rate.[2][3]

  • Copper-Free Click Chemistry: Employ alternative bioorthogonal reactions that do not require a copper catalyst, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]

Q3: What are copper-chelating ligands and how do they work?

A3: Copper-chelating ligands are molecules that bind to the copper(I) ion, stabilizing it in its active catalytic state and protecting it from oxidation. Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) accelerate the CuAAC reaction while significantly reducing the formation of reactive oxygen species, thus minimizing cellular toxicity.[2]

Q4: Are there any specific challenges when using this compound in CuAAC reactions?

A4: this compound is a hydrophilic linker that generally improves the solubility of labeled molecules. However, like other PEGylated reagents, you might encounter challenges with purification due to its solubility in a wide range of solvents. Steric hindrance from the PEG chain could also potentially slow down the reaction rate, which might require optimization of reaction conditions.

Q5: When should I choose SPAAC over ligand-assisted CuAAC?

A5: The choice depends on your specific experimental needs. SPAAC is the preferred method for applications involving live cells or in vivo studies where copper toxicity is a major concern, as it is a copper-free method. However, SPAAC reactions are generally slower than CuAAC. Ligand-assisted CuAAC is a good option when higher reaction rates are required and the experimental system can tolerate low levels of detoxified copper.

Q6: Can the tosyl group on this compound interfere with my reaction?

A6: The tosyl group is a good leaving group and is intended for subsequent nucleophilic substitution reactions. In the context of a CuAAC reaction focusing on the azide group, it should not interfere. However, if your molecule of interest contains strong nucleophiles, you should consider potential side reactions with the tosyl group, especially under basic conditions.

Troubleshooting Guide

This guide addresses common issues encountered during CuAAC reactions with this compound, focusing on minimizing cytotoxicity and improving reaction efficiency.

Symptom Potential Cause Suggested Solution
High Cell Death/Low Viability Copper Toxicity: Insufficient or no chelating ligand used.Use a copper-chelating ligand like THPTA or BTTAA at a 5:1 molar ratio to copper.
Prolonged Exposure: Long incubation time with the CuAAC reaction cocktail.Minimize the incubation time to the shortest duration required for sufficient labeling (e.g., 5-30 minutes).
High Copper Concentration: The concentration of CuSO₄ is too high.Start with a low copper concentration (e.g., 50 µM) and titrate upwards if the reaction is inefficient.
Oxidative Stress: Generation of reactive oxygen species (ROS).Degas your reaction buffer and work under an inert atmosphere (e.g., nitrogen or argon) if possible. Include an antioxidant like aminoguanidine in the reaction mixture.
Low or No Product Yield Inactive Catalyst: The copper(I) has been oxidized to the inactive copper(II) state.Use freshly prepared sodium ascorbate solution. Ensure a sufficient excess of the reducing agent.
Poor Solubility of Reactants: this compound or the alkyne-modified molecule is not fully dissolved.This compound is soluble in DMSO, DCM, and DMF. Ensure your reaction solvent is compatible and consider using a co-solvent if necessary.
Steric Hindrance: The PEG chain on this compound may be sterically hindering the reaction.Increase the reaction temperature slightly (if compatible with your biomolecule) or prolong the reaction time.
Inhibited Catalyst: Components in the reaction mixture (e.g., thiols from cell lysates) are inhibiting the copper catalyst.If working with cell lysates, consider pre-treating with a thiol-scavenging agent like N-ethylmaleimide (NEM).
Non-Specific Labeling Precipitation of Reagents: The azide or alkyne reagent is precipitating out of solution and non-specifically associating with cells or other components.Ensure all reagents are fully dissolved in the reaction buffer. The PEG linker on this compound generally improves aqueous solubility.
Hydrophobic Interactions: The alkyne-tagged molecule is hydrophobic and sticking non-specifically.Include a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) in your washing steps.
Difficulty in Product Purification PEG-Related Issues: The PEGylated product is soluble in many solvents, making standard purification methods like silica gel chromatography challenging.Consider alternative purification methods such as reverse-phase HPLC, size exclusion chromatography, or precipitation by adding a non-solvent.

Quantitative Data Summary

The following tables provide a summary of comparative data on the cytotoxicity and efficiency of different CuAAC methodologies.

Table 1: Comparison of Cell Viability with Different Copper-Chelating Ligands

LigandCopper Concentration (µM)Cell LineAssay% Cell Viability (relative to control)Reference
No Ligand 50JurkatMTS~20%
TBTA 50JurkatMTS~40%
THPTA 50JurkatMTS>95%
BTTES 50JurkatMTS>95%
BTTAA 50JurkatMTS>95%

Table 2: Comparison of CuAAC and SPAAC for Live-Cell Labeling

FeatureLigand-Assisted CuAACStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference
Catalyst Copper(I) with chelating ligandNone
Biocompatibility Good with appropriate ligandsExcellent
Reaction Rate Generally faster (k ≈ 1-100 M⁻¹s⁻¹)Generally slower (k ≈ 10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne
Reagent Size Small (azide and terminal alkyne)Larger (strained cyclooctyne)
Primary Application In vitro, short-term live-cell labelingLong-term live-cell imaging, in vivo studies

Experimental Protocols

Protocol 1: Live-Cell CuAAC Labeling with Minimized Cytotoxicity

This protocol describes a general procedure for labeling azide-modified biomolecules on the surface of live cells using an alkyne-fluorophore conjugate.

Materials:

  • Cells with surface-expressed this compound modified biomolecules

  • Culture medium

  • DPBS (Dulbecco's Phosphate-Buffered Saline) or HBSS (Hank's Balanced Salt Solution)

  • Alkyne-fluorophore stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a suitable vessel for imaging (e.g., glass-bottom dish).

  • Washing: Gently wash the cells twice with pre-warmed DPBS or HBSS.

  • Prepare Click Reaction Cocktail (on ice): For a final volume of 1 mL, add the components in the following order, mixing gently after each addition:

    • DPBS or HBSS to the final volume

    • Aminoguanidine (final concentration: 1 mM)

    • Alkyne-fluorophore (final concentration: 10-50 µM)

    • THPTA (final concentration: 250 µM)

    • CuSO₄ (final concentration: 50 µM)

  • Initiate Reaction: Immediately before adding to the cells, add Sodium Ascorbate to a final concentration of 2.5 mM to the cocktail and mix gently.

  • Labeling: Aspirate the wash buffer from the cells and immediately add the complete Click Reaction Cocktail.

  • Incubation: Incubate the cells for 5-15 minutes at room temperature, protected from light.

  • Washing: Gently aspirate the reaction cocktail and wash the cells three times with DPBS or HBSS.

  • Imaging: Add fresh, phenol red-free culture medium to the cells and proceed with live-cell imaging.

Protocol 2: Assessing Cytotoxicity using an MTS Assay

This protocol allows for the quantitative assessment of cytotoxicity of different CuAAC reaction conditions.

Materials:

  • Cells seeded in a 96-well plate

  • Culture medium

  • DPBS

  • CuAAC reaction components (CuSO₄, ligands, Sodium Ascorbate)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare Treatment Conditions: Prepare different CuAAC reaction cocktails in culture medium with varying concentrations of copper, with and without different chelating ligands. Include an untreated control group.

  • Cell Treatment: Remove the culture medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells.

  • Incubation: Incubate the cells for the desired reaction time (e.g., 30 minutes) at 37°C.

  • Recovery: Aspirate the treatment solutions, gently wash the cells once with DPBS, and add 100 µL of fresh, complete culture medium to each well.

  • Incubate for Recovery: Return the plate to the incubator for 24-48 hours.

  • MTS Assay: Add 20 µL of the MTS reagent to each well.

  • Incubate for Color Development: Incubate the plate for 1-4 hours at 37°C, or until a distinct color change is observed.

  • Measure Absorbance: Read the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Visualizations

Copper_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular CuSO4 CuSO₄ (Cu²⁺) Cu_I Cu¹⁺ CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I ROS Reactive Oxygen Species (ROS) Cu_I->ROS Catalysis O2 O₂ O2->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Apoptosis Apoptosis Damage->Apoptosis CuAAC_Troubleshooting_Workflow Start Start: Low Yield or High Cytotoxicity Check_Cytotoxicity Assess Cell Viability (e.g., MTS Assay) Start->Check_Cytotoxicity High_Cytotoxicity High Cytotoxicity? Check_Cytotoxicity->High_Cytotoxicity Yes Low_Yield Low Yield? Check_Cytotoxicity->Low_Yield No High_Cytotoxicity->Low_Yield No Add_Ligand Add/Increase Ligand (e.g., THPTA) High_Cytotoxicity->Add_Ligand Yes Check_Catalyst Check Catalyst Activity (Fresh Ascorbate?) Low_Yield->Check_Catalyst Yes Reduce_Cu Decrease Copper Concentration Add_Ligand->Reduce_Cu Reduce_Time Decrease Incubation Time Reduce_Cu->Reduce_Time Consider_SPAAC Consider Copper-Free SPAAC Reduce_Time->Consider_SPAAC Consider_SPAAC->Low_Yield Catalyst_OK Catalyst OK? Check_Catalyst->Catalyst_OK Yes Optimize_Conditions Optimize Conditions (Temp, Time) Check_Catalyst->Optimize_Conditions No Catalyst_OK->Optimize_Conditions No Check_Reagents Check Reagent Purity and Solubility Catalyst_OK->Check_Reagents Yes End End: Optimized Reaction Optimize_Conditions->End Address_Inhibition Address Potential Inhibitors (e.g., Thiols) Check_Reagents->Address_Inhibition Address_Inhibition->End

References

optimizing the molar ratio of reactants for Azide-PEG3-Tos conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reactant molar ratios in Azide-PEG3-Tos conjugation. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving successful conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction occurring during conjugation with this compound?

The core reaction is a nucleophilic substitution, where a nucleophile (e.g., from a protein, peptide, or small molecule) displaces the tosylate (tosyl) group from the this compound molecule. The tosylate is an excellent leaving group, facilitating this reaction.[1][2][3] The reaction is typically an S_N2 (bimolecular nucleophilic substitution) mechanism, especially with primary and secondary alkyl tosylates like that on the PEG linker.[4]

Q2: What are the critical parameters to control for successful conjugation?

Successful conjugation hinges on several key factors:

  • Molar Ratio of Reactants: The ratio of your nucleophile-containing molecule to the this compound linker is crucial for driving the reaction to completion and minimizing side products.

  • Choice of Solvent: The solvent must dissolve both reactants and be compatible with the reaction conditions. Anhydrous (dry) solvents are often preferred to prevent hydrolysis of the tosylate group.

  • Base: A non-nucleophilic base is often required to deprotonate the nucleophile, thereby increasing its reactivity.

  • Temperature: The reaction temperature affects the rate of conjugation. Higher temperatures can speed up the reaction but may also promote side reactions or degradation of sensitive molecules.

  • Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion.

Q3: How do I determine the optimal molar ratio of my nucleophile to this compound?

For optimal results, a molar excess of the this compound linker is often used to ensure complete conversion of the target molecule. However, the ideal ratio depends on the reactivity of your nucleophile and the desired outcome. A good starting point is a 2 to 5-fold molar excess of the PEG linker.

ScenarioRecommended Molar Ratio (Nucleophile:this compound)Rationale
High-value Nucleophile 1 : 2-5Maximizes conjugation to the valuable substrate.
Prone to multi-conjugation 1 : 1-1.5Minimizes the attachment of multiple PEG chains.
Low Reactivity Nucleophile 1 : 5-10A higher excess of the PEG linker can help drive the reaction to completion.

Q4: What are common side reactions, and how can they be minimized?

A potential side reaction is the elimination of the tosylate group, particularly at elevated temperatures and with sterically hindered nucleophiles. Using the mildest possible reaction conditions and avoiding excessively strong bases can help minimize this. If your molecule has multiple nucleophilic sites, you may see a mixture of products; in such cases, protecting groups may be necessary.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conjugation Yield 1. Insufficiently reactive nucleophile: The nucleophile may not be sufficiently deprotonated. 2. Suboptimal Molar Ratio: The ratio of this compound may be too low. 3. Incorrect Solvent: The reactants may not be fully dissolved, or the solvent may be interfering with the reaction. 4. Degraded this compound: The reagent may have been improperly stored.1. Add a non-nucleophilic base: Use a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) at 1.5-2.0 equivalents relative to the nucleophile to enhance its reactivity. 2. Increase the molar excess of this compound: Try a higher molar ratio (e.g., 5-10 fold excess). 3. Change the solvent: Use a polar aprotic solvent like DMF or DMSO, which are known to be effective for S_N2 reactions.[5] Ensure the solvent is anhydrous. 4. Use fresh reagent: Store this compound at -20°C and protect it from moisture.
Multiple PEG Conjugations 1. High Molar Excess of this compound: Too much PEG linker can lead to multiple additions if your molecule has more than one nucleophilic site. 2. Extended Reaction Time: Allowing the reaction to proceed for too long can increase the likelihood of secondary conjugations.1. Reduce the molar ratio of this compound: Start with a 1:1 or 1:1.5 ratio of your molecule to the PEG linker. 2. Monitor the reaction progress: Use techniques like TLC or LC-MS to stop the reaction once the desired mono-conjugated product is maximized.
Precipitation in the Reaction Mixture 1. Poor Solubility of Reactants: One or both of your reactants may not be soluble in the chosen solvent.1. Use a different solvent: Consider solvents like DMF or DMSO for better solubility. 2. Gentle warming: If your molecules are stable, gentle heating can sometimes help with solubility.

Experimental Protocols

General Protocol for Conjugation of a Primary Amine with this compound

This protocol provides a starting point for your experiments and may require optimization.

  • Preparation:

    • Dry your amine-containing substrate under a high vacuum for at least 4 hours to remove any residual water.

    • Ensure all glassware is oven-dried.

  • Reaction Setup:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve your amine-containing substrate in an anhydrous polar aprotic solvent (e.g., DMF).

    • In a separate vial, dissolve a 3-fold molar excess of this compound in the same anhydrous solvent.

    • Add a non-nucleophilic base, such as triethylamine (1.5 equivalents relative to the amine), to the substrate solution.

    • Add the this compound solution dropwise to the stirring substrate solution.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a small amount of water.

    • Remove the solvent under reduced pressure.

    • The purification method will depend on the properties of your final conjugate but may include precipitation, dialysis, or chromatography (e.g., size exclusion or reversed-phase).

Visual Guides

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dry Substrate & Glassware B Dissolve Substrate & Base in Anhydrous Solvent A->B D Combine Solutions & Stir B->D C Dissolve this compound C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction E->F G Remove Solvent F->G H Purify Conjugate G->H

Caption: A typical experimental workflow for this compound conjugation.

SN2 Reaction Mechanism Nu R-NH₂ (Nucleophile) Base + Base Nu->Base DeprotonatedNu R-NH⁻ (Activated Nucleophile) Base->DeprotonatedNu Reactant Azide-PEG3-OTs DeprotonatedNu->Reactant Attack TransitionState [Transition State]‡ Reactant->TransitionState Product Azide-PEG3-NH-R TransitionState->Product LeavingGroup + ⁻OTs TransitionState->LeavingGroup

Caption: The SN2 mechanism for the conjugation reaction.

Troubleshooting Logic Start Low Yield? CheckRatio Increase Molar Ratio of This compound Start->CheckRatio Yes Success Yield Improved Start->Success No CheckBase Add/Optimize Base CheckRatio->CheckBase CheckSolvent Change to Anhydrous DMF or DMSO CheckBase->CheckSolvent CheckReagent Use Fresh Reagent CheckSolvent->CheckReagent CheckReagent->Success

References

Validation & Comparative

Validating Azide-PEG3-Tos Conjugation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and the broader scientific community, the successful conjugation of molecules using linkers like Azide-PEG3-Tos is a critical step. This guide provides an objective comparison of mass spectrometry and other common analytical techniques for validating this conjugation, supported by experimental data and detailed protocols.

Mass Spectrometry: The Gold Standard for Confirmation

Mass spectrometry (MS) stands as the definitive method for confirming the covalent attachment of this compound to a target molecule, such as a protein or peptide. It provides precise mass information, allowing for unambiguous verification of the conjugation.

Data Presentation: Expected Mass Shift

The primary validation through mass spectrometry involves observing a characteristic mass shift in the spectrum of the modified molecule compared to its unconjugated form. The expected mass increase corresponds to the molecular weight of the incorporated Azide-PEG3 moiety.

The molecular formula for this compound is C13H19N3O5S, with a molecular weight of approximately 329.37 g/mol .[1][2] Upon conjugation, the tosyl group (C7H7SO2, ~155.1 g/mol ) is displaced. The resulting incorporated azide-PEG3 fragment (C6H12N3O3) has a molecular weight of approximately 174.18 g/mol . Therefore, a successful conjugation will result in a mass increase of approximately 174.18 Da for each Azide-PEG3 unit added.

Table 1: Comparison of Expected vs. Observed Mass Data for an Analogous PEG-Azide Conjugated Peptide

Analytical MethodAnalyteExpected Mass/Charge (m/z)Observed Mass/Charge (m/z)Conclusion
Mass Spectrometry (LC-MS/MS)Peptide + Biotin-PEG3-Azide*Calculated based on peptide sequence + 598.28 Da598.27848 DaSuccessful Conjugation

*Data from a study on a similar biotin-PEG3-azide modification, demonstrating the precision of mass spectrometry in identifying the mass of the conjugated moiety.

Experimental Protocol: LC-MS/MS Analysis of a Conjugated Protein
  • Sample Preparation:

    • The protein conjugated with this compound is purified to remove excess reagents.

    • For intact mass analysis, the purified conjugate is diluted in an appropriate solvent (e.g., 0.1% formic acid in water/acetonitrile).

    • For peptide mapping, the protein is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).

  • Liquid Chromatography (LC):

    • The sample is injected onto a reverse-phase LC column (e.g., C18).

    • A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to elute the intact protein or the digested peptides.

  • Mass Spectrometry (MS):

    • The eluent from the LC is introduced into the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

    • For intact analysis, a full MS scan is performed to determine the molecular weight of the conjugated protein.

    • For peptide mapping, the instrument is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS) to identify the specific site of conjugation.

  • Data Analysis:

    • The resulting mass spectra are analyzed to identify the mass of the intact conjugate or the modified peptide.

    • A successful conjugation is confirmed by the presence of a peak corresponding to the mass of the target molecule plus the mass of the Azide-PEG3 moiety.

Alternative Validation Techniques

While mass spectrometry provides the most detailed information, other techniques can offer qualitative or semi-quantitative evidence of successful conjugation.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight. A successful conjugation of this compound to a protein will result in an increase in its molecular weight, which can be visualized as a band shift on the gel.[3]

Table 2: Comparison of Validation Techniques

TechniquePrincipleInformation ProvidedProsCons
Mass Spectrometry Measures mass-to-charge ratioPrecise mass of conjugate, confirmation of covalent bond, site of modification (with MS/MS)High specificity and sensitivity, definitiveRequires specialized equipment and expertise
SDS-PAGE Separation by molecular weightQualitative assessment of mass increaseSimple, widely available, low costLow resolution, may not detect small mass changes, non-specific
SEC-HPLC Separation by hydrodynamic radiusQualitative assessment of size increaseCan be used for purification and analysisIndirect measure of conjugation, potential for non-specific interactions affecting elution
Experimental Protocol: SDS-PAGE Analysis
  • Sample Preparation: The unconjugated protein and the this compound conjugate are denatured in a sample buffer containing SDS and a reducing agent.

  • Electrophoresis: The samples are loaded onto a polyacrylamide gel and subjected to an electric field.

  • Staining: The gel is stained with a protein-specific dye (e.g., Coomassie Brilliant Blue).

  • Analysis: The migration of the conjugated protein is compared to the unconjugated protein. A successful conjugation will show a band at a higher molecular weight.

Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their size (hydrodynamic radius) in solution. The addition of the PEG linker will increase the size of the target molecule, leading to an earlier elution time from the SEC column.[4][5]

Experimental Protocol: SEC-HPLC Analysis
  • System Setup: An HPLC system is equipped with a size-exclusion column appropriate for the molecular weight range of the protein.

  • Sample Analysis: The unconjugated protein and the purified conjugate are injected onto the column.

  • Data Analysis: The retention times of the two samples are compared. A successful conjugation will result in a peak that elutes earlier than the peak for the unconjugated protein.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the validation of this compound conjugation.

experimental_workflow cluster_conjugation Conjugation cluster_validation Validation Target Target Molecule Reaction Conjugation Reaction Target->Reaction Linker This compound Linker->Reaction MS Mass Spectrometry Reaction->MS Definitive Confirmation SDS_PAGE SDS-PAGE Reaction->SDS_PAGE Qualitative Check SEC_HPLC SEC-HPLC Reaction->SEC_HPLC Qualitative Check

Caption: High-level overview of the conjugation and validation workflow.

ms_workflow cluster_intact Intact Mass Analysis cluster_peptide Peptide Mapping start Purified Conjugate LC_intact LC Separation (Intact) start->LC_intact Digestion Proteolytic Digestion start->Digestion MS_intact Full MS Scan LC_intact->MS_intact Deconvolution Deconvolution MS_intact->Deconvolution Intact_Mass Intact Mass Spectrum Deconvolution->Intact_Mass LC_peptide LC Separation (Peptides) Digestion->LC_peptide MSMS MS/MS Analysis LC_peptide->MSMS Peptide_ID Modified Peptide Identification MSMS->Peptide_ID

References

A Comparative Guide to Azide-PEG3-Tos and Other PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), the choice of a linker is a critical decision that profoundly influences the therapeutic index of the ADC. Polyethylene glycol (PEG) linkers have become a cornerstone in modern ADC design, offering a means to modulate the physicochemical and pharmacological properties of these complex biotherapeutics.[1][2] This guide provides an objective comparison of Azide-PEG3-Tos with other commonly used PEG linkers, supported by experimental data and detailed methodologies to inform rational linker selection.

Introduction to this compound

This compound is a heterobifunctional, non-cleavable PEG linker characterized by a discrete chain of three ethylene glycol units.[3][] One terminus features an azide group, which is amenable to highly efficient and bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] The other end is functionalized with a tosyl group, a good leaving group for nucleophilic substitution reactions. This chemical architecture allows for a controlled and modular approach to ADC synthesis.

The incorporation of the short PEG3 spacer enhances the hydrophilicity of the linker, which can help to mitigate the aggregation often caused by hydrophobic payloads and improve the overall solubility and stability of the ADC. Being non-cleavable, ADCs constructed with this compound rely on the complete degradation of the antibody backbone within the lysosome to release the payload, a strategy that typically enhances plasma stability.

Comparison with Other PEG Linkers

The performance of an ADC is significantly influenced by the properties of its PEG linker, including its length, chemical functionality, and whether it is cleavable or non-cleavable. This section compares this compound to other classes of PEG linkers.

Impact of PEG Chain Length:

The number of PEG units in a linker is a key determinant of an ADC's pharmacokinetic profile and in vitro potency.

  • Shorter PEG Chains (e.g., PEG2, PEG3, PEG4): These linkers provide a balance between improved hydrophilicity and maintaining a compact molecular size. This can be advantageous for efficient tumor penetration. While offering moderate improvements in pharmacokinetics, they generally have a lesser impact on reducing in vitro cytotoxicity compared to longer PEG chains.

  • Longer PEG Chains (e.g., PEG8, PEG12, PEG24): Longer PEG chains significantly enhance the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life. However, this increased steric hindrance can sometimes negatively affect the in vitro cytotoxicity of the conjugate. Studies on miniaturized affibody-drug conjugates, for instance, have shown that increasing PEG length from no PEG to 4 kDa and 10 kDa resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively.

Comparison of Functional Groups for Conjugation:

Besides the azide group in this compound, other reactive moieties are commonly employed for ADC synthesis.

  • Maleimide (Mal): Maleimide-functionalized PEG linkers react with free thiols, such as those generated from the reduction of interchain disulfide bonds in antibodies. This is a widely used method for cysteine-based conjugation.

  • N-hydroxysuccinimide (NHS) Esters: NHS esters react with primary amines, primarily the ε-amino group of lysine residues on the antibody surface. This results in a stochastic conjugation, leading to a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).

Cleavable vs. Non-cleavable PEG Linkers:

  • Non-cleavable Linkers (like this compound): These linkers offer high plasma stability, minimizing premature drug release and potential off-target toxicity. The payload is released as an amino acid-linker-drug catabolite after lysosomal degradation of the antibody.

  • Cleavable Linkers: These linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH (acid-labile linkers) or the presence of specific enzymes like cathepsin B (protease-cleavable linkers).

Data Presentation

The following tables summarize quantitative data on the impact of different PEG linkers on key ADC properties. It is important to note that these values are compiled from various studies and may not represent direct head-to-head comparisons in a single ADC system.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

Linker TypePEG LengthClearance Rate (mL/day/kg)Half-life (t½)Reference
Non-PEGylated0HighShort
Short ChainPEG2ModerateModerate
Short ChainPEG4ModerateModerate
Long ChainPEG8LowLong
Long ChainPEG12LowLong
Long ChainPEG24LowLong

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

Linker TypePEG LengthFold-change in IC50 (vs. non-PEGylated)Cell LineReference
PEGylated4 kDa4.5-fold increaseHER2-positive
PEGylated10 kDa22-fold increaseHER2-positive

Table 3: Comparison of Different PEG Linker Architectures

Linker ArchitecturePEG ConfigurationClearance RateIn Vivo EfficacyReference
LinearL-PEG24HighGood
Branched/PendantP-(PEG12)2LowImproved

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of ADCs.

Protocol 1: ADC Conjugation using this compound

This protocol involves a two-step process: modification of the payload with an alkyne handle and subsequent click chemistry conjugation to an azide-functionalized antibody (which can be prepared using a linker like NHS-PEG-Azide).

  • Payload Modification (if necessary): If the cytotoxic drug does not already contain an alkyne group, it must be chemically modified to introduce one.

  • Antibody Modification: The antibody is reacted with a heterobifunctional linker containing an azide group and an amine-reactive group (e.g., NHS-PEG-Azide) to introduce azide functionalities onto the antibody surface.

  • Click Chemistry Conjugation: The alkyne-modified payload is then conjugated to the azide-modified antibody via a copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition reaction.

  • Purification: The resulting ADC is purified from unreacted payload and linker using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization: The drug-to-antibody ratio (DAR) is determined using UV-Vis spectroscopy and/or HIC. The purity and aggregation of the ADC are assessed by SEC.

Protocol 2: In Vitro Cytotoxicity Assay

  • Cell Culture: Target cancer cell lines are cultured in appropriate media.

  • ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, a control antibody, and the free payload.

  • Incubation: The cells are incubated for a period determined by the mechanism of action of the payload (typically 72-96 hours for tubulin inhibitors).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Mandatory Visualization

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker PEG Linker cluster_Payload Cytotoxic Payload mAb Antibody Linker This compound mAb->Linker Conjugation Site Payload Drug Linker->Payload

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

Experimental_Workflow A Antibody & Payload Selection C ADC Conjugation A->C B Linker Synthesis (e.g., this compound) B->C D Purification (SEC/HIC) C->D E Characterization (DAR, Purity) D->E F In Vitro Cytotoxicity Assay E->F G In Vivo Efficacy & PK Studies E->G H Data Analysis & Comparison F->H G->H Decision_Tree Start Start: Linker Selection Q1 High Plasma Stability Needed? Start->Q1 A1_Yes Non-cleavable Linker Q1->A1_Yes Yes A1_No Cleavable Linker Q1->A1_No No Q2 Improved PK Profile is a Priority? A1_Yes->Q2 A1_No->Q2 A2_Yes Longer PEG Chain (≥PEG8) Q2->A2_Yes Yes A2_No Shorter PEG Chain (e.g., PEG3) Q2->A2_No No Q3 Site-Specific Conjugation Desired? A2_Yes->Q3 A2_No->Q3 A3_Yes Click Chemistry (e.g., Azide-PEG) Q3->A3_Yes Yes A3_No Lysine Conjugation (e.g., NHS-PEG) Q3->A3_No No

References

A Head-to-Head Comparison: Azide-PEG3-Tos vs. NHS Ester Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of linker chemistry is a critical determinant of the success of research, diagnostic, and therapeutic applications. The stability, specificity, and efficiency of the covalent linkage between a biomolecule and a payload can profoundly impact the final product's performance. This guide provides an objective, data-driven comparison between two prominent linker technologies: the bifunctional Azide-PEG3-Tos linker, which leverages tosylate chemistry for initial conjugation, and the widely used amine-reactive N-hydroxysuccinimide (NHS) ester linkers.

At a Glance: Key Differences

FeatureThis compound LinkerNHS Ester Linker
Primary Reactive Group Tosyl (p-toluenesulfonyl)N-Hydroxysuccinimide ester
Target Functional Group Primarily primary amines (-NH₂); also other nucleophiles like thiols (-SH)Primarily primary amines (-NH₂) on lysine residues and N-terminus[1]
Reaction Mechanism Nucleophilic SubstitutionNucleophilic Acyl Substitution[1]
Resulting Covalent Bond SulfonamideAmide[1]
Optimal Reaction pH 8.0 - 9.5[2]7.2 - 8.5[1]
Reaction Speed Generally slowerFast (typically 0.5 - 4 hours)
Linkage Stability Very High (Sulfonamide bond is highly stable)High (Amide bond is very stable under physiological conditions)
Key Advantage Bifunctional: allows for subsequent bioorthogonal "click chemistry" via the azide groupWell-established, fast, and efficient for amine labeling
Primary Side Reaction Reaction with other nucleophilesHydrolysis of the ester group, especially at higher pH

Reaction Mechanisms and Chemical Principles

NHS Ester Linkers: The Workhorse of Amine Bioconjugation

N-hydroxysuccinimide (NHS) esters are one of the most common and well-characterized classes of reagents for labeling biomolecules. They react with primary amines, such as those on the side chain of lysine residues or the N-terminus of a protein, through a nucleophilic acyl substitution. The unprotonated amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.

The efficiency of this reaction is highly pH-dependent. An optimal pH range of 7.2 to 8.5 ensures that a sufficient concentration of the primary amines are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester, which becomes more rapid at higher pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6, making timely execution of the conjugation crucial.

Figure 1: NHS Ester Reaction Mechanism with a primary amine on a protein.

This compound Linker: A Bifunctional Approach

The this compound linker is a heterobifunctional reagent. It possesses two distinct reactive functionalities: a tosyl group and an azide group.

  • Tosyl Group Reactivity : The p-toluenesulfonyl (tosyl) group is an excellent leaving group in nucleophilic substitution reactions. It can react with nucleophiles on a biomolecule, such as primary amines, to form a highly stable sulfonamide bond. This reaction typically requires a higher pH (8.0-9.5) than NHS ester chemistry to ensure the deprotonation of the amine. While highly stable, the reaction of tosylates with amines is generally slower than that of NHS esters.

  • Azide Group Reactivity : The terminal azide group is bioorthogonal, meaning it does not react with functional groups typically found in biological systems. Its purpose is for a subsequent, highly specific "click chemistry" reaction, such as a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. This allows for the precise attachment of a second molecule that has been functionalized with an alkyne.

Azide_PEG3_Tos_Reaction cluster_tosyl Step 1: Nucleophilic Substitution cluster_click Step 2: Click Chemistry Protein1 Protein-NH₂ Conjugate1 Protein-NH-SO₂-Tol-PEG₃-N₃ (Sulfonamide Bond) Protein1->Conjugate1 Nucleophilic Attack pH 8.0 - 9.5 Azide_Linker N₃-PEG₃-OTs Azide_Linker->Conjugate1 Tosylate_Leaving_Group ⁻OTs Conjugate1_click Protein-NH-SO₂-Tol-PEG₃-N₃ Final_Conjugate Protein-...-Triazole-Payload Conjugate1_click->Final_Conjugate Alkyne_Molecule Alkyne-Payload Alkyne_Molecule->Final_Conjugate Catalyst e.g., Cu(I) or Strain Catalyst->Final_Conjugate Cycloaddition

Figure 2: Two-step reaction workflow for the this compound linker.

Quantitative Performance Comparison

ParameterThis compound (Tosyl reaction)NHS EsterSupporting Data/Rationale
Reaction Time Longer (potentially several hours to overnight)Shorter (0.5 - 4 hours)Tosylates are generally less reactive towards amines than activated esters like NHS esters. Protocols for tosyl-activated beads suggest incubation times of 24-72 hours.
pH Sensitivity Higher optimal pH (8.0-9.5)Moderate optimal pH (7.2-8.5)Higher pH is needed to deprotonate amines for reaction with the less electrophilic sulfonyl center.
Hydrolytic Stability of Linker HighLow to ModerateNHS esters have a half-life of 4-5 hours at pH 7, decreasing to 10 minutes at pH 8.6. Sulfonate esters are generally more stable in aqueous solutions.
Stability of Conjugate Bond Very HighVery HighThe sulfonamide bond is extremely stable and resistant to hydrolysis. The amide bond is also highly stable under physiological conditions.
Specificity ModerateHigh for primary aminesTosylates can also react with other nucleophiles like thiols. NHS esters are highly selective for primary amines, though side reactions with other nucleophiles can occur under non-optimal conditions.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with an NHS ester-functionalized molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate, pH 8.3).

  • NHS ester of the label/molecule of interest.

  • Anhydrous DMSO or DMF.

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4.

  • Purification column (e.g., size-exclusion or desalting column).

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform Conjugation: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be below 10%.

  • Incubate: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. If the label is light-sensitive, protect the reaction from light.

  • Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction by consuming unreacted NHS ester.

  • Purify Conjugate: Separate the labeled protein from unreacted NHS ester and byproducts using a suitable purification column.

  • Characterize: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the attached label.

Representative Protocol for Protein Labeling with this compound

This protocol is a representative procedure based on the known chemistry of tosylates and should be optimized for each specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0).

  • This compound linker.

  • Anhydrous DMSO or DMF.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., size-exclusion or desalting column).

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the high-pH reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Perform Conjugation: Add a 20- to 50-fold molar excess of the linker stock solution to the protein solution while gently stirring.

  • Incubate: Incubate the reaction for 12-24 hours at room temperature or 24-48 hours at 4°C. Monitor the reaction progress if possible.

  • Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted linker.

  • Purify Conjugate: Purify the azide-functionalized protein using a suitable purification column to remove unreacted linker and byproducts.

  • Proceed to Click Chemistry: The purified azide-functionalized protein is now ready for the subsequent click chemistry reaction with an alkyne-modified payload.

Experimental Workflow Comparison

The choice between these linkers often depends on the overall goal of the bioconjugation. NHS ester chemistry provides a direct and rapid method for labeling, while this compound enables a two-step, modular approach.

Workflow_Comparison cluster_nhs NHS Ester Workflow cluster_azide This compound Workflow Start Start: Protein + Payload NHS_React Conjugate Protein-NH₂ with Payload-NHS Ester (pH 7.2-8.5, 1-4h) Start->NHS_React Tos_React Step 1: Conjugate Protein-NH₂ with This compound (pH 8.0-9.5, 12-48h) Start->Tos_React NHS_Purify Purify Final Conjugate NHS_React->NHS_Purify NHS_End Final Conjugate NHS_Purify->NHS_End Tos_Purify Purify Azide-Protein Tos_React->Tos_Purify Click_React Step 2: React Azide-Protein with Alkyne-Payload (Click Chemistry) Tos_Purify->Click_React Click_Purify Purify Final Conjugate Click_React->Click_Purify Azide_End Final Conjugate Click_Purify->Azide_End

References

A Comparative Guide to the Efficiency of CuAAC and SPAAC for Azide-PEG3-Tos Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision in designing efficient bioconjugation strategies. This guide provides an objective comparison of these two powerful "click chemistry" methods for reactions involving Azide-PEG3-Tos, a versatile heterobifunctional linker. The guide presents a summary of performance data, detailed experimental protocols, and visualizations to aid in selecting the optimal ligation chemistry for your application.

At a Glance: CuAAC vs. SPAAC

Both CuAAC and SPAAC reactions enable the formation of a stable triazole linkage between an azide and an alkyne, but they differ significantly in their reaction conditions, kinetics, and biocompatibility. The choice between them is highly application-dependent.[1]

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)[2]
Biocompatibility Lower, due to copper cytotoxicity[3]High, copper-free and suitable for living systems[1]
Reaction Kinetics Very fast, with rate constants typically in the range of 10-100 M⁻¹s⁻¹[2]Fast, but generally slower than CuAAC, with rate constants varying widely (10⁻³-1 M⁻¹s⁻¹) depending on the cyclooctyne used
Alkyne Partner Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN)
Reagent Accessibility Terminal alkynes are generally simple and inexpensive to synthesize.Strained cyclooctynes can be more complex and costly to synthesize.
Side Reactions Potential for oxidative damage to biomolecules from copper catalyst and reactive oxygen species.Cyclooctynes can have side reactions with nucleophiles like thiols.
Regioselectivity Highly regioselective, yielding the 1,4-disubstituted triazole product exclusively.Not regioselective, producing a mixture of regioisomers.

Quantitative Data Presentation

Table 1: Representative Second-Order Rate Constants for CuAAC Reactions

Azide ReactantAlkyne ReactantCatalyst/LigandRate Constant (k₂) (M⁻¹s⁻¹)Solvent
Biotin-PEG-azideEdU (5-ethynyl-2'-deoxyuridine)Cu(I)/THPTANot explicitly stated, but reaction kinetics were profiledAqueous Buffer
General PEG-AzideTerminal AlkyneCu(I)10 - 100Various

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

Azide ReactantCyclooctyneRate Constant (k₂) (M⁻¹s⁻¹)Solvent
Benzyl AzideDBCO~0.6 - 1.0Various
Benzyl AzideBCN~0.06 - 0.1Various
Azido-PEG-HerceptinDBCO-PEG5-Herceptin0.18 - 0.37HEPES/PBS
2-AzidoethanolBCN0.024CDCl₃
2-AzidoethanolPEGylated BCN derivative0.19 - 0.21Aqueous

Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, pH, and the presence of any additives. The inclusion of a PEG linker has been shown to enhance SPAAC reaction rates.

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with this compound. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a Terminal Alkyne

This protocol describes a typical procedure for the copper(I)-catalyzed reaction between this compound and a terminal alkyne-functionalized molecule.

Materials:

  • This compound

  • Terminal alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving reactants (if necessary, e.g., DMSO)

Procedure:

  • Reactant Preparation:

    • Dissolve this compound and the terminal alkyne-functionalized molecule in the reaction buffer to the desired final concentrations. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used. A typical starting point is a 1.2 to 2-fold molar excess of the less precious reactant.

  • Catalyst Preparation:

    • In a separate microcentrifuge tube, prepare the catalyst solution by premixing the CuSO₄ and THPTA ligand stock solutions. A common ratio is 1:5 of CuSO₄ to THPTA. For a final reaction concentration of 0.1 mM CuSO₄, you would use 0.5 mM THPTA.

  • Reaction Initiation:

    • To the solution of azide and alkyne, add the premixed catalyst solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, the resulting triazole conjugate can be purified using methods appropriate for the specific molecule, such as size-exclusion chromatography (SEC), dialysis, or HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with a Strained Alkyne

This protocol outlines a general procedure for the copper-free reaction between this compound and a strained cyclooctyne (e.g., DBCO or BCN-functionalized molecule).

Materials:

  • This compound

  • Strained alkyne (e.g., DBCO or BCN)-functionalized molecule

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving reactants (if necessary, e.g., DMSO)

Procedure:

  • Reactant Preparation:

    • Dissolve this compound and the strained alkyne-functionalized molecule in the reaction buffer to the desired final concentrations. A 1.5 to 5-fold molar excess of one reactant is often used to drive the reaction to completion.

  • Reaction Initiation:

    • Combine the solutions of the azide and the strained alkyne.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentrations of the reactants. The reaction progress can be monitored by following the disappearance of the DBCO chromophore by UV-Vis spectroscopy (around 310 nm) or by LC-MS.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove any unreacted starting materials.

Mandatory Visualization

Reaction Mechanisms

CuAAC_vs_SPAAC_Mechanisms cluster_c CuAAC Mechanism cluster_s SPAAC Mechanism CuAAC_Azide This compound CuAAC_Product 1,4-Triazole Product CuAAC_Azide->CuAAC_Product CuAAC_Alkyne Terminal Alkyne CuAAC_Alkyne->CuAAC_Product CuAAC_Catalyst Cu(I) Catalyst CuAAC_Catalyst->CuAAC_Product Catalyzes SPAAC_Azide This compound SPAAC_Product 1,4 & 1,5-Triazole Mixture SPAAC_Azide->SPAAC_Product SPAAC_Alkyne Strained Alkyne (e.g., DBCO, BCN) SPAAC_Alkyne->SPAAC_Product Experimental_Workflow cluster_cuaac CuAAC Workflow cluster_spaac SPAAC Workflow C_Start Dissolve this compound & Terminal Alkyne C_Catalyst Prepare Cu(I) Catalyst (CuSO4 + Ligand) C_Mix Add Catalyst to Reactants C_Catalyst->C_Mix C_Initiate Add Reducing Agent (e.g., Sodium Ascorbate) C_Mix->C_Initiate C_Incubate Incubate (1-4h at RT) C_Initiate->C_Incubate C_Purify Purify Conjugate C_Incubate->C_Purify S_Start Dissolve this compound & Strained Alkyne S_Mix Combine Reactant Solutions S_Start->S_Mix S_Incubate Incubate (1-24h at RT or 37°C) S_Mix->S_Incubate S_Purify Purify Conjugate S_Incubate->S_Purify

References

The Effect of PEG Linker Length on the Efficacy of Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of ADCs.[1] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to aid in the rational design of next-generation ADCs.

The length of the PEG chain can profoundly influence an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1] Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation.[2][3] Incorporating hydrophilic PEG linkers mitigates these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[4]

Comparative Analysis of PEG Linker Lengths

The choice of PEG linker length represents a balance between enhancing pharmacokinetics and maintaining potent cytotoxicity. The optimal length is often specific to the antibody, payload, and target antigen, requiring empirical evaluation.

Qualitative Comparison of Different PEG Linker Length Categories

Linker Length CategoryKey Findings
Short (e.g., PEG2, PEG4) Generally provide better ADC stability by anchoring the payload within the antibody's spatial shield. However, they offer a less pronounced "stealth" effect, potentially leading to faster clearance compared to longer linkers.
Medium (e.g., PEG8, PEG12) Often represent an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. A threshold effect is often observed around PEG8, beyond which further increases in length may have a diminished impact on clearance.
Long (e.g., PEG24, PEG4k, PEG10k) Dramatically improve the pharmacokinetic profile, leading to prolonged half-life and increased area under the curve (AUC). This is particularly advantageous for ADCs with hydrophobic payloads or when targeting antigens with low expression levels. However, very long linkers may negatively impact in vitro cytotoxicity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

Targeting Moiety Payload Linker Length Half-life (t½) Fold Change vs. No PEG Clearance Rate Reference
Affibody (ZHER2) MMAE No PEG (SMCC) 19.6 min 1.0x -
Affibody (ZHER2) MMAE 4 kDa PEG 49.2 min 2.5x -
Affibody (ZHER2) MMAE 10 kDa PEG 219.0 min 11.2x -
Anti-CD30 mAb - PEG2 - - Lower than No PEG
Anti-CD30 mAb - PEG4 - - Lower than No PEG
Anti-CD30 mAb - PEG8 - - Significantly Lower
Anti-CD30 mAb - PEG12 - - Significantly Lower

| Anti-CD30 mAb | - | PEG24 | - | - | Significantly Lower | |

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

Targeting Moiety Cell Line Linker Length IC50 / EC50 Fold Change vs. No PEG Reference
Affibody (ZHER2) NCI-N87 No PEG (SMCC) - 1.0x
Affibody (ZHER2) NCI-N87 4 kDa PEG - 4.5x (reduction in potency)
Affibody (ZHER2) NCI-N87 10 kDa PEG - 22.0x (reduction in potency)
Anti-CD30 mAb Karpas-299 No PEG ~10 ng/mL ~1.0x
Anti-CD30 mAb Karpas-299 PEG2 ~10 ng/mL ~1.0x
Anti-CD30 mAb Karpas-299 PEG8 ~10 ng/mL ~1.0x

| Anti-CD30 mAb | Karpas-299 | PEG24 | ~10 ng/mL | ~1.0x | |

Table 3: Impact of PEG Linker Length on In Vivo Antitumor Efficacy

ADC Model Linker Length Tumor Growth Inhibition Key Observation Reference
L540cy Xenograft No PEG 11% reduction in tumor weight Modest efficacy.
L540cy Xenograft PEG2 / PEG4 35-45% reduction in tumor weight Improved efficacy over No PEG.
L540cy Xenograft PEG8 / PEG12 / PEG24 75-85% reduction in tumor weight Significantly higher efficacy, correlating with improved PK and tumor exposure.

| NCI-N87 Xenograft | 10 kDa PEG | Most ideal tumor therapeutic ability | The prolonged half-life from the long PEG chain compensated for lower in vitro cytotoxicity, leading to superior in vivo results. | |

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_PEG PEG Unit (n) Ab Monoclonal Antibody (mAb) Linker PEG Linker (Variable Length n) Ab->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload peg_structure -(O-CH2-CH2)n- Linker->peg_structure ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Conjugation of Payloads with PEGn Linkers (n = 2, 4, 8, 12, 24...) B Purification (SEC) & Characterization (HIC for DAR, LC-MS) A->B C Cytotoxicity Assays (IC50 Determination) B->C D Binding Affinity Assays (ELISA, SPR) B->D E Pharmacokinetic (PK) Study in Rodents (t½, AUC, Clearance) B->E Select Candidates F Xenograft Efficacy Study (Tumor Growth Inhibition) E->F ADC_Internalization cluster_circulation Systemic Circulation (Bloodstream) cluster_cell Target Cancer Cell ADC ADC with PEG Linker Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome (Acidic pH) Receptor->Endosome 2. Internalization Lysosome Lysosome (Enzymes) Endosome->Lysosome 3. Trafficking Payload Free Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Death Apoptosis Payload->Death 5. Cytotoxicity

References

A Comparative Analysis of Azide-PEG3-Tos and Maleimide Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is paramount in the development of targeted therapeutics and diagnostics, directly influencing the stability, efficacy, and safety of the final bioconjugate. Among the diverse array of available linker technologies, Azide-PEG3-Tos and maleimide-based linkers represent two of the most prevalent and functionally distinct options. This guide provides an objective, data-driven comparison of these two linker systems to inform rational design choices in bioconjugation, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs).

At a Glance: Key Differences and Considerations

FeatureThis compound LinkerMaleimide Linker
Reaction Type Azide-Alkyne Cycloaddition (Click Chemistry)Michael Addition
Target Functional Group Alkyne, BCN, DBCOThiol (Sulfhydryl)
Reaction Specificity HighHigh (pH-dependent)
Biocompatibility Copper-catalyzed (CuAAC): Potential cytotoxicity. Strain-promoted (SPAAC): Excellent.Generally excellent under physiological conditions.
Kinetics CuAAC: Very fast. SPAAC: Can be slower.Very fast at optimal pH.
Bond Stability Forms a highly stable triazole ring.Forms a thiosuccinimide linkage, which can be reversible (retro-Michael reaction).
Key Advantage Bioorthogonal reaction with high stability.Rapid and efficient reaction with readily available thiol groups on native or engineered proteins.
Key Disadvantage CuAAC requires a potentially cytotoxic copper catalyst.The resulting linkage can be unstable in the presence of endogenous thiols, leading to payload exchange.

Chemical Reactivity and Selectivity

This compound is a heterobifunctional linker featuring an azide group for "click chemistry" and a tosyl group that can act as a leaving group for nucleophilic substitution.[1][2] The azide moiety is the primary reactive handle for bioconjugation, participating in highly specific and efficient azide-alkyne cycloaddition reactions.[2][3][4] This can be either a copper(I)-catalyzed reaction (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN, which obviates the need for a metal catalyst. The bioorthogonal nature of the azide and alkyne groups ensures that the reaction proceeds with minimal interference from other functional groups present in biological systems.

Maleimide linkers are widely used for their high reactivity and selectivity towards thiol groups, which are present in the cysteine residues of proteins and peptides. The reaction is a Michael addition, where the thiol attacks the double bond of the maleimide ring to form a stable thioether bond. This conjugation is highly efficient and proceeds rapidly under mild physiological conditions, typically at a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity. However, at pH values above 7.5, the maleimide group can react with amines (e.g., lysine residues) and is also susceptible to hydrolysis, which renders it non-reactive.

Quantitative Data on Performance

The following tables summarize key quantitative data to facilitate a direct comparison between the two linker systems.

Table 1: Reaction Kinetics

Linker SystemReactionSecond-Order Rate Constant (k₂)Conditions
Azide-Alkyne CuAAC (Copper-Catalyzed)10² - 10⁴ M⁻¹s⁻¹Aqueous buffer, room temperature
SPAAC (Strain-Promoted)10⁻¹ - 1 M⁻¹s⁻¹Aqueous buffer, room temperature
Maleimide-Thiol Michael Addition~10³ M⁻¹s⁻¹pH 7.0, aqueous buffer, room temperature

Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, and, for CuAAC, the catalyst system.

Table 2: Stability of the Resulting Linkage

LinkageFormed byStability CharacteristicsHalf-life in Human Plasma
1,2,3-Triazole Azide-Alkyne CycloadditionHighly stable to hydrolysis and enzymatic cleavage.Very long (considered stable)
Thiosuccinimide Maleimide-Thiol AdditionSusceptible to retro-Michael reaction, leading to thiol exchange with molecules like albumin and glutathione. The succinimide ring can undergo hydrolysis to a more stable ring-opened form.Can be as low as a few hours, but highly dependent on the local chemical environment and maleimide structure.

Experimental Protocols

Protocol 1: Comparative Analysis of Conjugation Efficiency

Objective: To quantitatively compare the conjugation efficiency of an Azide-PEG3-functionalized molecule and a maleimide-functionalized molecule to a model protein.

Materials:

  • Model protein with a single, accessible cysteine residue and an engineered alkyne-containing unnatural amino acid.

  • Azide-PEG3-payload conjugate.

  • Maleimide-PEG3-payload conjugate.

  • Reaction Buffer A (for maleimide reaction): Phosphate-buffered saline (PBS), pH 7.2, degassed.

  • Reaction Buffer B (for CuAAC): PBS, pH 7.4.

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water).

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared).

  • Reducing agent (e.g., TCEP) for protein pre-treatment.

  • Quenching solution (e.g., 50 mM EDTA for CuAAC; N-acetylcysteine for maleimide reaction).

  • Analytical instruments: HPLC (hydrophobic interaction chromatography - HIC or reverse phase - RP), Mass Spectrometer (MS).

Procedure:

  • Protein Preparation:

    • Dissolve the model protein in Reaction Buffer A.

    • If necessary, reduce any disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

    • Remove excess TCEP using a desalting column, exchanging the buffer to the appropriate reaction buffer for each conjugation.

  • Maleimide Conjugation:

    • To the protein solution in Reaction Buffer A, add a 10-fold molar excess of the Maleimide-PEG3-payload.

    • Incubate at room temperature for 2 hours.

    • Quench the reaction by adding an excess of N-acetylcysteine.

  • Azide-Alkyne (CuAAC) Conjugation:

    • To the protein solution in Reaction Buffer B, add a 10-fold molar excess of the Azide-PEG3-payload.

    • Prepare a premix of CuSO₄ and THPTA ligand.

    • Add the CuSO₄/THPTA premix to the protein-azide solution, followed by the freshly prepared sodium ascorbate to initiate the reaction. Final concentrations should be optimized but can start at 0.1 mM CuSO₄, 0.5 mM THPTA, and 1 mM sodium ascorbate.

    • Incubate at room temperature for 1 hour.

    • Quench the reaction by adding EDTA to a final concentration of 10 mM.

  • Analysis:

    • Purify both reaction mixtures using size-exclusion chromatography to remove unreacted payload and other small molecules.

    • Analyze the purified conjugates by HIC-HPLC or RP-HPLC to determine the extent of conjugation and the presence of unconjugated protein.

    • Confirm the identity and purity of the conjugates by mass spectrometry to determine the drug-to-antibody ratio (DAR).

    • Calculate the conjugation yield for each method based on the relative peak areas of the conjugated and unconjugated protein.

Protocol 2: Comparative In Vitro Stability in Human Plasma

Objective: To compare the stability of the triazole and thiosuccinimide linkages in a physiologically relevant matrix.

Materials:

  • Purified Azide-PEG3-payload-protein conjugate from Protocol 1.

  • Purified Maleimide-PEG3-payload-protein conjugate from Protocol 1.

  • Human plasma.

  • PBS, pH 7.4.

  • Analytical instruments: LC-MS.

Procedure:

  • Incubation:

    • Incubate each conjugate in human plasma at a final concentration of 1 mg/mL at 37°C.

    • At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.

  • Sample Preparation:

    • For each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins and collect the supernatant to analyze for released payload.

    • Alternatively, use affinity capture (e.g., Protein A beads) to isolate the ADC from the plasma for analysis of the intact conjugate.

  • LC-MS Analysis:

    • Analyze the supernatant for the presence of the free payload or payload-linker complex.

    • Analyze the captured and eluted ADC to determine the change in the average DAR over time.

  • Data Analysis:

    • Plot the percentage of intact conjugate or the average DAR as a function of time for both linker types.

    • Calculate the in vitro half-life of each conjugate in human plasma.

Visualization of Reaction Mechanisms and Workflows

Reaction_Mechanisms cluster_azide Azide-Alkyne Cycloaddition (CuAAC) cluster_maleimide Maleimide-Thiol Michael Addition Azide Protein-Azide Catalyst Cu(I) Catalyst Azide->Catalyst Alkyne Payload-Alkyne Alkyne->Catalyst Triazole Protein-Triazole-Payload (Stable Linkage) Catalyst->Triazole Thiol Protein-Thiol (-SH) Thiosuccinimide Protein-Thiosuccinimide-Payload Thiol->Thiosuccinimide Maleimide Payload-Maleimide Maleimide->Thiosuccinimide Retro Retro-Michael (Thiol Exchange) Thiosuccinimide->Retro Hydrolysis Hydrolysis Thiosuccinimide->Hydrolysis StableHydrolyzed Ring-Opened Stable Adduct Hydrolysis->StableHydrolyzed

Caption: Reaction mechanisms for Azide-Alkyne Cycloaddition and Maleimide-Thiol conjugation.

Experimental_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis Protein Model Protein (Thiol & Alkyne) Conj_A CuAAC Reaction (Azide + Alkyne) Protein->Conj_A Conj_M Michael Addition (Maleimide + Thiol) Protein->Conj_M Linker_A Azide-PEG3-Payload Linker_A->Conj_A Linker_M Maleimide-PEG3-Payload Linker_M->Conj_M Purify Purification (Size-Exclusion Chromatography) Conj_A->Purify Conj_M->Purify Characterize Characterization (HPLC, MS) Purify->Characterize Stability Plasma Stability Assay (LC-MS) Characterize->Stability

Caption: Workflow for the comparative analysis of Azide-PEG3 and Maleimide linkers.

Conclusion

The choice between this compound and maleimide linkers is contingent upon the specific requirements of the bioconjugation application.

This compound offers a bioorthogonal conjugation strategy that results in a highly stable triazole linkage. This makes it an excellent choice for applications where conjugate stability is paramount and where the introduction of an alkyne handle into the biomolecule is feasible. The strain-promoted variant (SPAAC) is particularly advantageous for in vivo applications due to the absence of a cytotoxic copper catalyst.

Maleimide linkers provide a rapid and efficient method for conjugating to cysteine residues, which are often available on native proteins or can be readily engineered. However, the potential for the retro-Michael reaction and subsequent payload exchange in thiol-rich environments, such as the bloodstream, is a significant consideration, especially for ADCs. Strategies to mitigate this instability, such as inducing hydrolysis of the thiosuccinimide ring post-conjugation or using next-generation maleimides, are often necessary to improve the in vivo performance of maleimide-linked conjugates.

By carefully weighing the trade-offs between reaction kinetics, specificity, and the stability of the final conjugate, researchers can select the optimal linker technology to advance their drug development and research objectives. The inclusion of a PEG spacer in both linker types generally serves to improve the solubility and pharmacokinetic properties of the resulting bioconjugate.

References

Characterizing Azide-PEG3-Tos Conjugates: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker Azide-PEG3-Tos is a valuable tool in bioconjugation and drug development, enabling the precise connection of molecules through "click" chemistry and nucleophilic substitution.[1][2] Verifying the identity, purity, and stability of this linker and its subsequent conjugates is critical for reproducible and reliable results. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, complete with experimental data and detailed protocols to aid in methodological selection and implementation.

Comparison of Core Analytical Techniques

The characterization of this compound relies on a suite of analytical methods, each providing unique and complementary information. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The choice of technique depends on the specific analytical question, whether it is structural confirmation, purity assessment, or quantification.[3][4]

TechniqueInformation ProvidedStrengthsLimitationsBest For
¹H and ¹³C NMR Unambiguous structural confirmation, verification of functional groups, quantification of PEG units.[3]Provides detailed structural information, quantitative.Lower sensitivity compared to MS, can be complex for large polymers.Structure elucidation and confirmation of synthesis.
Mass Spectrometry (ESI-MS, MALDI-TOF MS) Molecular weight confirmation, purity assessment, identification of side-products.High sensitivity, accurate mass determination.Can be challenging for polydisperse samples, potential for multiple charge states in ESI-MS.Confirming molecular weight and detecting impurities.
HPLC (RP-HPLC, SEC) Purity assessment, separation of isomers and impurities, quantification.High resolving power, quantitative, suitable for quality control.Requires a chromophore for UV detection or alternative detectors like ELSD or CAD for PEG analysis.Assessing purity and quantifying the compound.
FTIR Spectroscopy Confirmation of the presence of functional groups (azide, tosylate).Fast, non-destructive, provides information on chemical bonds.Not inherently quantitative without calibration, can be difficult to interpret complex spectra.Rapid confirmation of functional group presence.

Data Presentation: Characteristic Analytical Signatures

The following tables summarize the expected quantitative data for the successful characterization of this compound.

Table 1: ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Tos-H)7.80, 7.35d, d2H, 2H
-CH₂-OTs4.16t2H
PEG backbone (-O-CH₂-CH₂-O-)3.70 - 3.60m8H
-CH₂-N₃3.39t2H
Methyl (Tos-CH₃)2.45s3H

Note: Chemical shifts are approximate and can vary slightly based on solvent and instrument.

Table 2: Key FTIR Vibrational Frequencies

Functional GroupWavenumber (cm⁻¹)Description
Azide (N₃)~2100Strong, sharp asymmetric stretch.
Sulfonate (S=O)~1360 and ~1175Strong asymmetric and symmetric stretches of the tosyl group.
C-O-C (PEG ether)~1100Strong, broad C-O stretch.
Aromatic C-H~3060Weak stretch.
Aliphatic C-H~2870Medium to strong stretch.

Table 3: Mass Spectrometry Data

Ionization ModeExpected m/zIon Species
ESI-MS (+)[M+Na]⁺, [M+K]⁺Sodium and potassium adducts are common for PEGs.
MALDI-TOF MS[M+Na]⁺, [M+K]⁺Often shows single charge states, simplifying spectra.

M = Molecular Weight of this compound

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of an this compound conjugate.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Initial Functional Group Check NMR NMR Spectroscopy (1H, 13C) FTIR->NMR Proceed if Azide & Tosylate present HPLC HPLC Analysis (RP-HPLC) NMR->HPLC Confirm Structure MS Mass Spectrometry (ESI or MALDI) HPLC->MS Assess Purity Final_Product Characterized This compound MS->Final_Product Confirm Mass

Workflow for this compound Characterization

Experimental Protocols

1. ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Procedure:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a clean, dry NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate all peaks and reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

    • Compare the chemical shifts, multiplicities, and integrations to the expected values in Table 1.

2. Mass Spectrometry (ESI-MS)

  • Objective: To determine the molecular weight of the this compound.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Procedure:

    • Prepare a stock solution of the sample at 1 mg/mL in a 1:1 mixture of acetonitrile and water.

    • Dilute the stock solution to a final concentration of 10 µM using the mobile phase as the diluent.

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Alternatively, perform LC-MS using a C18 reversed-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.

    • Acquire the mass spectrum in positive ion mode.

    • Analyze the spectrum for the expected molecular ion peaks, typically as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts.

3. High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To assess the purity of the this compound.

  • Instrumentation: HPLC system with a UV detector and/or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Procedure:

    • Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Set up a gradient elution with Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) and Mobile Phase B: Acetonitrile with 0.1% TFA.

    • A typical gradient could be: 5% B to 95% B over 20 minutes.

    • Set the flow rate to 1.0 mL/min.

    • Inject 10-20 µL of the sample solution.

    • Monitor the elution profile using a UV detector (if the tosyl group provides a sufficient signal) or an ELSD/CAD for universal detection.

    • Calculate the purity based on the peak area percentage of the main product peak.

4. FTIR Spectroscopy

  • Objective: To confirm the presence of the azide and tosylate functional groups.

  • Instrumentation: FTIR Spectrometer with a liquid sample cell or an Attenuated Total Reflectance (ATR) accessory.

  • Procedure (using ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the neat liquid this compound sample directly onto the ATR crystal.

    • Acquire the sample spectrum.

    • Analyze the spectrum for the characteristic absorption bands of the azide (~2100 cm⁻¹) and sulfonate (~1360 and ~1175 cm⁻¹) groups.

Alternative and Complementary Techniques

For more in-depth analysis or troubleshooting, consider the following:

  • Size-Exclusion Chromatography (SEC): Useful for analyzing higher molecular weight PEGylated conjugates to assess for aggregation or polydispersity.

  • Quantitative NMR (qNMR): Can be used for the precise determination of concentration and purity when an internal standard is used.

  • Tandem Mass Spectrometry (MS/MS): Can provide structural information through fragmentation analysis, which can be useful for confirming the connectivity of the molecule.

By employing a combination of these analytical techniques, researchers can confidently verify the quality of their this compound conjugates, ensuring the integrity of their subsequent experiments and the development of robust and reliable products.

References

performance of Azide-PEG3-Tos in different bioconjugation models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient chemical linkage of biomolecules is a cornerstone of innovation. In the landscape of bioconjugation, Azide-PEG3-Tos has emerged as a versatile heterobifunctional linker, particularly for the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of this compound's performance against other common bioconjugation reagents, supported by experimental data and detailed protocols.

This compound is a molecule featuring an azide group at one end and a tosyl group at the other, separated by a three-unit polyethylene glycol (PEG) spacer. The azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions. The PEG3 spacer enhances hydrophilicity, which can improve the solubility and reduce aggregation of the resulting bioconjugate.

Performance Comparison of Bioconjugation Strategies

The primary application of the azide moiety in this compound is in azide-alkyne cycloaddition reactions. This can be performed via two main strategies: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Each method offers distinct advantages and disadvantages, which are summarized below.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Hydrazone Ligation
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (e.g., DBCO, BCN) and an azide.Condensation of a hydrazine or hydrazide with an aldehyde or ketone.
Reaction Rate Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).Slower than CuAAC, highly dependent on the cyclooctyne and azide structure.Can be rapid, especially when catalyzed (e.g., with aniline).
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst. Requires ligands to mitigate toxicity.Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications.[1][2]Generally good, as aldehydes and ketones are rare in native biological systems.
Functional Group Tolerance Generally good, but some functional groups can be sensitive to the copper catalyst.Excellent, as no catalyst is required.Highly chemoselective.
Resulting Linkage Stable triazole.Stable triazole.Reversible hydrazone bond.

The Influence of PEG Linker Length on Bioconjugate Properties

PropertyEffect of Increasing PEG Linker LengthRationale
Hydrophilicity IncreasesThe ether oxygens in the PEG backbone form hydrogen bonds with water, improving the solubility of hydrophobic payloads.[3]
In Vivo Half-Life Generally IncreasesThe larger hydrodynamic radius of the bioconjugate reduces renal clearance.[4]
Drug-to-Antibody Ratio (DAR) Can be optimizedPEG linkers can mitigate aggregation issues with hydrophobic drugs, potentially allowing for higher and more consistent DARs.[5]
In Vitro Potency Can DecreaseLonger linkers may introduce steric hindrance, which can affect the binding affinity of the targeting molecule.
Stability Can be ImprovedPEGylation can mask hydrophobic regions on a protein's surface, preventing aggregation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. Below are representative protocols for the synthesis of an antibody-drug conjugate (ADC) using an azide-functionalized linker like this compound.

Protocol 1: Antibody Modification with an Amine-Reactive Azide-PEG Linker

This protocol describes the initial step of introducing an azide handle onto an antibody using an N-hydroxysuccinimide (NHS) ester-functionalized PEG linker.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Azido-PEGn-NHS ester (e.g., Azido-PEG3-NHS ester)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Adjust the concentration of the mAb to 2-5 mg/mL in PBS, pH 7.4.

  • Linker Preparation: Prepare a 10 mM stock solution of the Azido-PEGn-NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution. The optimal ratio should be determined empirically to achieve the desired degree of labeling.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS.

Protocol 2: Drug Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-modified drug payload

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation: Prepare stock solutions of the alkyne-modified drug, CuSO₄, sodium ascorbate, and THPTA in a suitable solvent (e.g., DMSO or water).

  • Reaction Setup: In a reaction vessel, combine the azide-modified antibody with a 5- to 10-fold molar excess of the alkyne-modified drug.

  • Catalyst Addition: Add THPTA to the reaction mixture, followed by CuSO₄ and finally sodium ascorbate. The final concentrations should be optimized, but typical ranges are 100-500 µM for CuSO₄ and 1-5 mM for sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug, catalyst, and other reagents.

Protocol 3: Drug Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Strained alkyne-modified drug (e.g., with a DBCO or BCN group)

  • PBS, pH 7.4

Procedure:

  • Drug-Linker Preparation: Prepare a stock solution of the strained alkyne-modified drug in a water-miscible organic solvent like DMSO.

  • Click Chemistry Reaction: Add a 3- to 10-fold molar excess of the strained alkyne-drug solution to the azide-modified antibody.

  • Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.

  • Purification: Purify the resulting ADC using SEC or HIC to remove the unreacted drug.

Visualizing Bioconjugation Workflows and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using the Graphviz DOT language.

Bioconjugation_Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: Payload Conjugation (Click Chemistry) cluster_purification Step 3: Purification Antibody Monoclonal Antibody Azide_Ab Azide-Modified Antibody Antibody->Azide_Ab Linker Azide-PEG3-Linker (e.g., with NHS ester) Linker->Azide_Ab ADC Antibody-Drug Conjugate Azide_Ab->ADC Payload Alkyne-Modified Payload Payload->ADC Purified_ADC Purified ADC ADC->Purified_ADC

A generalized workflow for the synthesis of an antibody-drug conjugate.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate Binding Binding to Tumor Antigen ADC->Binding Cancer_Cell Cancer Cell (Antigen-Expressing) Cancer_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Release Payload Release Lysosome->Release Payload Active Payload Release->Payload Apoptosis Apoptosis (Cell Death) Payload->Apoptosis

The mechanism of action for a typical antibody-drug conjugate.

References

A Researcher's Guide to Azide-PEG3-Tos: A Comparative Analysis for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate chemical linker is a critical step in the design and synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Azide-PEG3-Tos is a versatile heterobifunctional linker that offers a unique combination of reactive moieties for sequential conjugation strategies. This guide provides an objective comparison of this compound with alternative linkers, supported by experimental data and detailed protocols to inform rational linker selection.

This compound possesses two distinct functional groups separated by a three-unit polyethylene glycol (PEG) spacer. The azide group allows for highly specific and efficient "click chemistry" reactions, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final bioconjugate.[1][2][3]

Performance Comparison of this compound and Alternatives

The choice of a linker significantly impacts the stability, efficacy, and pharmacokinetic profile of a bioconjugate.[4][5] This section compares the key features of this compound with other commonly used heterobifunctional linkers.

Reactivity and Reaction Efficiency

The azide moiety of this compound participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. CuAAC reactions are known for their high efficiency and specificity, while SPAAC offers the advantage of being copper-free, which is beneficial for applications in living systems to avoid cytotoxicity associated with copper catalysts.

The tosyl group is a highly effective leaving group in nucleophilic substitution reactions, reacting readily with nucleophiles such as thiols and amines. Its reactivity is generally considered to be greater than that of mesylate but less than that of triflate.

Table 1: Comparison of Reaction Parameters for Different Linker Chemistries

Linker Functional GroupTarget Functional GroupReaction TypeTypical Reaction ConditionsRelative Reaction RateKey AdvantagesKey Disadvantages
Azide (in this compound) AlkyneCuAACCopper(I) catalyst, aqueous buffer, room tempVery FastHigh specificity, bioorthogonalRequires copper catalyst (potential cytotoxicity)
Azide (in this compound) Strained Alkyne (e.g., DBCO)SPAACCopper-free, aqueous buffer, room tempFastCopper-free, bioorthogonalStrained alkynes can be bulky
Tosyl (in this compound) Thiol, AmineNucleophilic SubstitutionOrganic or aqueous-organic solvent, baseModerate to FastGood leaving group, versatileLess specific than click chemistry
Maleimide ThiolMichael AdditionpH 6.5-7.5, aqueous bufferVery FastHigh specificity for thiolsPotential for retro-Michael addition (instability)
NHS Ester AmineAcylationpH 7-9, aqueous bufferFastEfficient reaction with primary aminesSusceptible to hydrolysis
Hydrazide Aldehyde/KetoneHydrazone formationpH 5-7, aqueous bufferModerateSpecific for carbonylsHydrazone bond can be reversible
Stability of the Resulting Conjugate

This compound is a non-cleavable linker, meaning the bond formed with the biomolecule is stable and does not get cleaved under physiological conditions. This can be advantageous in applications where sustained activity of the conjugate is desired. The triazole ring formed during click chemistry is exceptionally stable. The stability of the thioether or amine bond formed via nucleophilic substitution of the tosyl group is also generally high.

In contrast, some alternative linkers are designed to be cleavable under specific conditions, such as the low pH of endosomes or the presence of specific enzymes in tumor cells. The choice between a cleavable and non-cleavable linker is highly dependent on the desired mechanism of action for the bioconjugate.

Table 2: Stability of Linkages Formed by Different Chemistries

Linkage TypeFormed FromStability in PlasmaCleavability
Triazole Azide + AlkyneVery HighNon-cleavable
Thioether/Amine Tosyl + Thiol/AmineHighNon-cleavable
Thioether Maleimide + ThiolModerate to HighNon-cleavable (but susceptible to retro-Michael)
Amide NHS Ester + AmineHighNon-cleavable
Hydrazone Hydrazide + Aldehyde/KetonepH-dependent (cleavable at low pH)Cleavable
Disulfide Thiol + ThiolReductively cleavableCleavable

Experimental Protocols

The following are detailed protocols for the use of this compound in bioconjugation, which can be adapted for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein to this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • DMSO

  • Desalting column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of THPTA in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to the desired final concentration (typically a 10- to 50-fold molar excess over the protein).

  • Catalyst Preparation:

    • In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

  • Reaction Initiation:

    • Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 100-500 µM.

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a DBCO-modified small molecule to this compound.

Materials:

  • DBCO-modified molecule

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO or other suitable organic solvent

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Preparation of Solutions:

    • Dissolve the DBCO-modified molecule in a minimal amount of DMSO.

    • Dissolve this compound in the reaction buffer.

  • Reaction:

    • Add the DBCO-modified molecule solution to the this compound solution (typically a 1.1 to 1.5-fold molar excess of the DBCO reagent).

    • Incubate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Purification:

    • Purify the conjugate using an appropriate method such as reverse-phase HPLC or silica gel chromatography.

Protocol 3: Nucleophilic Substitution of the Tosyl Group

This protocol describes the reaction of a thiol-containing peptide with this compound.

Materials:

  • Thiol-containing peptide

  • This compound

  • Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)

  • Base (e.g., diisopropylethylamine - DIPEA)

  • Purification system (e.g., HPLC)

Procedure:

  • Reaction Setup:

    • Dissolve the thiol-containing peptide and this compound (typically 1.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation:

    • Add the base (e.g., 2-3 equivalents of DIPEA) to the reaction mixture.

  • Incubation:

    • Stir the reaction at room temperature until the starting material is consumed, as monitored by LC-MS or HPLC. The reaction time can vary from a few hours to overnight.

  • Purification:

    • Purify the resulting azide-PEG-peptide conjugate by reverse-phase HPLC.

Visualizing Bioconjugation Strategies

The following diagrams illustrate the key reactions and workflows involving this compound.

G cluster_0 This compound Reactions Azide_PEG_Tos This compound CuAAC CuAAC Azide_PEG_Tos->CuAAC SPAAC SPAAC Azide_PEG_Tos->SPAAC Nuc_Sub Nucleophilic Substitution Azide_PEG_Tos->Nuc_Sub Alkyne Alkyne-modified Molecule Alkyne->CuAAC DBCO DBCO-modified Molecule DBCO->SPAAC Thiol Thiol-containing Molecule Thiol->Nuc_Sub Triazole_Cu Triazole-linked Conjugate CuAAC->Triazole_Cu Copper(I) Catalyst Triazole_SPAAC Triazole-linked Conjugate SPAAC->Triazole_SPAAC Copper-free Thioether Thioether-linked Conjugate Nuc_Sub->Thioether Base G cluster_0 ADC Synthesis Workflow start Start: Antibody & Drug step1 Introduce Alkyne on Antibody start->step1 step2 Couple this compound to Drug via Tosyl group start->step2 step3 Click Chemistry (CuAAC or SPAAC) step1->step3 step2->step3 end Final ADC step3->end G cluster_1 PROTAC Synthesis Logical Flow POI_ligand Protein of Interest (POI) Ligand with Alkyne Final_PROTAC Final PROTAC POI_ligand->Final_PROTAC Click Chemistry (CuAAC or SPAAC) E3_ligand E3 Ligase Ligand Intermediate E3 Ligand-PEG-Azide Intermediate E3_ligand->Intermediate Nucleophilic Substitution (on Tosyl group) Azide_PEG_Tos This compound Azide_PEG_Tos->Intermediate Intermediate->Final_PROTAC

References

Navigating the Post-Conjugation Landscape: A Guide to Validating Target Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of a molecule to a target is a significant milestone. However, the journey doesn't end there. The very act of conjugation, intended to enhance properties like solubility or half-life, can inadvertently alter the molecule's fundamental ability to bind to its intended target. This guide provides a comprehensive comparison of methodologies to validate target binding affinity after conjugation with Azide-PEG3-Tos, offering a framework for objective assessment and presenting supporting experimental data and protocols.

The addition of an this compound linker, while offering the versatility of "click" chemistry for subsequent modifications, introduces a polyethylene glycol (PEG) spacer. PEGylation is known to have a variable impact on binding affinity; it can shield the parent molecule, potentially hindering its interaction with the target, or in some cases, have a negligible or even beneficial effect.[1][2] Therefore, rigorous validation of binding affinity post-conjugation is not just recommended—it is critical for the continued development of a therapeutic or research agent.

Comparing Conjugation Strategies: The Impact on Functionality

While this compound offers a bioorthogonal handle for specific downstream applications, it is essential to consider alternative conjugation strategies and their potential impact on target binding. The choice of linker and conjugation chemistry can significantly influence the final conjugate's performance.

FeatureThis compound (via Click Chemistry)NHS Ester-PEG-LinkerMaleimide-PEG-Linker
Target Residue Site-specifically introduced alkyne or strained alkynePrimary amines (e.g., Lysine)Thiols (e.g., Cysteine)
Specificity HighModerate (multiple lysines can react)High (cysteines are less abundant)
Potential Impact on Binding Lower risk if alkyne is introduced away from the binding site.Higher risk of modifying lysines within the binding site, potentially reducing affinity.[3]Lower risk if the cysteine is not in the binding site.
Reaction Conditions Mild, bioorthogonalpH-sensitive, potential for hydrolysispH-sensitive, potential for off-target reactions

Quantitative Analysis of Binding Affinity: An Illustrative Comparison

To demonstrate the importance of validating binding affinity, we present an illustrative dataset for a hypothetical antibody fragment (Fab) targeting Protein X. The Fab was conjugated with this compound and an alternative, a longer-chain PEG linker. Binding kinetics were assessed using Surface Plasmon Resonance (SPR).

Disclaimer: The following data is illustrative and intended to demonstrate the principles of post-conjugation validation. Actual results will vary depending on the specific molecules and conjugation conditions.

ConjugateAssociation Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Equilibrium Dissociation Constant (KD, M) Fold Change in Affinity (vs. Unconjugated)
Unconjugated Fab 1.2 x 10^52.5 x 10^-42.1 x 10^-9 -
Fab-Azide-PEG3-Tos 1.1 x 10^53.0 x 10^-42.7 x 10^-9 1.3-fold decrease
Fab-PEG12-Maleimide 8.5 x 10^49.1 x 10^-41.1 x 10^-8 5.2-fold decrease

This illustrative data suggests that the shorter this compound linker has a minimal impact on the binding affinity of the Fab to Protein X. In contrast, the longer PEG12 linker, coupled with a different chemistry, resulted in a more significant decrease in affinity. This underscores the necessity of empirical validation for each specific conjugate.

Experimental Protocols for Binding Affinity Validation

A variety of techniques can be employed to measure binding affinity. The choice of method often depends on the nature of the interacting molecules, the availability of reagents, and the desired throughput.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, providing real-time kinetic data.[4][5]

Protocol:

  • Immobilization: Covalently immobilize the target protein (ligand) onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of the unconjugated and conjugated molecules (analytes) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Bio-Layer Interferometry (BLI)

BLI is another label-free technique that measures the interference pattern of white light reflected from the surface of a biosensor tip, which changes as molecules bind and dissociate.

Protocol:

  • Sensor Hydration: Hydrate the biosensor tips (e.g., streptavidin-coated for biotinylated ligands) in running buffer.

  • Ligand Immobilization: Immerse the hydrated sensors into a solution containing the biotinylated target protein to allow for immobilization.

  • Baseline: Establish a stable baseline by dipping the sensors into running buffer.

  • Association: Move the sensors into wells containing a dilution series of the unconjugated and conjugated analytes.

  • Dissociation: Transfer the sensors back into the baseline buffer wells to measure dissociation.

  • Data Analysis: Analyze the resulting binding curves to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: Prepare the target protein in the sample cell and the unconjugated or conjugated molecule in the injection syringe in the same dialysis buffer to minimize heats of dilution.

  • Titration: Perform a series of small injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

experimental_workflow cluster_conjugation Conjugation cluster_validation Binding Affinity Validation Molecule Unconjugated Molecule Conjugation Click Chemistry Reaction Molecule->Conjugation Linker This compound Linker->Conjugation Conjugated_Molecule Conjugated Molecule Conjugation->Conjugated_Molecule SPR SPR Conjugated_Molecule->SPR Test Sample BLI BLI Conjugated_Molecule->BLI Test Sample ITC ITC Conjugated_Molecule->ITC Test Sample Data_Analysis Data Analysis (ka, kd, KD) SPR->Data_Analysis BLI->Data_Analysis ITC->Data_Analysis Final_Result Final_Result Data_Analysis->Final_Result Compare to Unconjugated

Caption: Workflow for conjugation and subsequent binding affinity validation.

binding_comparison Unconjugated Unconjugated Molecule KD = 2.1 nM Conjugated_Good Conjugated (this compound) KD = 2.7 nM Unconjugated->Conjugated_Good Minimal Impact Conjugated_Bad Conjugated (Alternative Linker) KD = 11.0 nM Unconjugated->Conjugated_Bad Significant Impact

Caption: Impact of different linkers on binding affinity.

Conclusion

The conjugation of molecules with linkers like this compound is a powerful strategy in drug development and research. However, the potential for altered binding affinity necessitates a thorough validation process. By employing robust analytical techniques such as SPR, BLI, and ITC, and by comparing the results to the unconjugated parent molecule, researchers can ensure that the desired biological activity is retained or appropriately characterized. This systematic approach to validation is paramount for making informed decisions and advancing promising candidates through the development pipeline.

References

comparative study of the in vivo stability of different ADC linkers

Author: BenchChem Technical Support Team. Date: November 2025

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1][2] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor.[1][3] Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[1] This guide provides an objective comparison of the in vivo stability of different ADC linkers, supported by experimental data, to aid researchers in the rational design of next-generation ADCs.

Key Determinants of ADC Stability

The in vivo stability of an ADC is primarily governed by the chemical nature of its linker. Linkers are broadly categorized into two main classes: cleavable and non-cleavable.

  • Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers. Common cleavage mechanisms include:

    • Enzyme-sensitive: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).

    • pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).

    • Redox-sensitive: Responding to the higher intracellular concentrations of reducing agents like glutathione (e.g., disulfide linkers).

  • Non-cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload. This mechanism generally leads to higher stability in circulation.

The choice of linker technology, conjugation site on the antibody, and the drug-to-antibody ratio (DAR) all play a significant role in the overall plasma stability of an ADC.

Comparative In Vivo Stability Data

The following tables summarize quantitative data from various studies comparing the in vivo stability of different ADC linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and animal models used.

Linker TypeCleavage MechanismModel SystemPlasma Half-life (approx.)Key FindingsReference
Cleavable Linkers
Valine-Citrulline (vc)Protease (Cathepsin B)cAC10-vc-MMAE in mice~144 hours (6.0 days)Significantly more stable than disulfide or hydrazone linkers in mice.
Valine-Citrulline (vc)Protease (Cathepsin B)cAC10-vc-MMAE in cynomolgus monkeys~230 hours (9.6 days)Demonstrates high stability in a non-human primate model.
Tandem-cleavage (glucuronide-dipeptide)Glucuronidase and Proteaseanti-CD79b ADC in ratsRemained mostly intact through day 12Showed improved in vivo stability and payload retention compared to monocleavage (vcMMAE) linkers.
HydrazonepH-sensitive (acidic)General observationLower than protease-sensitive linkersProne to hydrolysis in circulation, leading to lower stability.
DisulfideRedox-sensitive (glutathione)General observationLower than protease-sensitive linkersCan undergo thiol-disulfide exchange in plasma, leading to premature drug release.
Non-Cleavable Linkers
Thioether (SMCC)Antibody degradationTrastuzumab-MCC-DM1 (T-DM1)HighGenerally exhibit high plasma stability, minimizing off-target toxicity.

Experimental Protocols for Assessing In Vivo Stability

Accurate assessment of ADC stability in vivo is crucial. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

ELISA-Based Quantification of Intact ADC

This method is used to measure the concentration of the antibody-conjugated drug over time in plasma samples.

Protocol Outline:

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).

  • Sample Collection: Collect blood samples at predetermined time points post-injection and process the blood to obtain plasma.

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.

  • Blocking: Add a blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme, which will produce a detectable signal.

  • Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample.

LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.

Protocol Outline:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.

  • Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system to separate the free payload from other small molecules.

  • Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer for sensitive and specific quantification of the free payload.

Visualizing ADC Mechanisms and Workflows

Diagrams illustrating the fundamental concepts of ADC function and analysis provide a clearer understanding of the complex processes involved.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment / Target Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Targeting & Binding Endosome Endosome (Lower pH) Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Enzymes, Lower pH) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for a typical antibody-drug conjugate.

Linker_Cleavage_Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers ADC ADC in Target Cell Enzyme Enzyme-Sensitive (e.g., Cathepsins) ADC->Enzyme pH pH-Sensitive (e.g., Hydrazone) ADC->pH Redox Redox-Sensitive (e.g., Disulfide) ADC->Redox Degradation Antibody Degradation (e.g., Thioether) ADC->Degradation ReleasedPayload Released Payload Enzyme->ReleasedPayload pH->ReleasedPayload Redox->ReleasedPayload Degradation->ReleasedPayload

Caption: Major categories of ADC linker cleavage mechanisms.

Stability_Assay_Workflow cluster_elisa ELISA for Intact ADC cluster_lcms LC-MS for Free Payload Dosing 1. IV Administration of ADC to Animal Model Sampling 2. Plasma Collection at Time Points Dosing->Sampling ELISA_Analysis 3a. Quantify ADC with Payload-Specific Antibody Sampling->ELISA_Analysis LCMS_Analysis 3b. Quantify Released Payload Sampling->LCMS_Analysis Intact_ADC_Data 4a. Intact ADC Concentration vs. Time ELISA_Analysis->Intact_ADC_Data Free_Payload_Data 4b. Free Payload Concentration vs. Time LCMS_Analysis->Free_Payload_Data

Caption: General workflow for in vivo ADC stability assessment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.